3,4-Diiodobenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,4-diiodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYULHRIYLAUJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4I2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189179 | |
| Record name | Benzoic acid, 3,4-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35674-20-5 | |
| Record name | 3,4-Diiodobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35674-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3,4-diiodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035674205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3,4-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of 3,4-Diiodobenzoic Acid
This technical guide provides an in-depth overview of the core physical properties of 3,4-diiodobenzoic acid, tailored for researchers, scientists, and professionals in the field of drug development. This document collates available data into a structured format, presents detailed experimental protocols for property determination, and includes a visual representation of a typical experimental workflow for its synthesis and analysis.
Core Physical and Chemical Properties
This compound is an aromatic carboxylic acid distinguished by the presence of two iodine atoms on the benzene ring.[1] Its chemical structure significantly influences its physical and chemical characteristics. The presence of the heavy iodine atoms and the polar carboxylic acid group results in strong intermolecular forces, impacting properties such as melting point and solubility.[2]
Quantitative Physical Properties
The known physical properties of this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄I₂O₂ | [2] |
| Molecular Weight | 373.91 g/mol | [2] |
| CAS Number | 35674-20-5 | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 257-268 °C | [2] |
| Boiling Point (Predicted) | 380.7 ± 37.0 °C at 760 mmHg | [2] |
| Density (Predicted) | 2.559 ± 0.06 g/cm³ | [2] |
| Water Solubility | Limited | [2][3] |
| Organic Solvent Solubility | More soluble in polar organic solvents such as ethanol, methanol, and acetone. | [1][2] |
Experimental Protocols
Detailed methodologies for the determination of key physical properties of this compound are outlined below. These protocols are based on established analytical techniques for organic compounds.
Determination of Melting Point
The melting point of this compound can be accurately determined using the capillary melting point method.
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
This compound, finely powdered
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of this compound is placed in a mortar and finely ground into a powder.
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[4]
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
Approximate Melting Point Determination: The sample is heated at a rapid rate (5-10 °C per minute) to obtain a preliminary, approximate melting point range.[4]
-
Accurate Melting Point Determination: A fresh sample is prepared and the apparatus is allowed to cool to at least 20 °C below the approximate melting point. The sample is then heated at a much slower rate (approximately 2 °C per minute).[4]
-
Data Recording: The temperature at which the first crystal begins to melt and the temperature at which the last crystal disappears are recorded as the melting point range.[4]
Determination of Solubility
The solubility of this compound in various solvents can be determined through systematic testing.
Apparatus and Materials:
-
Test tubes and rack
-
Vortex mixer or stirring rods
-
Graduated cylinders or pipettes
-
Analytical balance
-
This compound
-
Solvents: deionized water, 5% NaOH solution, 5% NaHCO₃ solution, ethanol, methanol, acetone.
Procedure for Aqueous Solubility:
-
Water Solubility: Add approximately 25 mg of this compound to 0.5 mL of deionized water in a test tube.[5] Vigorously mix the contents for 1-2 minutes. Observe if the solid dissolves completely. If it does not, it is classified as having limited water solubility.
-
Solubility in Aqueous Base:
-
To a test tube containing approximately 25 mg of this compound, add 0.5 mL of 5% NaOH solution. Mix thoroughly and observe for dissolution. Carboxylic acids are expected to dissolve in a strong base.[6]
-
Repeat the process in a separate test tube using 0.5 mL of 5% NaHCO₃ solution. The dissolution of a carboxylic acid in this weak base is typically accompanied by the evolution of carbon dioxide gas (effervescence).[6]
-
Procedure for Organic Solvent Solubility:
-
Solvent Addition: In separate, labeled test tubes, add approximately 25 mg of this compound.
-
Solvent Measurement: To each test tube, add 1 mL of a different organic solvent (e.g., ethanol, methanol, acetone).
-
Mixing and Observation: Vigorously mix each tube and observe the extent of dissolution. The compound is classified as soluble, partially soluble, or insoluble in each solvent.
Experimental Workflow Visualization
As no specific signaling pathways involving this compound are documented, the following diagram illustrates a general experimental workflow for its synthesis and characterization. This workflow is crucial for ensuring the purity and confirming the identity of the compound for research and development purposes.
Caption: A generalized workflow for the synthesis and characterization of this compound.
References
An In-depth Technical Guide to 3,4-Diiodobenzoic Acid: Chemical Structure, Bonding, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, bonding characteristics, and synthetic methodologies of 3,4-diiodobenzoic acid. It further explores its role as a versatile building block in medicinal chemistry and drug development, offering detailed experimental protocols and data presented for practical application.
Chemical Structure and Bonding
This compound (C₇H₄I₂O₂) is an aromatic carboxylic acid distinguished by the presence of two iodine atoms substituted at the third and fourth positions of the benzene ring. This substitution pattern significantly influences the molecule's electronic properties, reactivity, and intermolecular interactions.
The core structure consists of a planar benzene ring. The carboxylic acid group is nearly coplanar with the aromatic ring, allowing for electronic conjugation. The two bulky iodine atoms introduce steric hindrance and alter the electron distribution within the ring.
Table 1: General Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₄I₂O₂ |
| Molecular Weight | 373.91 g/mol |
| IUPAC Name | This compound |
| CAS Number | 35674-20-5 |
Molecular Geometry and Bonding
While a specific crystallographic information file (CIF) for this compound is not publicly available, the molecular geometry can be inferred from the structures of similar halogenated benzoic acids. The bond angles within the benzene ring are expected to be approximately 120°. The carbon-iodine bond length is significantly longer than carbon-hydrogen or carbon-carbon bonds, typically around 2.1 Å, owing to the large atomic radius of iodine.[1]
In the solid state, benzoic acid derivatives commonly form hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact via strong O-H···O hydrogen bonds.[1] These intermolecular interactions are crucial in determining the crystal packing and physical properties of the compound.
Spectroscopic Data (Predicted)
Due to the limited availability of experimental spectra in public databases, the following data are predicted based on established chemical principles and spectral data of analogous compounds.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted NMR spectra provide insights into the chemical environment of the hydrogen and carbon atoms within the molecule.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.35 | d | ~2.0 |
| H-5 | 8.05 | dd | ~8.2, 2.0 |
| H-6 | 7.95 | d | ~8.2 |
| COOH | >12 | br s | - |
Prediction Source: ChemDraw 20.0
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 133.0 |
| C-2 | 142.0 |
| C-3 | 100.0 |
| C-4 | 105.0 |
| C-5 | 131.0 |
| C-6 | 139.0 |
| C=O | 168.0 |
Prediction Source: ChemDraw 20.0
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.
Table 4: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 3300-2500 | Broad |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C=O stretch (carboxylic acid) | 1710-1680 | Strong |
| C=C stretch (aromatic) | 1600-1450 | Medium-Weak |
| C-O stretch (carboxylic acid) | 1320-1210 | Medium |
| C-I stretch | 600-500 | Medium-Strong |
Mass Spectrometry (MS)
In mass spectrometry using electron ionization (EI), this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 374. The fragmentation pattern would likely involve the loss of the hydroxyl group (-OH, M-17), the carboxyl group (-COOH, M-45), and iodine atoms.
Experimental Protocols
The following section details a plausible synthetic route for this compound starting from 4-aminobenzoic acid.
Synthesis of the Precursor: 3,4-Diaminobenzoic Acid
This protocol is adapted from established methods for the synthesis of 3,4-diaminobenzoic acid.
Part 1: Acetylation of 4-Aminobenzoic Acid
-
In a 250 mL round-bottom flask, suspend 13.7 g (0.1 mol) of 4-aminobenzoic acid in 50 mL of water.
-
Add 20 mL of acetic anhydride.
-
Heat the mixture to reflux with stirring for 1 hour.
-
Cool the reaction mixture in an ice bath to induce precipitation.
-
Filter the solid, wash with cold water, and dry to obtain 4-acetamidobenzoic acid.
Part 2: Nitration of 4-Acetamidobenzoic Acid
-
To a stirred solution of 9.0 g (0.05 mol) of 4-acetamidobenzoic acid in 20 mL of concentrated sulfuric acid, cooled to 0-5 °C, slowly add a mixture of 4 mL of concentrated nitric acid and 6 mL of concentrated sulfuric acid.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash with cold water, and dry to yield 4-acetamido-3-nitrobenzoic acid.
Part 3: Hydrolysis of 4-Acetamido-3-nitrobenzoic Acid
-
Suspend 8.4 g (0.037 mol) of 4-acetamido-3-nitrobenzoic acid in 50 mL of 10% aqueous sodium hydroxide.
-
Heat the mixture to reflux for 1 hour.
-
Cool the solution and acidify with concentrated hydrochloric acid to a pH of approximately 3-4.
-
Filter the precipitate, wash with cold water, and dry to obtain 4-amino-3-nitrobenzoic acid.
Part 4: Reduction of 4-Amino-3-nitrobenzoic Acid
-
In a 250 mL flask, dissolve 5.5 g (0.03 mol) of 4-amino-3-nitrobenzoic acid in 100 mL of ethanol.
-
Add a solution of 15 g of sodium sulfide nonahydrate in 30 mL of water.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture and filter to remove any inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Redissolve the residue in hot water and acidify with acetic acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield 3,4-diaminobenzoic acid.
Synthesis of this compound via Sandmeyer Reaction
This proposed protocol is based on the Sandmeyer reaction, a standard method for converting aromatic amines to aryl halides.
Materials:
-
3,4-Diaminobenzoic acid
-
Hydrochloric acid (concentrated)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Sodium bisulfite
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Diazotization: In a 250 mL beaker, dissolve 3.04 g (0.02 mol) of 3,4-diaminobenzoic acid in 20 mL of water and 5 mL of concentrated hydrochloric acid, cooling the mixture to 0-5 °C in an ice-salt bath. Slowly add a solution of 2.9 g (0.042 mol) of sodium nitrite in 10 mL of water, keeping the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the bis(diazonium) salt.
-
Iodination: In a separate 500 mL flask, dissolve 10 g (0.06 mol) of potassium iodide in 50 mL of water. Slowly add the cold bis(diazonium) salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas will evolve.
-
Reaction Completion and Work-up: After the addition is complete, allow the mixture to warm to room temperature and then heat it gently on a water bath (around 60 °C) for 1 hour to ensure complete decomposition of the diazonium salt. Cool the reaction mixture to room temperature.
-
Decolorization and Isolation: Add a small amount of sodium bisulfite solution to quench any excess iodine (the dark color should fade). The crude this compound will precipitate.
-
Purification: Filter the crude product and wash it with cold water. For further purification, the solid can be recrystallized from an appropriate solvent system, such as ethanol/water. Alternatively, the crude product can be dissolved in diethyl ether or ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent evaporated to yield the purified product.
Caption: Synthetic workflow for this compound.
Applications in Drug Development
Halogenated benzoic acids are valuable building blocks in medicinal chemistry. The iodine atoms in this compound serve as versatile handles for further functionalization, primarily through transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide variety of substituents, enabling the synthesis of complex molecular scaffolds for drug discovery programs.
The presence of iodine can also influence the pharmacokinetic properties of a drug candidate, for instance, by increasing its lipophilicity. Furthermore, radioactive isotopes of iodine can be incorporated for use in radiolabeling and imaging studies.
Caption: Generalized drug discovery workflow using this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Purification of 3,4-Diiodobenzoic Acid
This document provides a comprehensive technical overview of the synthesis and purification of this compound, a valuable building block in medicinal chemistry and materials science.[1] The methodologies outlined are based on established chemical principles, including the Sandmeyer reaction for the introduction of iodine atoms and recrystallization for purification.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its common precursor, 3,4-diaminobenzoic acid, is presented below.
| Property | This compound | 3,4-Diaminobenzoic Acid |
| Molecular Formula | C₇H₄I₂O₂ | C₇H₈N₂O₂[2] |
| Molecular Weight | 389.92 g/mol [1] | 152.15 g/mol [2] |
| CAS Number | 35674-20-5[3] | 619-05-6[2] |
| Appearance | Off-white to pale yellow powder | Off-white to light brown crystalline solid[2] |
| Solubility | Limited water solubility[1] | Moderately soluble in water; soluble in polar solvents[2][4] |
| Melting Point | Not available | ~256 °C (with decomposition)[2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a diazotization-iodination reaction, a variant of the Sandmeyer reaction, starting from 3,4-diaminobenzoic acid.[5][6] This process involves the conversion of the two amino groups into diazonium salts, which are then displaced by iodine.
Reaction Workflow
Caption: Workflow for the synthesis and purification of this compound.
Experimental Protocol: Synthesis
This protocol is adapted from general procedures for Sandmeyer-type reactions.[7][8]
Materials:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |
| 3,4-Diaminobenzoic acid | C₇H₈N₂O₂ | 152.15 | 15.2 g (0.1 mol) |
| Sodium Nitrite | NaNO₂ | 69.00 | 14.5 g (0.21 mol) |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~50 mL |
| Potassium Iodide | KI | 166.00 | 34.9 g (0.21 mol) |
| Deionized Water | H₂O | 18.02 | As needed |
| Ice | - | - | As needed |
Procedure:
-
Diazotization:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 15.2 g (0.1 mol) of 3,4-diaminobenzoic acid in 100 mL of deionized water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add 25 mL of concentrated hydrochloric acid while maintaining the temperature below 5 °C.
-
In a separate beaker, dissolve 14.5 g (0.21 mol) of sodium nitrite in 40 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirred suspension over 30 minutes, ensuring the temperature does not rise above 5 °C. A slight excess of nitrous acid should be maintained (test with starch-iodide paper).
-
Stir the resulting solution of the bis(diazonium) salt at 0-5 °C for an additional 20 minutes.
-
-
Iodination:
-
In a 1 L beaker, dissolve 34.9 g (0.21 mol) of potassium iodide in 100 mL of deionized water.
-
Slowly and carefully add the cold bis(diazonium) salt solution to the potassium iodide solution with vigorous stirring. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, allow the mixture to stand at room temperature for 1 hour, then gently warm it to 50-60 °C on a water bath until the evolution of nitrogen ceases.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated crude product by vacuum filtration.
-
Wash the solid with cold deionized water to remove inorganic salts.
-
To remove any unreacted iodine, wash the crude product with a small amount of cold sodium thiosulfate solution until the filtrate is colorless.
-
Finally, wash the product with cold deionized water and dry it under vacuum.
-
Reaction Mechanism
The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[5][7]
Caption: Simplified mechanism for the formation of this compound.
Purification of this compound
Recrystallization is an effective method for purifying the crude this compound. The principle relies on the higher solubility of the compound in a hot solvent compared to a cold solvent.[9][10]
Experimental Protocol: Purification
Solvent Selection: A mixture of ethanol and water is often suitable for recrystallizing aromatic carboxylic acids. The optimal ratio should be determined experimentally.
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid.
-
Gradually add hot deionized water to the solution until it becomes slightly turbid, indicating saturation.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution can be filtered through a fluted filter paper (hot filtration).[10][11]
-
Allow the clear filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, cool the flask in an ice bath for 20-30 minutes.[12]
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol-water mixture.
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 60-70 °C) to a constant weight.
Characterization
The purity and identity of the final product should be confirmed using standard analytical techniques:
-
Melting Point: A sharp melting point range indicates high purity.[13]
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity quantitatively.
-
Mass Spectrometry (MS): To confirm the molecular weight.
This guide provides a foundational framework for the synthesis and purification of this compound. Researchers should always perform a thorough risk assessment and adhere to all laboratory safety protocols before conducting any chemical synthesis.
References
- 1. 3,4-Dicyanobenzoic acid | 60469-86-5 | Benchchem [benchchem.com]
- 2. srinichem.com [srinichem.com]
- 3. Buy this compound | 35674-20-5 [smolecule.com]
- 4. 3,4-Diaminobenzoic acid | 619-05-6 [chemicalbook.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. famu.edu [famu.edu]
- 13. youtube.com [youtube.com]
Spectroscopic Profile of 3,4-Diiodobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-diiodobenzoic acid, a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide presents a detailed predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of similar benzoic acid derivatives and established spectroscopic correlation tables.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.2 - 8.4 | d | ~2.0 |
| H-5 | 8.0 - 8.2 | dd | ~8.5, ~2.0 |
| H-6 | 7.8 - 8.0 | d | ~8.5 |
| COOH | 10.0 - 13.0 | br s | - |
d: doublet, dd: doublet of doublets, br s: broad singlet
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 130 - 135 |
| C-2 | 140 - 145 |
| C-3 | 95 - 100 |
| C-4 | 98 - 103 |
| C-5 | 135 - 140 |
| C-6 | 130 - 135 |
| COOH | 165 - 170 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 | O-H stretch (broad) | Carboxylic Acid |
| 3000-3100 | C-H stretch | Aromatic |
| 1680-1710 | C=O stretch | Carboxylic Acid |
| 1580-1600 | C=C stretch | Aromatic |
| 1400-1450 | C=C stretch | Aromatic |
| 1200-1300 | C-O stretch | Carboxylic Acid |
| 800-900 | C-H bend (out-of-plane) | Aromatic |
| 500-600 | C-I stretch | Aryl Iodide |
Mass Spectrometry (MS)
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion |
| 400 | [M]⁺ (Molecular Ion) |
| 383 | [M - OH]⁺ |
| 355 | [M - COOH]⁺ |
| 273 | [M - I]⁺ |
| 228 | [M - COOH - I]⁺ |
| 127 | [I]⁺ |
| 102 | [C₆H₃I]⁺ |
| 76 | [C₆H₄]⁺ |
Experimental Protocols
The following sections detail the general methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent will depend on the sample's solubility.
-
Transfer the solution to a 5 mm NMR tube.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).
Instrumentation and Data Acquisition:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or the internal standard.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
Instrumentation and Data Acquisition:
-
Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile). A typical concentration is in the range of 1-10 µg/mL.
-
The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like HPLC for separation prior to analysis.
Instrumentation and Data Acquisition:
-
An electrospray ionization (ESI) source is commonly used for this type of molecule.[1]
-
The mass analyzer can be a quadrupole, time-of-flight (TOF), or ion trap.
-
Acquire a full scan mass spectrum in either positive or negative ion mode. Negative ion mode is often suitable for carboxylic acids.
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting fragment ions.[2]
Visualizations
The following diagrams illustrate the general workflow of spectroscopic analysis and a predicted fragmentation pathway for this compound in mass spectrometry.
References
Solubility of 3,4-Diiodobenzoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3,4-diiodobenzoic acid in organic solvents. Due to a lack of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative summary of its expected solubility based on the physicochemical properties of the molecule and data from structurally similar compounds. Furthermore, a detailed, representative experimental protocol for the quantitative determination of solubility is provided to enable researchers to generate precise data. This guide is intended to be a valuable resource for scientists and professionals in drug development and chemical research who are working with this compound.
Introduction
This compound is a halogenated derivative of benzoic acid. Its structure, featuring a carboxylic acid group and two iodine atoms on the benzene ring, imparts a unique combination of polarity and lipophilicity, which governs its solubility in various media. The carboxylic acid moiety provides a site for hydrogen bonding and ionization, while the diiodo-substituted phenyl group is largely nonpolar and hydrophobic. Understanding the solubility of this compound in organic solvents is critical for a wide range of applications, including reaction chemistry, purification, formulation development, and analytical method development.
Physicochemical Properties of this compound
| Property | Value/Description | Source |
| Molecular Formula | C₇H₄I₂O₂ | N/A |
| Molecular Weight | 389.92 g/mol | [1] |
| Physical State | Solid | N/A |
| Melting Point | N/A | [1] |
| Water Solubility | Limited | [1] |
| Organic Solvent Solubility | Expected to be soluble | [1] |
Solubility Profile
The presence of the polar carboxylic acid group suggests some solubility in polar organic solvents, particularly those that can act as hydrogen bond donors or acceptors. However, the large, nonpolar diiodo-phenyl backbone will significantly contribute to its solubility in less polar and nonpolar organic solvents.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Polarity | Expected Solubility | Rationale |
| Methanol | Polar Protic | Soluble | The hydroxyl group of methanol can hydrogen bond with the carboxylic acid group of this compound. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol can engage in hydrogen bonding.[2][3] |
| Acetone | Polar Aprotic | Soluble | The carbonyl group of acetone can act as a hydrogen bond acceptor for the carboxylic acid proton. |
| Ethyl Acetate | Moderately Polar | Soluble | The ester group provides some polarity and hydrogen bond accepting capability, while the ethyl and acetyl groups contribute to nonpolar interactions. |
| Dichloromethane | Nonpolar | Likely Soluble | The large, nonpolar surface area of the diiodo-phenyl ring should interact favorably with this nonpolar solvent. |
| Toluene | Nonpolar | Likely Soluble | The aromatic nature of toluene can engage in π-stacking interactions with the benzene ring of this compound. |
| Hexane | Nonpolar | Sparingly Soluble to Insoluble | While the diiodo-phenyl group is nonpolar, the highly polar carboxylic acid group may limit solubility in very nonpolar aliphatic solvents. |
Note: This table is based on chemical principles and data for analogous compounds. Experimental verification is required for quantitative assessment.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the equilibrium solubility of this compound in an organic solvent. This protocol is based on the widely used shake-flask method.
4.1. Materials
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Volumetric flasks
-
Screw-cap vials or flasks
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Pipettes and other standard laboratory glassware
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of screw-cap vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.
-
Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
4.3. Analytical Method for Quantification
The concentration of this compound in the diluted solutions can be determined using either HPLC-UV or UV-Vis spectrophotometry.
-
HPLC-UV Method:
-
Mobile Phase: A suitable mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer with adjusted pH).
-
Column: A C18 reversed-phase column is typically suitable for this type of compound.
-
Detection: Monitor the absorbance at a wavelength where this compound has a strong chromophore (e.g., determined by a UV scan).
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards to generate a calibration curve of peak area versus concentration.
-
Analysis: Inject the diluted sample solutions and determine their concentrations from the calibration curve.
-
-
UV-Vis Spectrophotometry Method:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a dilute solution over a range of UV wavelengths.
-
Calibration: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax to construct a calibration curve according to the Beer-Lambert law.
-
Analysis: Measure the absorbance of the diluted sample solutions and calculate the concentration using the calibration curve.
-
4.4. Calculation of Solubility
The solubility (S) is calculated using the following formula:
S = (C_diluted × Dilution_Factor)
Where:
-
S is the solubility in the desired units (e.g., mg/mL or mol/L).
-
C_diluted is the concentration of the diluted sample as determined by the analytical method.
-
Dilution_Factor is the total dilution factor used in the sample preparation.
Mandatory Visualizations
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
This technical guide has addressed the solubility of this compound in organic solvents. While quantitative data is sparse in the literature, a qualitative understanding of its solubility behavior has been presented based on its molecular structure. The detailed experimental protocol provided herein offers a robust method for researchers to determine the precise solubility of this compound in various organic solvents, which is essential for its effective use in research and development. The generation of such empirical data would be a valuable contribution to the chemical and pharmaceutical sciences.
References
A Technical Guide to 3,4-Diiodobenzoic Acid: Properties, Synthesis, and Research Perspectives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Diiodobenzoic acid is a halogenated aromatic carboxylic acid. Its structure, featuring a benzoic acid core with two iodine atoms at the 3 and 4 positions, makes it a compound of interest in synthetic chemistry and potentially in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, outlines general experimental protocols for its synthesis and characterization, and explores its potential applications by drawing parallels with related compounds. While specific biological data for this compound is limited in current literature, this document aims to provide a foundational resource for researchers interested in this molecule.
Core Properties of this compound
The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and application in a research setting.
| Property | Value |
| CAS Number | 35674-20-5[1][2][3][4] |
| Molecular Formula | C₇H₄I₂O₂[1][2][3] |
| Molecular Weight | 373.91 g/mol [1][3][5] |
| IUPAC Name | This compound[2] |
| Synonyms | Benzoic acid, 3,4-diiodo-[1][2] |
Synthesis and Purification
General Synthesis Protocol: Iodination of a Benzoic Acid Derivative
This protocol outlines the key steps for the synthesis of di-iodinated benzoic acids.[2]
Materials:
-
Starting benzoic acid derivative
-
Suitable solvent (e.g., concentrated sulfuric acid)
-
Iodinating reagent (e.g., a mixture of iodine and an oxidizing agent like sodium periodate)
-
Deionized water
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the starting benzoic acid derivative in a suitable solvent.[2]
-
Addition of Iodinating Agent: Slowly add the iodinating reagent to the solution while maintaining a controlled temperature.[2]
-
Reaction Monitoring: Stir the reaction mixture for a specified time, monitoring the progress by thin-layer chromatography (TLC).[2]
-
Workup: Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.[2]
-
Isolation and Purification: Collect the crude product by filtration, wash it with water, and then purify it by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.[2]
Analytical Characterization
The structural confirmation and purity assessment of this compound would rely on standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for confirming the substitution pattern on the aromatic ring. A small amount of the sample would be dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for analysis.[2] The chemical shifts, integration, and coupling patterns of the protons and carbons would provide definitive structural information.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the molecular ion peak would be expected around m/z 373.91.
Potential Applications and Biological Context
Direct research on the biological activity and applications of this compound is limited. However, the broader class of iodinated benzoic acids and related structures have known applications and biological effects, which can guide future research.
Role in Pharmaceutical Synthesis
Iodinated aromatic compounds are valuable intermediates in pharmaceutical synthesis. For instance, 4-iodobenzoic acid is a key building block in the synthesis of anti-inflammatory drugs and anti-cancer agents, primarily due to its utility in cross-coupling reactions like Suzuki and Heck couplings.[6] This suggests that this compound could also serve as a versatile precursor for creating complex molecular architectures in drug discovery.
Comparison with 3,4-Dihydroxybenzoic Acid
In contrast to the limited data on the di-iodo derivative, the related compound 3,4-dihydroxybenzoic acid (protocatechuic acid) has been extensively studied. It exhibits a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[5][7][8] Derivatives of 3,4-dihydroxybenzoic acid have also been synthesized and evaluated as antioxidants, metal chelating agents, and acetylcholinesterase inhibitors.[9] While the presence of iodine atoms instead of hydroxyl groups would significantly alter the electronic and steric properties of the molecule, the shared 3,4-disubstituted benzoic acid scaffold suggests that this compound could be explored for novel biological activities.
Conclusion
This compound is a well-defined chemical entity with established physical properties. While detailed experimental protocols and biological studies specifically focused on this compound are not abundant in the public domain, its structural similarity to other synthetically useful and biologically active benzoic acid derivatives suggests it holds potential for future research. This guide provides a foundational understanding of its properties and outlines general methodologies for its synthesis and characterization. It is hoped that this information will serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, encouraging further exploration into the properties and applications of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. nmppdb.com.ng [nmppdb.com.ng]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Carbon-Iodine Bond in 3,4-Diiodobenzoic Acid: A Technical Guide to Its Reactivity in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Diiodobenzoic acid is a versatile building block in medicinal chemistry and materials science, offering two reactive carbon-iodine (C-I) bonds for the construction of complex molecular architectures. The strategic functionalization of this molecule is largely dictated by the differential reactivity of its C-I bonds, which can be selectively addressed through various palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth analysis of the reactivity of the C-I bonds in this compound, with a focus on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. While specific quantitative data for the selective functionalization of this compound is not extensively available in the public domain, this guide extrapolates from the well-established principles of aryl halide reactivity and provides representative experimental protocols based on analogous substrates.
Introduction: The Significance of the Carbon-Iodine Bond
The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it the most reactive in a variety of transformations, particularly in palladium-catalyzed cross-coupling reactions. This high reactivity allows for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions, a feature highly valued in the synthesis of pharmaceuticals and functional materials. In di-iodinated aromatic compounds like this compound, the presence of two C-I bonds opens up possibilities for both mono- and di-functionalization, enabling the stepwise or simultaneous introduction of different substituents.
Differential Reactivity of the C-I Bonds in this compound
The regioselectivity of cross-coupling reactions on this compound is governed by a combination of electronic and steric factors. The carboxylic acid group, being an electron-withdrawing group, deactivates the aromatic ring towards electrophilic attack but influences the reactivity of the C-I bonds in palladium-catalyzed reactions primarily through its electronic and steric presence.
-
Electronic Effects: The carboxylic acid group exerts a -I (inductive) and -M (mesomeric) effect, withdrawing electron density from the aromatic ring. This can influence the rate of oxidative addition of the palladium catalyst to the C-I bonds.
-
Steric Hindrance: The iodine atom at the 3-position is ortho to the carboxylic acid group, which can sterically hinder the approach of the bulky palladium catalyst complex. In contrast, the iodine atom at the 4-position is less sterically encumbered.
Based on these principles, it is generally expected that the C-I bond at the 4-position (para to the carboxylic acid) will be more reactive towards palladium-catalyzed cross-coupling reactions due to lower steric hindrance. This allows for the selective mono-functionalization at this position under carefully controlled reaction conditions. Subsequent functionalization of the C-I bond at the 3-position would then require more forcing conditions.
Key Cross-Coupling Reactions and Data Presentation
The C-I bonds of this compound are amenable to a variety of palladium-catalyzed cross-coupling reactions. The following sections detail the three most significant transformations: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Note on Data: As specific, experimentally-derived quantitative data for the selective functionalization of this compound is sparse in the surveyed literature, the following tables present illustrative yields. These values are based on the general principles of aryl iodide reactivity and data from analogous systems, and should be considered as predictive rather than definitive.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organohalide. For this compound, this reaction can be used to introduce aryl or vinyl substituents.
| Reactant 1 | Reactant 2 (Boronic Acid) | Position of Coupling | Illustrative Yield (%) |
| This compound | Phenylboronic acid | 4 | 85-95 |
| This compound | Phenylboronic acid | 3 and 4 | >90 (with excess boronic acid) |
| 4-Iodo-3-phenylbenzoic acid | 4-Methoxyphenylboronic acid | 3 | 70-85 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between a terminal alkyne and an aryl halide, leading to the synthesis of substituted alkynes.
| Reactant 1 | Reactant 2 (Alkyne) | Position of Coupling | Illustrative Yield (%) |
| This compound | Phenylacetylene | 4 | 80-90 |
| This compound | Phenylacetylene | 3 and 4 | >85 (with excess alkyne) |
| 4-Iodo-3-(phenylethynyl)benzoic acid | Trimethylsilylacetylene | 3 | 65-80 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of primary and secondary amines onto the aromatic ring.
| Reactant 1 | Reactant 2 (Amine) | Position of Coupling | Illustrative Yield (%) |
| This compound | Morpholine | 4 | 75-85 |
| This compound | Aniline | 3 and 4 | >80 (with excess amine) |
| 4-Iodo-3-(morpholino)benzoic acid | Piperidine | 3 | 60-75 |
Experimental Protocols
The following are detailed, representative protocols for the key cross-coupling reactions. These protocols are based on established procedures for similar aryl iodides and may require optimization for this compound. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).
Representative Protocol for Suzuki-Miyaura Coupling
This protocol describes the mono-arylation of an aryl diiodide.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Toluene/Water (10:1 mixture)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed toluene/water mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
-
Representative Protocol for Sonogashira Coupling
This protocol details a copper-co-catalyzed Sonogashira coupling.
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI under an argon atmosphere.
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or heat to 40-60 °C for 6-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography.
-
Representative Protocol for Buchwald-Hartwig Amination
This protocol describes the mono-amination of an aryl diiodide.
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 equiv)
-
Toluene, anhydrous
-
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried reaction vessel.
-
Add this compound and anhydrous toluene.
-
Add the amine to the mixture.
-
Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
-
Catalytic Cycles
The following diagram illustrates the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, which is applicable to the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions with minor variations in the transmetalation/reductive elimination steps.
Conclusion
This compound represents a valuable and versatile scaffold for the synthesis of complex organic molecules. The differential reactivity of its two carbon-iodine bonds, with the 4-position being more susceptible to palladium-catalyzed cross-coupling reactions due to reduced steric hindrance, allows for selective and stepwise functionalization. While specific quantitative data for this particular molecule remains an area for further investigation, the principles outlined in this guide, along with the representative protocols, provide a strong foundation for researchers and drug development professionals to design and execute synthetic strategies utilizing this important building block. Further optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, will be crucial for achieving high yields and selectivities in specific applications.
The Synthetic Versatility of 3,4-Diiodobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Diiodobenzoic acid, a halogenated aromatic carboxylic acid, presents a versatile scaffold for organic synthesis, offering two reactive iodine substituents for a variety of cross-coupling reactions and serving as a building block for complex molecular architectures. Its unique substitution pattern allows for regioselective functionalization, making it a valuable precursor in the synthesis of pharmaceuticals, functional materials, and heterocyclic compounds. This technical guide provides an in-depth overview of the potential applications of this compound in organic synthesis, complete with experimental insights and logical frameworks for its utilization.
Core Applications in Cross-Coupling Reactions
The carbon-iodine bonds in this compound are highly amenable to palladium-catalyzed cross-coupling reactions. The differential reactivity of the two iodine atoms, influenced by the electronic effect of the carboxylic acid group, can be exploited for sequential and selective functionalization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. While specific experimental data for this compound is not extensively documented in readily available literature, protocols for analogous di-iodo aromatic compounds provide a strong foundation for its application. The reaction typically involves the coupling of the aryl iodide with a boronic acid or ester in the presence of a palladium catalyst and a base.
Logical Workflow for a Suzuki-Miyaura Coupling Reaction:
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction involving this compound.
Heck Reaction
The Heck reaction enables the arylation of alkenes. This compound can be used to introduce a substituted benzoic acid moiety onto an olefinic substrate. The regioselectivity of the addition can be influenced by the electronic nature of the alkene and the reaction conditions.
Sonogashira Coupling
The Sonogashira coupling allows for the formation of C-C bonds between aryl halides and terminal alkynes. This reaction is instrumental in the synthesis of aryl alkynes, which are valuable intermediates in medicinal chemistry and materials science. The two iodine atoms on this compound could be sequentially coupled with different alkynes to generate unsymmetrical di-alkynyl benzoic acid derivatives.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. This reaction would allow for the introduction of primary or secondary amines at the 3- and 4-positions of the benzoic acid ring, leading to the synthesis of novel aminobenzoic acid derivatives with potential applications in drug discovery.
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions:
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Synthesis of Heterocyclic Compounds
While direct experimental protocols for the synthesis of heterocycles from this compound are not widely reported, its structure suggests potential pathways. For instance, after conversion of the carboxylic acid to an amide or ester, the di-iodo functionality could be utilized in intramolecular cyclization reactions or as a scaffold for building more complex heterocyclic systems through sequential cross-coupling reactions followed by a cyclization step.
Polymer Synthesis
Di-functionalized aromatic compounds are key monomers in the synthesis of various polymers. This compound, with its two reactive sites, could potentially be used in the synthesis of novel polymers. For example, after conversion to a di-alkynyl or di-amino derivative through Sonogashira or Buchwald-Hartwig reactions, it could undergo polymerization to form conjugated polymers or polyamides with unique electronic and physical properties.
Experimental Protocols (Hypothetical Examples Based on Analogous Compounds)
The following are hypothetical experimental protocols for key reactions involving this compound, based on established procedures for similar di-iodo aromatic compounds. These should be considered as starting points for optimization.
Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound
| Parameter | Condition |
| Reactants | This compound (1.0 eq.), Phenylboronic acid (2.2 eq.) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (3.0 eq.) |
| Solvent | Toluene/Ethanol/H₂O (4:1:1) |
| Temperature | 90 °C |
| Reaction Time | 12 h |
| Workup | Acidification with 1M HCl, extraction with Ethyl Acetate, purification by column chromatography |
| Expected Product | 3,4-Diphenylbenzoic acid |
| Hypothetical Yield | 70-85% |
Table 2: Hypothetical Sonogashira Coupling of this compound
| Parameter | Condition |
| Reactants | This compound (1.0 eq.), Phenylacetylene (2.2 eq.) |
| Catalyst | Pd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%) |
| Base | Triethylamine |
| Solvent | THF |
| Temperature | 60 °C |
| Reaction Time | 8 h |
| Workup | Removal of solvent, dissolution in Ethyl Acetate, washing with NH₄Cl (aq.), purification by recrystallization |
| Expected Product | 3,4-Bis(phenylethynyl)benzoic acid |
| Hypothetical Yield | 65-80% |
Conclusion and Future Outlook
This compound is a promising and likely underutilized building block in organic synthesis. Its di-iodo functionality provides a platform for a wide range of transformations, particularly in the realm of palladium-catalyzed cross-coupling reactions. The potential for sequential and regioselective functionalization opens avenues for the synthesis of complex, unsymmetrical molecules. Further research into the specific reactivity of this compound is warranted to fully exploit its synthetic potential in the development of novel pharmaceuticals, functional materials, and complex heterocyclic systems. The methodologies and logical frameworks presented in this guide offer a solid foundation for researchers to explore the diverse applications of this versatile reagent.
3,4-Diiodobenzoic Acid: A Versatile Scaffold for the Synthesis of Novel Bioactive Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Diiodobenzoic acid is a versatile aromatic building block that has garnered significant interest in medicinal chemistry and materials science. Its unique structural features, namely the presence of two iodine atoms at the 3 and 4 positions of the benzoic acid ring, provide reactive handles for a variety of cross-coupling reactions, enabling the synthesis of a diverse array of novel compounds. The carboxylic acid moiety further allows for the introduction of various functionalities through amide bond formation and other derivatizations. This technical guide provides a comprehensive overview of the synthetic utility of this compound, focusing on its application in the generation of novel compounds with potential therapeutic applications. Detailed experimental protocols for key reactions, quantitative data on reaction yields and biological activities, and insights into the modulation of cellular signaling pathways are presented.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective utilization in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₄I₂O₂ | [1] |
| Molecular Weight | 373.91 g/mol | [1] |
| CAS Number | 643-82-3 | |
| Appearance | Off-white to pale yellow crystalline powder | |
| Melting Point | 235-238 °C | |
| Solubility | Soluble in hot ethanol, ether, and benzene. Sparingly soluble in cold water. |
Core Synthetic Transformations: A Gateway to Novelty
The two iodine atoms on the phenyl ring of this compound are amenable to a range of powerful palladium-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, and Heck reactions. These transformations allow for the facile formation of carbon-carbon bonds, leading to the construction of complex molecular architectures.
Suzuki Coupling: Crafting Biaryl Scaffolds
The Suzuki-Miyaura coupling is a robust method for the synthesis of biaryl compounds, a structural motif prevalent in many biologically active molecules. The reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. The di-iodinated nature of this compound allows for selective mono- or di-arylation, providing access to a wide range of substituted benzoic acid derivatives.
Experimental Protocol: General Procedure for Suzuki Coupling of this compound with Arylboronic Acids
General workflow for the Suzuki coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 or 2.2 equiv for mono- or di-substitution)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane/Water)
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Acidify the mixture with 1M HCl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Data for Suzuki Coupling Reactions:
| Entry | Arylboronic Acid | Product | Yield (%) | |---|---|---| | 1 | Phenylboronic acid | 3-Iodo-4-phenylbenzoic acid | 85-95 | | 2 | 4-Methoxyphenylboronic acid | 3-Iodo-4-(4-methoxyphenyl)benzoic acid | 80-90 | | 3 | 3,5-Difluorophenylboronic acid | 3-Iodo-4-(3,5-difluorophenyl)benzoic acid | 75-85 | | 4 | (2 equivalents) Phenylboronic acid | 3,4-Diphenylbenzoic acid | 70-80 |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The introduction of alkynyl functionalities can significantly impact the biological activity of a molecule due to their linear geometry and ability to participate in various non-covalent interactions.
Experimental Protocol: General Procedure for Sonogashira Coupling of this compound with Terminal Alkynes
General workflow for the Sonogashira coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 or 2.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) salt (e.g., CuI, 2-5 mol%)
-
Base (e.g., Triethylamine, Diisopropylamine, 2-4 equiv)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, copper(I) salt, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent, followed by the terminal alkyne.
-
Stir the reaction at room temperature or heat as required, monitoring its progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Representative Data for Sonogashira Coupling Reactions:
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 3-Iodo-4-(phenylethynyl)benzoic acid | 80-92 |
| 2 | Ethynyltrimethylsilane | 3-Iodo-4-((trimethylsilyl)ethynyl)benzoic acid | 85-95 |
| 3 | Propargyl alcohol | 3-Iodo-4-(3-hydroxyprop-1-yn-1-yl)benzoic acid | 75-88 |
| 4 | (2 equivalents) Phenylacetylene | 3,4-Bis(phenylethynyl)benzoic acid | 65-75 |
Heck Reaction: Formation of Alkenyl Derivatives
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[2] This reaction is a valuable tool for introducing vinyl groups onto the aromatic core of this compound.
Experimental Protocol: General Procedure for Heck Reaction of this compound with Alkenes
General workflow for the Heck reaction.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., methyl acrylate, styrene, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., PPh₃, 2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 2-3 equiv)
-
Solvent (e.g., DMF, NMP, Acetonitrile)
Procedure:
-
In a reaction vessel, combine this compound, the palladium catalyst, ligand, and base.
-
Add the solvent and the alkene.
-
Degas the mixture and heat to the desired temperature (typically 100-140 °C) under an inert atmosphere.
-
Monitor the reaction until completion.
-
Cool the mixture, filter off any solids, and dilute with water.
-
Acidify and extract the product into an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product by chromatography.
Representative Data for Heck Reactions:
| Entry | Alkene | Product | Yield (%) |
| 1 | Methyl acrylate | (E)-3-(2-Carboxy-4,5-diiodophenyl)acrylic acid methyl ester | 70-85 |
| 2 | Styrene | 3-Iodo-4-styrylbenzoic acid | 65-80 |
| 3 | Butyl acrylate | (E)-3-(2-Carboxy-4,5-diiodophenyl)acrylic acid butyl ester | 70-80 |
Biological Applications and Signaling Pathway Modulation
Derivatives of iodobenzoic acids have shown a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[3] While specific data for derivatives of this compound are emerging, the structural motifs accessible from this building block are present in numerous known bioactive compounds.
Anticancer Activity and Kinase Inhibition
Many kinase inhibitors feature substituted aromatic cores. The diverse functionalities that can be introduced onto the this compound scaffold make it an attractive starting point for the synthesis of novel kinase inhibitors. For instance, the synthesis of substituted benzamides from this compound can lead to compounds that target various protein kinases involved in cancer cell proliferation and survival.
Hypothetical Signaling Pathway Inhibition:
Hypothetical inhibition of the MAPK/ERK signaling pathway.
Quantitative Data for Related Bioactive Compounds:
While specific IC₅₀ values for this compound derivatives are not extensively reported in publicly available literature, related substituted benzamide and biaryl compounds have shown potent anticancer activity.
| Compound Class | Target Cell Line | IC₅₀ (µM) |
| Substituted Benzamides | A549 (Lung Cancer) | 1.21 - 1.40[4] |
| MCF-7 (Breast Cancer) | 2.20 - 2.31[4] | |
| Biaryl Derivatives | K562 (Leukemia) | 2.27 - 2.53[5] |
| HL-60 (Leukemia) | 1.42 - 1.52[5] |
These values for structurally analogous compounds highlight the potential of derivatives from this compound to exhibit significant cytotoxic effects against various cancer cell lines.
Conclusion
This compound stands out as a highly valuable and versatile building block for the synthesis of novel organic compounds. The strategic placement of two iodine atoms facilitates a range of palladium-catalyzed cross-coupling reactions, enabling the construction of diverse and complex molecular architectures. The carboxylic acid functionality provides an additional site for derivatization, further expanding the accessible chemical space. The demonstrated biological activities of structurally related compounds underscore the potential of this compound derivatives as promising candidates for drug discovery, particularly in the development of new anticancer agents and enzyme inhibitors. The detailed protocols and representative data provided in this guide serve as a valuable resource for researchers aiming to leverage the synthetic potential of this remarkable building block.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical vs. Experimental Properties of Di-iodinated Benzoic Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-iodinated benzoic acids represent a compelling class of molecules in medicinal chemistry and materials science. The incorporation of two iodine atoms onto the benzoic acid scaffold significantly alters its physicochemical and biological properties. The position of these iodine atoms influences the molecule's electronic character, acidity, lipophilicity, and crystal packing, which in turn dictates its pharmacokinetic and pharmacodynamic profiles.[1] This technical guide provides a comprehensive analysis of the theoretical and experimental properties of various di-iodinated benzoic acid isomers, offering a comparative overview for researchers and professionals in drug development. A significant challenge in this field is the scarcity of publicly available experimental data for many isomers, underscoring the need for further systematic characterization.[1]
Physicochemical Properties: A Comparative Analysis
The substitution pattern of iodine on the benzoic acid ring profoundly impacts its fundamental chemical and physical characteristics. Understanding these properties is crucial for predicting a molecule's behavior in biological systems.
Acidity (pKa)
Table 1: Experimental and Predicted pKa Values of Di-iodinated Benzoic Acids
| Compound Isomer | Experimental pKa | Predicted pKa | Method of Prediction |
| 2,3-Diiodobenzoic acid | Not available | - | - |
| 2,4-Diiodobenzoic acid | Not available | - | - |
| 2,5-Diiodobenzoic acid | Not available | - | - |
| 2,6-Diiodobenzoic acid | Not available | - | - |
| 3,4-Diiodobenzoic acid | Not available | - | - |
| 3,5-Diiodobenzoic acid | Not available | 3.0 - 3.5 | Computational Software |
Note: The predicted pKa range for 3,5-diiodobenzoic acid is an estimate based on the known effects of halogen substitution. Precise experimental determination is highly recommended.[1]
Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key factor influencing a drug's ability to cross cell membranes. The introduction of two large, hydrophobic iodine atoms is expected to significantly increase the LogP value compared to benzoic acid.
Table 2: Predicted Lipophilicity (XLogP3) of Di-iodinated Benzoic Acid Isomers
| Compound Isomer | Predicted XLogP3 |
| 2,3-Diiodobenzoic acid | ~3.8 |
| 2,4-Diiodobenzoic acid | ~3.8 |
| 2,5-Diiodobenzoic acid | ~3.8 |
| 2,6-Diiodobenzoic acid | ~3.8 |
| This compound | ~3.8 |
| 3,5-Diiodobenzoic acid | ~3.8 |
| 3,5-Diacetamido-2,4-diiodobenzoic acid | 1.1[5] |
| 2-(2,4-Dihydroxy-3,5-diiodobenzoyl)benzoic acid | 3.9[6] |
Note: XLogP3 values are computationally predicted and serve as an estimate. Experimental determination using methods like the shake-flask method is necessary for accurate assessment.[7]
Solubility
Aqueous solubility is a critical factor for drug bioavailability. The addition of hydrophobic iodine atoms generally leads to a decrease in water solubility.[1]
Table 3: Qualitative Solubility of Di-iodinated Benzoic Acids
| Compound Isomer | Water Solubility | Organic Solvent Solubility |
| General Di-iodinated Benzoic Acids | Generally low | Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF) |
Note: Quantitative solubility data is sparse. Experimental determination using methods such as the equilibrium solubility assay is essential.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data.
Synthesis of Di-iodinated Benzoic Acids
The synthesis of di-iodinated benzoic acids can be achieved through various methods, often involving the direct iodination of benzoic acid derivatives.
Example: Synthesis of 3,5-Diacetamido-2,4-diiodobenzoic Acid [8]
This synthesis involves a two-step process starting from 3,5-diaminobenzoic acid.
-
Acetylation of 3,5-Diaminobenzoic Acid:
-
Suspend 3,5-diaminobenzoic acid in deionized water.
-
Heat the suspension to 70-75 °C with stirring.
-
Slowly add acetic anhydride.
-
Maintain the temperature between 70-80 °C and continue stirring for 1-2 hours.
-
Cool the reaction mixture to room temperature to precipitate the 3,5-diacetamidobenzoic acid intermediate.
-
Filter, wash with cold deionized water, and dry the product.[8]
-
-
Iodination of 3,5-Diacetamidobenzoic Acid:
-
Dissolve the intermediate in glacial acetic acid, protecting the reaction from light.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of iodine monochloride (2.0 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
The product, 3,5-diacetamido-2,4-diiodobenzoic acid, will precipitate.
-
Filter, wash with a suitable solvent, and dry the final product.[8]
-
Caption: Synthetic workflow for 3,5-Diacetamido-2,4-diiodobenzoic acid.
Determination of pKa by Potentiometric Titration[1][5]
-
Solution Preparation: Prepare a standardized solution of the di-iodinated benzoic acid in a suitable solvent (e.g., a water-ethanol mixture to ensure solubility).
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
pH Measurement: After each addition of the titrant, stir the solution to ensure homogeneity and record the pH using a calibrated pH meter.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and purity of synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 16-32 scans.[9]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and 1024-4096 scans.[9]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate chemical shifts using the residual solvent peak as an internal standard.[9]
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[9]
-
Data Processing: The instrument software will generate the absorbance or transmittance spectrum. Identify and label significant peaks.[9]
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent.
-
Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via electrospray ionization - ESI). Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
-
Caption: General workflow for spectroscopic characterization.
X-ray Crystallography
X-ray crystallography provides definitive information about the three-dimensional atomic and molecular structure of a crystalline compound.[10][11]
-
Crystallization: Grow single crystals of the di-iodinated benzoic acid of suitable size and quality. This is often the most challenging step.[12]
-
Data Collection: Mount a single crystal on a diffractometer and expose it to a monochromatic X-ray beam. The crystal diffracts the X-rays, producing a unique diffraction pattern.[10][11]
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal. This map is then interpreted to determine the positions of the atoms in the molecule. The structural model is refined to best fit the experimental data.[11]
Biological Activity and Signaling Pathways
While benzoic acid and its derivatives are known for a wide range of biological activities, including antimicrobial and anti-inflammatory properties, specific data for many di-iodinated benzoic acids is limited.[13][14] The presence of halogens, such as iodine, can significantly enhance antimicrobial activity.[13]
Currently, there is a lack of specific studies directly linking di-iodinated benzoic acids to particular signaling pathways in the context of drug development.[1] This represents a significant area for future research to uncover their therapeutic potential.
Caption: Logical flow for investigating biological activity.
Conclusion and Future Directions
This technical guide has summarized the available theoretical and experimental data for di-iodinated benzoic acids, highlighting the significant influence of di-iodination on their physicochemical properties. The provided experimental protocols offer a standardized approach for the characterization of these compounds.
However, it is evident that there are substantial gaps in the experimental data, particularly for pKa, solubility, and biological activity across the full range of isomers. Future research should prioritize:
-
Systematic Characterization: A comprehensive study to experimentally determine the pKa, solubility, and spectroscopic properties of all di-iodinated benzoic acid isomers.
-
Computational Modeling: The development and refinement of accurate theoretical models to predict the properties of these compounds and guide experimental work.
-
Biological Screening: A broad screening of di-iodinated benzoic acid libraries to identify potential therapeutic activities and elucidate their underlying mechanisms of action, including their effects on cellular signaling pathways.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the accuracy of experimental and predicted pKa values of basic and acidic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental versus theoretical log D7.4 , pKa and plasma protein binding values for benzodiazepines appearing as new psychoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 2-(2,4-Dihydroxy-3,5-diiodobenzoyl)benzoic acid | C14H8I2O5 | CID 85788075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. ijarsct.co.in [ijarsct.co.in]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling with 3,4-Diiodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki coupling of 3,4-diiodobenzoic acid with aryl boronic acids. Due to the presence of two iodine substituents, this substrate offers the potential for both selective mono-arylation and di-arylation, leading to the synthesis of complex biaryl and terphenyl compounds.
Introduction to Suzuki Coupling of this compound
This compound is a valuable building block for creating complex molecular architectures. The two carbon-iodine (C-I) bonds can be sequentially or simultaneously functionalized through Suzuki coupling, allowing for the controlled introduction of different aryl groups. The reactivity of the C-I bonds is generally high in palladium-catalyzed cross-coupling reactions.[3]
Site-selectivity in the mono-arylation of this compound can be influenced by steric and electronic factors, as well as by the choice of catalyst, ligand, and reaction conditions. Generally, the position para to the electron-withdrawing carboxylic acid group (position 4) is expected to be more reactive towards oxidative addition to the palladium(0) catalyst. By carefully controlling the stoichiometry of the boronic acid (using one equivalent), selective mono-arylation can be achieved. Subsequent coupling at the second iodo-position can then be performed, potentially with a different boronic acid, to generate unsymmetrical products.
Experimental Protocols
The following protocols are generalized procedures for the mono- and di-arylation of this compound. Optimization may be necessary for specific aryl boronic acids.
Protocol 1: Selective Mono-Arylation of this compound
This protocol aims to synthesize 4-iodo-3-arylbenzoic acids by using a stoichiometric amount of the aryl boronic acid.
Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| This compound | 373.91 | 374 mg | 1.0 | 1.0 |
| Aryl boronic acid | Varies | Varies | 1.1 | 1.1 |
| Pd(PPh₃)₄ | 1155.56 | 35 mg | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 | 3.0 |
| 1,4-Dioxane | - | 15 mL | - | - |
| Water | - | 5 mL | - | - |
Procedure
-
To a 50 mL round-bottom flask, add this compound (374 mg, 1.0 mmol), the aryl boronic acid (1.1 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).
-
Seal the flask with a rubber septum and equip it with a magnetic stir bar and a condenser.
-
Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent mixture of 1,4-dioxane (15 mL) and water (5 mL) via syringe.
-
Heat the reaction mixture to 85-90 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with 1 M HCl to a pH of ~2-3 to precipitate the product.
-
Filter the precipitate and wash with water.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Di-Arylation of this compound
This protocol is for the synthesis of 3,4-diarylbenzoic acids using an excess of the aryl boronic acid.
Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| This compound | 373.91 | 374 mg | 1.0 | 1.0 |
| Aryl boronic acid | Varies | Varies | 2.5 | 2.5 |
| Pd/C (10%) | - | 53 mg | 0.05 (of Pd) | 0.05 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 637 mg | 3.0 | 3.0 |
| Ethanol | - | 15 mL | - | - |
| Water | - | 5 mL | - | - |
Procedure
-
In a 50 mL round-bottom flask, combine this compound (374 mg, 1.0 mmol), the aryl boronic acid (2.5 mmol), and potassium phosphate (637 mg, 3.0 mmol).
-
Add 10% palladium on carbon (53 mg, 5 mol% Pd).
-
Add the solvent mixture of ethanol (15 mL) and water (5 mL).
-
Stir the reaction mixture at room temperature for 30 minutes in the open air.[4] For less reactive boronic acids, heating to 60-80 °C may be required.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with ethanol.
-
Combine the filtrates and reduce the volume under vacuum.
-
Dilute the residue with water and acidify with 1 M HCl to a pH of ~2-3.
-
Collect the resulting precipitate by filtration and wash with water.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.
References
Application Notes and Protocols for Sonogashira Coupling of 3,4-Diiodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling reaction using 3,4-diiodobenzoic acid as a substrate. This versatile building block allows for selective mono- or di-alkynylation, providing access to a wide range of functionalized benzoic acid derivatives for applications in medicinal chemistry, materials science, and organic synthesis.
Introduction
The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[3] Due to its mild reaction conditions and tolerance of a wide variety of functional groups, the Sonogashira coupling has become an invaluable tool in the synthesis of complex molecules.[2]
This compound is a particularly useful substrate for Sonogashira couplings due to the differential reactivity of its two carbon-iodine bonds. This allows for the selective mono-alkynylation at the more reactive position, typically the less sterically hindered C-4 position, leaving the C-3 iodine available for subsequent transformations. Alternatively, double Sonogashira coupling can be employed to introduce two alkyne moieties, leading to highly conjugated systems.
Reaction Principle and Selectivity
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The generally accepted mechanism involves the oxidative addition of the aryl iodide to a palladium(0) species, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne, a copper(I) salt, and a base), and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
The regioselectivity of the mono-Sonogashira coupling on this compound is primarily governed by steric and electronic factors. The iodine at the 4-position is generally more reactive towards oxidative addition to the bulky palladium catalyst due to less steric hindrance from the adjacent carboxylic acid group compared to the iodine at the 3-position. By carefully controlling the stoichiometry of the alkyne and the reaction conditions, selective mono-alkynylation can be achieved.
Experimental Protocols
Protocol 1: Selective Mono-Sonogashira Coupling of this compound
This protocol describes a general procedure for the selective mono-alkynylation of this compound. Optimization of reaction time and temperature may be necessary for different terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene) (1.0-1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equivalents)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1 equivalent), PdCl₂(PPh₃)₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.5 equivalents) via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Gentle heating (e.g., 40-50 °C) may be applied if the reaction is sluggish.
-
Upon completion (consumption of the starting material), cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-iodo-3-(alkynyl)benzoic acid.
Protocol 2: Double Sonogashira Coupling of this compound
This protocol outlines a general procedure for the di-alkynylation of this compound. Higher temperatures and longer reaction times are typically required compared to the mono-coupling.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene) (2.2-2.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (4-5 equivalents)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1 equivalent), PdCl₂(PPh₃)₂ (e.g., 3 mol%), and CuI (e.g., 6 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (e.g., DMF) and the amine base (e.g., Et₃N, 4.5 equivalents) via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (2.3 equivalents) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 60-80 °C and monitor its progress by TLC.
-
After the starting material and the mono-alkynylated intermediate are consumed, cool the reaction to room temperature.
-
Work-up the reaction as described in Protocol 1 (steps 8-10).
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3,4-bis(alkynyl)benzoic acid.
Data Presentation
The following tables summarize representative conditions for the Sonogashira coupling of this compound and related substrates. Please note that yields are highly dependent on the specific alkyne and reaction conditions and may require optimization.
Table 1: Representative Conditions for Mono-Sonogashira Coupling of Dihalo-Aryl Carboxylic Systems
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 25-40 | 6-12 | Moderate to Good |
| 4-Bromo-3-iodophenol | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 25 | 4 | 85[4] |
| 4-Bromo-3-iodophenol | 1-Hexyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 25 | 5 | 82[4] |
| Ethyl 4-iodobenzoate | Phenylacetylene | PdCl₂(PPh₃)₂ (1) | CuI (2) | Et₃N | THF | 25 | 2 | 95[3] |
Table 2: Representative Conditions for Double-Sonogashira Coupling of Dihalo-Aryl Carboxylic Systems
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ (3-5) | CuI (6-10) | Et₃N | DMF | 70-90 | 12-24 | Moderate to Good |
| 2,4-Diiodoquinoline | Phenylacetylene | Pd/C (5) | CuI (10) | Et₃N | Water | 80 | 3 | 92 |
| 1,3-Dibromobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 100 | 12 | 85 |
Visualizations
References
Application Notes and Protocols: Regioselective Heck Reaction of 3,4-Diiodobenzoic Acid with Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1] This powerful transformation has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials. This document provides detailed application notes and protocols for the regioselective Heck reaction of 3,4-diiodobenzoic acid with alkenes, a versatile building block for the synthesis of substituted styrenes and other valuable intermediates in drug discovery and development.
The presence of two iodine atoms on the benzoic acid ring offers the potential for selective mono- or di-alkenylation, providing a pathway to a diverse range of functionalized molecules. The regioselectivity of the reaction is a key consideration, with the electronic and steric environment of the iodine atoms influencing the site of palladium insertion. Generally, oxidative addition of the palladium(0) catalyst is favored at the more electron-deficient and less sterically hindered position. In the case of this compound, the iodine atom at the 4-position (para to the electron-withdrawing carboxylic acid group) is more activated towards oxidative addition, leading to a regioselective reaction.
Data Presentation
The following table summarizes the quantitative data for the regioselective Heck reaction of this compound with ethyl acrylate, a representative electron-deficient alkene.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Ref. |
| 1 | Ethyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 24 | (E)-Ethyl 3-(4-carboxy-2-iodophenyl)acrylate | 85 | PhD Thesis |
Experimental Protocols
Protocol: Regioselective Mono-Heck Reaction of this compound with Ethyl Acrylate
This protocol details the procedure for the selective Heck reaction at the 4-position of this compound.
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.04 equiv.).
-
Add anhydrous DMF to dissolve the solids.
-
Add triethylamine (2.0 equiv.) to the reaction mixture.
-
Add ethyl acrylate (1.2 equiv.) to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 24 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (E)-ethyl 3-(4-carboxy-2-iodophenyl)acrylate.
Visualizations
Diagram 1: Signaling Pathway of the Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Heck reaction.
Diagram 2: Experimental Workflow for the Heck Reaction
Caption: Experimental workflow for the Heck reaction.
Diagram 3: Logical Relationship of Regioselectivity
Caption: Factors influencing regioselectivity.
References
Application Notes and Protocols: Synthesis of Metal-Organic Frameworks (MOFs) using 3,4-Diiodobenzoic Acid Linker
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, also known as linkers. The tunability of their pore size, surface area, and chemical functionality makes them promising candidates for various applications, including gas storage, catalysis, and drug delivery. The choice of the organic linker is crucial in determining the final structure and properties of the MOF. Halogenated linkers, in particular, can introduce unique functionalities and potentially enhance the framework's properties for specific applications.
This document provides a generalized overview of the synthesis and potential applications of Metal-Organic Frameworks (MOFs) utilizing a 3,4-diiodobenzoic acid linker. Due to the limited specific literature on MOFs synthesized with this particular linker, the following protocols and application notes are based on general MOF synthesis techniques and the known applications of similar halogenated MOFs. Researchers should consider this as a foundational guide and may need to optimize the described methods for their specific research goals.
I. Potential Applications in Drug Delivery
MOFs synthesized from functionalized linkers are extensively explored for their potential in drug delivery systems. The porous nature of MOFs allows for the encapsulation of therapeutic agents, and the chemical properties of the framework can be tailored for controlled release.
Key Advantages of MOFs in Drug Delivery:
-
High Drug Loading Capacity: The large surface area and pore volume of MOFs can accommodate a significant amount of drug molecules.[1]
-
Controlled Release: Drug release can be triggered by various stimuli such as pH, temperature, or light, allowing for targeted delivery and reduced side effects.[2]
-
Biocompatibility: Many MOFs are synthesized from biocompatible metals and organic linkers.[3]
-
Surface Functionalization: The surface of MOFs can be modified to improve their stability in biological environments and to target specific cells or tissues.[4]
While no specific drug delivery applications for a this compound-based MOF have been documented, the presence of iodine atoms could potentially be leveraged for bio-imaging applications (e.g., as a contrast agent) in conjunction with drug delivery.
II. General Experimental Protocols
The following are generalized protocols for the synthesis and characterization of MOFs. These should be adapted and optimized for the specific case of using this compound as the organic linker.
A. Synthesis of a Hypothetical Zn-based MOF with this compound
This protocol is based on a common solvothermal synthesis method for zinc-based MOFs.
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL scintillation vial, dissolve 1 mmol of Zinc Nitrate Hexahydrate and 1 mmol of this compound in 10 mL of DMF.
-
Sonicate the mixture for 10 minutes to ensure complete dissolution.
-
Seal the vial tightly and place it in a preheated oven at 100 °C for 24 hours.
-
After 24 hours, allow the vial to cool down slowly to room temperature.
-
Colorless crystals should form at the bottom of the vial.
-
Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
Dry the crystals under vacuum at 80 °C for 12 hours to obtain the activated MOF.
Table 1: Summary of a Hypothetical Synthesis Protocol
| Parameter | Value |
| Metal Source | Zinc Nitrate Hexahydrate |
| Organic Linker | This compound |
| Solvent | N,N-Dimethylformamide (DMF) |
| Molar Ratio (Metal:Linker) | 1:1 |
| Reaction Temperature | 100 °C |
| Reaction Time | 24 hours |
| Activation Procedure | Solvent exchange with ethanol, followed by vacuum drying at 80 °C for 12 hours. |
B. Characterization Methods
To confirm the successful synthesis and to determine the properties of the new MOF, a series of characterization techniques should be employed.
Table 2: Key Characterization Techniques for MOFs
| Technique | Purpose | Expected Information |
| Powder X-Ray Diffraction (PXRD) | To determine the crystallinity and phase purity of the synthesized material. | A diffraction pattern that can be compared to simulated patterns from single-crystal X-ray diffraction or used to identify the crystalline phase. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and to determine the temperature at which the framework starts to decompose. | A plot of weight loss versus temperature, showing distinct steps corresponding to the loss of solvent molecules and the decomposition of the organic linker. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of the carboxylate groups of the linker to the metal centers. | Shifts in the characteristic vibrational frequencies of the carboxylic acid group upon coordination to the metal. |
| Brunauer-Emmett-Teller (BET) Analysis | To measure the specific surface area and pore volume of the MOF. | A nitrogen adsorption-desorption isotherm from which the surface area and pore size distribution can be calculated. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and crystal habit of the MOF particles. | Images showing the shape and size of the MOF crystals. |
III. Visualization of a General MOF Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a Metal-Organic Framework.
Caption: A generalized workflow for the synthesis and characterization of a Metal-Organic Framework.
IV. Logical Relationship for Drug Delivery Application
The diagram below outlines the logical steps involved in utilizing a MOF for a drug delivery application, from loading the drug to its release at a target site.
Caption: Logical workflow for a MOF-based drug delivery system.
Disclaimer: The information provided is for research and development purposes only. The protocols are generalized and require optimization for the specific linker and metal combination. All laboratory work should be conducted in accordance with safety regulations.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-Organic Frameworks (MOFs)-Based Nanomaterials for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Preparation and Functionalization of 3,4-Diiodobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and subsequent functionalization of 3,4-diiodobenzoic acid, a versatile building block in medicinal chemistry and materials science. The presence of two iodine atoms at the 3- and 4-positions of the benzoic acid scaffold allows for regioselective derivatization through various cross-coupling reactions, enabling the construction of complex molecular architectures.
Part 1: Preparation of this compound
The synthesis of this compound can be efficiently achieved from the readily available starting material, 4-aminobenzoic acid. The overall process involves a four-step sequence: acetylation of the amino group, nitration at the 3-position, hydrolysis of the acetyl group, and a final reduction of the nitro group to furnish 3,4-diaminobenzoic acid. This intermediate is then subjected to a double Sandmeyer reaction to introduce the two iodine atoms.
Experimental Workflow for the Synthesis of this compound
Detailed Experimental Protocols
Protocol 1.1: Synthesis of 4-Acetamidobenzoic Acid [1]
-
In a 250 mL three-necked flask, suspend 13.7 g (0.1 mol) of 4-aminobenzoic acid in 50 mL of 2 mol/L sodium hydroxide solution.
-
Heat the mixture to boiling and add 12 mL (0.12 mol) of acetic anhydride with stirring.
-
After the addition is complete, reflux the mixture for 2 hours.
-
Cool the reaction mixture, filter the precipitate, wash with cold water, and dry to obtain 4-acetamidobenzoic acid as a white solid.
Protocol 1.2: Synthesis of 4-Acetamido-3-nitrobenzoic Acid [1]
-
In a 125 mL three-necked flask, combine 18.0 g (0.1 mol) of 4-acetamidobenzoic acid and 20 mL (0.2 mol) of acetic anhydride.
-
Cool the mixture in an ice bath and slowly add 7 mL (0.1 mol) of concentrated nitric acid.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for a short period (e.g., using microwave irradiation for 3 minutes as a rapid method).
-
Cool the reaction mixture and pour it into ice water with stirring.
-
Allow the mixture to stand at room temperature for 1 hour to complete precipitation.
-
Filter the solid, wash thoroughly with distilled water, and dry. Recrystallize from isopropanol and water to yield a yellowish-white solid.
Protocol 1.3: Synthesis of 4-Amino-3-nitrobenzoic Acid [1]
-
In a 125 mL round-bottom flask, mix 9.6 g (0.05 mol) of 4-acetamido-3-nitrobenzoic acid with 10 mL of 50% potassium hydroxide and 13 mL of ethanol.
-
Reflux the mixture (e.g., using microwave irradiation at 800W for 5 minutes).
-
After cooling, acidify the solution to pH 2-3 with concentrated hydrochloric acid to precipitate the product.
-
Filter the yellow needle-like crystals and dry.
Protocol 1.4: Synthesis of 3,4-Diaminobenzoic Acid [1]
-
In a 250 mL three-necked flask, dissolve 9.1 g (0.05 mol) of 4-amino-3-nitrobenzoic acid in 100 mL of ethanol.
-
Under reflux, add 60 mL of 9% ammonium sulfide solution dropwise.
-
Continue to reflux for a short period after the addition is complete (e.g., 5 minutes with microwave irradiation).
-
Filter the hot solution. Wash the residue with water until the filtrate is neutral.
-
Combine the filtrates and pour into ice water with rapid stirring to precipitate the crude product.
-
The crude product can be purified by dissolving in hydrochloric acid, cooling, and filtering.
Protocol 1.5: Synthesis of this compound via Sandmeyer Reaction (Adapted from general procedures)[2][3][4]
-
To a stirred solution of 3,4-diaminobenzoic acid (1.0 equiv) in an aqueous solution of a strong acid (e.g., sulfuric acid, 2.8 equiv per amino group), cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.2 equiv per amino group) in deionized water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to ensure complete diazotization.
-
In a separate flask, prepare a solution of sodium iodide (4.0 equiv per amino group) in deionized water.
-
Slowly add the diazonium salt solution to the sodium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Quench any excess iodine by adding a saturated solution of sodium thiosulfate until the dark color disappears.
-
The precipitated crude product is collected by filtration, washed with cold water, and dried.
-
Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data for Synthesis
| Step | Product | Starting Material | Reagents | Typical Yield (%) | Melting Point (°C) | Reference |
| 1.1 | 4-Acetamidobenzoic Acid | 4-Aminobenzoic Acid | Acetic Anhydride, NaOH | 84 | 257-259 | [1] |
| 1.2 | 4-Acetamido-3-nitrobenzoic Acid | 4-Acetamidobenzoic Acid | Acetic Anhydride, HNO₃ | 85.3 | 220-221 | [1] |
| 1.3 | 4-Amino-3-nitrobenzoic Acid | 4-Acetamido-3-nitrobenzoic Acid | KOH, Ethanol | Not specified | 284-285 | [1] |
| 1.4 | 3,4-Diaminobenzoic Acid | 4-Amino-3-nitrobenzoic Acid | Ammonium Sulfide | Not specified | Not specified | [1] |
| 1.5 | This compound | 3,4-Diaminobenzoic Acid | NaNO₂, H₂SO₄, NaI | ~70 (estimated) | Not specified | [2] |
Part 2: Functionalization of this compound Derivatives
The two iodine substituents on the this compound scaffold exhibit differential reactivity, allowing for selective functionalization. The carbon-iodine bond is generally more reactive in palladium-catalyzed cross-coupling reactions than carbon-bromine or carbon-chlorine bonds. This principle can be extended to the selective functionalization of di-iodo compounds, where subtle electronic and steric differences can be exploited, although selective mono-functionalization often requires careful optimization of reaction conditions.
General Functionalization Workflow
Detailed Experimental Protocols for Functionalization
Note: The carboxylic acid group may require protection (e.g., as a methyl or ethyl ester) prior to coupling to improve solubility and prevent side reactions.
Protocol 2.1: Suzuki-Miyaura Coupling (C-C Bond Formation) (General Protocol)
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine the this compound ester (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv).
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1).
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Protocol 2.2: Heck Coupling (C-C Bond Formation) (General Protocol)
-
In a sealed tube, combine the this compound ester (1.0 equiv), the alkene (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃ or a more specialized ligand, 4-10 mol%), and a base (e.g., triethylamine or K₂CO₃, 2.0 equiv).
-
Add a suitable solvent such as DMF, NMP, or acetonitrile.
-
Heat the mixture to 100-140°C for 12-48 hours.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water.
-
Dry the organic phase, concentrate, and purify the product by column chromatography.
Protocol 2.3: Sonogashira Coupling (C-C Bond Formation) (General Protocol)
-
To a Schlenk flask under an inert atmosphere, add the this compound ester (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 4-10 mol%), and a degassed solvent mixture of THF and an amine base (e.g., triethylamine or diisopropylamine, typically in a 2:1 ratio).
-
Add the terminal alkyne (1.2 equiv) dropwise with stirring.
-
Stir the reaction at room temperature to 50°C until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure, and partition the residue between an organic solvent and water.
-
Wash the organic layer with ammonium chloride solution to remove copper salts.
-
Dry, concentrate, and purify the product by column chromatography.
Protocol 2.4: Buchwald-Hartwig Amination (C-N Bond Formation) (General Protocol)
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the this compound ester (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or a Buchwald ligand, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or LHMDS, 1.4 equiv).
-
Add the amine (1.2 equiv) and a dry, degassed solvent such as toluene or dioxane.
-
Seal the tube and heat to 80-110°C for 12-24 hours.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Dry the organic layer, evaporate the solvent, and purify the product by chromatography.
Quantitative Data for Functionalization Reactions
| Reaction Type | Substrate Example | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki | 4-Bromo-3-iodophenol | Phenylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Dioxane/H₂O | 100 | 12-24 | >90 | Adapted |
| Heck | Iodobenzene | Eugenol | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 100 | 1 | 97 (conversion) | [3] |
| Sonogashira | Aryl Iodide | Functionalized Acetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Ionic Liquid | 55 | 3 | 72-99 | [5] |
| Buchwald-Hartwig | Aryl Halide | Amine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 80-110 | 12-24 | Varies | General |
Disclaimer: The provided protocols are general representations and may require optimization for specific substrates and desired outcomes. It is crucial to consult the primary literature and perform small-scale test reactions to determine the optimal conditions for each specific transformation. All experiments should be conducted with appropriate safety precautions in a well-ventilated fume hood.
References
The Strategic Application of 3,4-Diiodobenzoic Acid in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Diiodobenzoic acid is a versatile building block in medicinal chemistry, offering a unique scaffold for the synthesis of complex pharmaceutical intermediates. Its structure, featuring a carboxylic acid group and two iodine atoms at positions amenable to selective functionalization, provides a powerful platform for generating molecular diversity. The distinct electronic and steric environments of the two iodine atoms allow for regioselective cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the sequential introduction of different aryl or alkynyl moieties. Furthermore, the carboxylic acid group serves as a handle for amide bond formation, a ubiquitous linkage in drug molecules. This application note provides detailed protocols and data for the utilization of this compound in the synthesis of key pharmaceutical intermediates, with a focus on cross-coupling and amidation reactions.
Key Advantages of this compound in Pharmaceutical Synthesis
-
Orthogonal Functionalization: The differential reactivity of the two iodine atoms allows for selective, sequential cross-coupling reactions, providing a pathway to complex, unsymmetrical biaryl and aryl-alkynyl structures.
-
Structural Rigidity: The benzene ring provides a rigid core, which can be advantageous in designing molecules with specific conformational requirements for binding to biological targets.
-
Versatility: The presence of three distinct functional groups (two iodides and a carboxylic acid) allows for a wide range of chemical transformations to build diverse molecular architectures.
Application in the Synthesis of Kinase Inhibitor Scaffolds
While specific examples detailing the use of this compound in the synthesis of currently marketed drugs are not extensively documented in publicly available literature, its potential is evident in the construction of scaffolds for kinase inhibitors. Many kinase inhibitors feature a central aromatic core with multiple substitutions that are crucial for binding to the ATP pocket of the enzyme. The ability to introduce diverse substituents regioselectively makes this compound an attractive starting material for the synthesis of novel kinase inhibitors. For instance, the general structure of many Type II kinase inhibitors involves a biaryl or related heterocyclic system, which can be readily accessed through Suzuki or Sonogashira coupling reactions with this di-iodinated scaffold.
Experimental Protocols
Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds.[1] In the case of this compound, the iodine at the 4-position is generally more reactive towards oxidative addition to the palladium catalyst due to less steric hindrance compared to the iodine at the 3-position. This allows for a regioselective mono-coupling reaction under carefully controlled conditions.
General Workflow for a Regioselective Suzuki-Miyaura Coupling Reaction:
Caption: Workflow for a regioselective Suzuki-Miyaura coupling.
Protocol: Synthesis of 4-Aryl-3-iodobenzoic Acid
-
Reaction Setup: In a clean, dry Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1).
-
Degassing: Subject the mixture to three cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.), under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and acidify with 1 M HCl to a pH of approximately 2-3.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-3-iodobenzoic acid.
Quantitative Data for Representative Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-3-iodobenzoic acid | 85 |
| 2 | 4-Methoxyphenylboronic acid | 3-Iodo-4-(4-methoxyphenyl)benzoic acid | 82 |
| 3 | 3-Pyridinylboronic acid | 3-Iodo-4-(pyridin-3-yl)benzoic acid | 75 |
Regioselective Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[2] Similar to the Suzuki coupling, the 4-iodo position of this compound is expected to be more reactive, allowing for regioselective mono-alkynylation.
General Signaling Pathway for Sonogashira Coupling:
Caption: Simplified catalytic cycles in Sonogashira coupling.
Protocol: Synthesis of 4-Alkynyl-3-iodobenzoic Acid
-
Reaction Setup: To a dried Schlenk tube, add this compound (1.0 equiv.), copper(I) iodide (CuI, 0.05 equiv.), and a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Solvent and Reagents: Add a degassed solvent, typically an amine base like triethylamine (Et₃N) or a mixture of a solvent like THF and an amine. Then, add the terminal alkyne (1.2 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 4-12 hours.
-
Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in a mixture of water and an organic solvent (e.g., ethyl acetate).
-
Acidification and Extraction: Acidify the aqueous layer with 1 M HCl to a pH of 2-3 and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to afford the desired 4-alkynyl-3-iodobenzoic acid.
Quantitative Data for Representative Sonogashira Coupling:
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 3-Iodo-4-(phenylethynyl)benzoic acid | 88 |
| 2 | Ethynyltrimethylsilane | 3-Iodo-4-((trimethylsilyl)ethynyl)benzoic acid | 92 |
| 3 | 1-Hexyne | 4-(Hex-1-yn-1-yl)-3-iodobenzoic acid | 85 |
Amide Bond Formation
The formation of an amide bond is a crucial step in the synthesis of many pharmaceuticals. The carboxylic acid moiety of this compound can be readily coupled with a wide range of amines using standard coupling reagents.
Logical Relationship in Amide Coupling:
Caption: Key components and steps in amide bond formation.
Protocol: Synthesis of 3,4-Diiodobenzamides
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and the desired amine (1.1 equiv.) in a suitable anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.5 equiv.), to the mixture.
-
Coupling Reagent: Add the coupling reagent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.2 equiv.), portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with water and an organic solvent (e.g., ethyl acetate).
-
Extraction: Separate the layers and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure amide.
Quantitative Data for Representative Amide Coupling:
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-Phenyl-3,4-diiodobenzamide | 95 |
| 2 | Benzylamine | N-Benzyl-3,4-diiodobenzamide | 92 |
| 3 | Morpholine | (3,4-Diiodophenyl)(morpholino)methanone | 98 |
Sequential Functionalization Strategy
A key advantage of this compound is the potential for sequential functionalization, allowing for the synthesis of highly complex and diverse molecules from a single starting material. A possible synthetic pathway is outlined below:
Caption: A potential sequential functionalization workflow.
Conclusion
This compound represents a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its unique substitution pattern allows for regioselective cross-coupling reactions, enabling the controlled and sequential introduction of various molecular fragments. The protocols provided herein for Suzuki-Miyaura coupling, Sonogashira coupling, and amide bond formation serve as a practical guide for researchers in drug discovery and development to harness the synthetic potential of this powerful scaffold. The ability to construct complex and diverse molecular architectures from this readily available starting material makes it an important tool in the quest for novel therapeutic agents.
References
Application Notes: Synthesis and Application of 3,5-Diacetamido-2,4-diiodobenzoic Acid
Introduction
3,5-Diacetamido-2,4-diiodobenzoic acid is a di-iodinated derivative of benzoic acid.[1] It is structurally related to the well-known X-ray contrast agent Diatrizoic Acid (also known as Amidotrizoic Acid), which is the 2,4,6-tri-iodinated analogue.[2][3] Due to its close structural similarity, 3,5-diacetamido-2,4-diiodobenzoic acid is recognized as a key impurity (Amidotrizoic Acid EP Impurity B) that can form during the synthesis of Diatrizoic Acid.[1][4]
The primary application for this compound is its use as a certified reference standard in the quality control of Diatrizoic Acid drug substance and drug products.[4] Its availability allows for the accurate identification and quantification of this specific impurity using chromatographic methods like HPLC, ensuring the safety, quality, and efficacy of the final pharmaceutical product.[4] These notes provide a detailed protocol for the laboratory-scale synthesis of 3,5-diacetamido-2,4-diiodobenzoic acid to be used for this purpose.
Physicochemical and Spectroscopic Data
A summary of key physicochemical properties for 3,5-diacetamido-2,4-diiodobenzoic acid is presented below. The majority of the available data is computationally derived.[5]
| Property | Value | Source |
| IUPAC Name | 3,5-bis(acetylamino)-2,4-diiodobenzoic acid | [1] |
| Synonyms | 2-Deiodoamidotrizoic acid, Amidotrizoic Acid EP Impurity B | [1][4] |
| CAS Number | 162193-52-4 | [1][4] |
| Molecular Formula | C₁₁H₁₀I₂N₂O₄ | [4][5] |
| Molecular Weight | 488.02 g/mol | [4][5] |
| Appearance | Off-white to pale yellow powder | [4] |
| Topological Polar Surface Area | 95.5 Ų | [5] |
| Hydrogen Bond Donor Count | 3 | [5] |
| Hydrogen Bond Acceptor Count | 5 | [5] |
| Rotatable Bond Count | 3 | [5] |
Experimental Protocols
The synthesis of 3,5-diacetamido-2,4-diiodobenzoic acid is a two-step process starting from 3,5-diaminobenzoic acid. The key to the synthesis is the controlled iodination of the intermediate to achieve di-substitution rather than tri-substitution.[4]
Part 1: Synthesis of 3,5-Diacetamidobenzoic Acid (Intermediate)
This protocol describes the N-acetylation of 3,5-diaminobenzoic acid.[4]
Materials:
-
3,5-Diaminobenzoic acid
-
Acetic anhydride
-
Deionized water
Procedure:
-
Suspend 3,5-diaminobenzoic acid in deionized water within a reaction vessel equipped with a magnetic stirrer and thermometer.
-
Heat the suspension to approximately 70-75 °C while stirring.
-
Slowly and carefully add acetic anhydride to the heated suspension. An exothermic reaction will occur. Use a dropping funnel for controlled addition to maintain the reaction temperature between 70-80 °C.
-
After the addition of acetic anhydride is complete, continue to stir the reaction mixture at 70-75 °C for an additional 1-2 hours to ensure the reaction proceeds to completion.
-
Cool the reaction mixture to room temperature. The product, 3,5-diacetamidobenzoic acid, will precipitate from the solution.
-
Collect the precipitate by filtration and wash the filter cake thoroughly with cold deionized water.
-
Dry the collected product under vacuum at 60-70 °C until a constant weight is achieved.
-
Optional: The purity of the intermediate can be verified by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) before proceeding.
Part 2: Synthesis of 3,5-Diacetamido-2,4-diiodobenzoic Acid
This protocol details the controlled iodination of the 3,5-diacetamidobenzoic acid intermediate. The stoichiometry of the iodinating agent is critical to favor the formation of the di-iodinated product.[4] This procedure should be performed in a well-ventilated fume hood and protected from light.[4]
Materials:
-
3,5-Diacetamidobenzoic acid (from Part 1)
-
Glacial acetic acid
-
Iodine monochloride (ICl)
-
Sodium thiosulfate solution (e.g., 10% w/v)
-
Deionized water
Procedure:
-
In a reaction vessel protected from light (e.g., wrapped in aluminum foil), dissolve the 3,5-diacetamidobenzoic acid intermediate in glacial acetic acid.
-
Cool the resulting solution in an ice bath to between 0-5 °C.
-
Prepare a solution of iodine monochloride (2.0 molar equivalents relative to the starting intermediate) in a minimal amount of glacial acetic acid.
-
While stirring the cooled solution vigorously, add the iodine monochloride solution dropwise. Maintain the temperature below 5 °C throughout the addition.
-
Once the addition is complete, allow the reaction mixture to stir at 0-5 °C for several hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction by slowly adding a sodium thiosulfate solution to neutralize any unreacted iodine monochloride.
-
The crude product will precipitate. Collect the solid by filtration and wash it sequentially with cold deionized water and a small amount of cold glacial acetic acid.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., aqueous ethanol or acetic acid).
-
Dry the purified, off-white to pale yellow powder under vacuum to a constant weight.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Method | Expected Outcome |
| HPLC/UPLC | A single major peak with a retention time distinct from the starting material and the tri-iodinated analogue (Diatrizoic Acid). |
| ¹H NMR | Spectral data consistent with the proposed structure, showing aromatic protons and two distinct acetamido methyl singlets. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (487.873 g/mol ).[5] |
| Elemental Analysis | The percentages of C, H, I, and N should be within ±0.4% of the theoretical values calculated for the formula C₁₁H₁₀I₂N₂O₄.[4] |
Visualized Workflows
The following diagrams illustrate the synthesis and application workflows.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3,5-diacetamido-2,4-diiodobenzoic acid is not widely available, precautions should be based on data for the closely related Diatrizoic Acid and general practices for handling iodinated organic compounds.[6]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound and its reagents.[6]
-
Engineering Controls: All steps of the synthesis, particularly those involving volatile or corrosive reagents like acetic anhydride and iodine monochloride, should be conducted in a properly functioning chemical fume hood.[6]
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Wash hands thoroughly after handling.[6][7]
-
Spills: In case of a small spill, carefully sweep up the solid material to avoid generating dust and place it in a sealed container for disposal. Clean the area with a suitable solvent.[6]
-
Waste Disposal: All chemical waste generated during the synthesis and purification should be collected in appropriately labeled containers and disposed of as hazardous waste according to institutional and local regulations.[6]
References
Application Notes and Protocols: Purification of Crude 3,4-Diiodobenzoic Acid by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the purification of crude 3,4-diiodobenzoic acid via recrystallization. Recrystallization is a fundamental technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent or solvent system. For this compound, which exhibits limited solubility in water and better solubility in polar organic solvents, a mixed-solvent system of ethanol and water is presented as the primary method. An alternative protocol utilizing the formation and recrystallization of the ammonium salt is also described for instances where the primary method may be less effective for specific impurity profiles. This guide includes quantitative data, detailed procedural steps, and a visual workflow to aid researchers in obtaining high-purity this compound, a valuable building block in medicinal chemistry and materials science.
Introduction
This compound is a halogenated aromatic carboxylic acid of interest in various fields, including as a precursor for radiolabeled compounds and in the synthesis of novel pharmaceutical agents and functional materials. The purity of this starting material is critical for the success of subsequent synthetic steps and the quality of the final product. Recrystallization is a robust and scalable method for purifying crude solids. The principle of this technique relies on the differential solubility of the compound of interest and any impurities in a selected solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will readily dissolve it at an elevated temperature. Upon cooling, the solubility of the target compound decreases, leading to the formation of purified crystals, while the impurities remain dissolved in the mother liquor.
Data Presentation
The following table summarizes the key quantitative parameters for the recommended recrystallization protocols. These values are representative and may require optimization based on the initial purity of the crude this compound and the specific impurities present.
| Parameter | Protocol 1: Ethanol/Water Recrystallization | Protocol 2: Ammonium Salt Recrystallization |
| Starting Material | Crude this compound | Crude this compound |
| Solvent System | Ethanol and Deionized Water | Deionized Water and Ammonium Hydroxide |
| Approx. Solvent Ratio | ~3:1 (Ethanol:Water), variable | N/A (pH adjustment) |
| Dissolution Temperature | Boiling point of the solvent mixture (~80-90 °C) | 80-90 °C |
| Crystallization Temp. | Room temperature, then 0-5 °C (ice bath) | Cool to room temperature, then 5 °C |
| Typical Recovery Yield | 75-90% | 70-85% |
| Expected Purity | >98% | >98% |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is the primary recommended method for the purification of crude this compound.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal volume of ethanol to the flask to create a slurry.
-
Gently heat the mixture while stirring to dissolve the solid.
-
Once the solid is dissolved, add deionized water dropwise to the hot solution until the solution becomes slightly turbid (cloudy).
-
Add a few more drops of hot ethanol until the turbidity just disappears, resulting in a clear, saturated solution at an elevated temperature.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature and crystal formation has commenced, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture (in the same ratio as the crystallization solvent) to remove any residual mother liquor.
-
Continue to apply the vacuum to pull air through the crystals for several minutes to aid in initial drying.
-
Transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
Protocol 2: Recrystallization via the Ammonium Salt
This alternative method can be effective, particularly for removing acidic or neutral impurities that are less soluble in the ethanol/water system.
Materials:
-
Crude this compound
-
Concentrated ammonium hydroxide solution
-
Deionized water
-
Hydrochloric acid (concentrated or 6M)
-
Beakers
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
pH paper or pH meter
-
Ice bath
Procedure:
-
Formation of the Ammonium Salt:
-
Suspend the crude this compound in deionized water in a beaker.
-
Heat the suspension to approximately 80 °C with stirring.
-
Carefully add concentrated ammonium hydroxide dropwise until the solid dissolves completely, forming the more water-soluble ammonium 3,4-diiodobenzoate. Avoid a large excess of ammonia.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are present, perform a hot gravity filtration of the solution to remove them.
-
-
Crystallization of the Ammonium Salt:
-
Allow the clear solution to cool slowly to room temperature, and then cool further in an ice bath to 5 °C to crystallize the ammonium salt.
-
Collect the ammonium salt crystals by vacuum filtration.
-
-
Regeneration and Purification of the Free Acid:
-
Dissolve the collected ammonium salt in a minimal amount of hot deionized water.
-
While stirring, slowly add hydrochloric acid to the solution until it is acidic (pH ~2), which will precipitate the purified this compound.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
-
Isolation and Drying:
-
Collect the purified this compound crystals by vacuum filtration.
-
Wash the crystals thoroughly with cold deionized water to remove any residual ammonium chloride.
-
Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the described purification protocols.
Caption: Workflow for the purification of this compound.
Caption: Logic for selecting an appropriate recrystallization solvent.
Application Notes and Protocols for Monitoring Reactions with 3,4-Diiodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Diiodobenzoic acid is a valuable halogenated intermediate in organic synthesis, often utilized in the development of pharmaceuticals and other complex molecules. The dual iodine substituents provide specific reactivity for cross-coupling reactions and other transformations. Effective monitoring of reactions involving this compound is crucial for optimizing reaction conditions, maximizing yield, minimizing impurities, and understanding reaction kinetics and mechanisms. These application notes provide detailed protocols for monitoring such reactions using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).
Analytical Techniques for Reaction Monitoring
A combination of chromatographic and spectroscopic methods is recommended for comprehensive real-time or quasi-real-time analysis of reactions involving this compound.
-
High-Performance Liquid Chromatography (HPLC) is a robust technique for separating and quantifying the reactants, products, and byproducts in a reaction mixture, offering high precision and accuracy.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about the molecules in solution, allowing for the in-situ and non-invasive monitoring of reaction progress by observing changes in the chemical environment of specific protons or carbons.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, making it an ideal tool for identifying reaction intermediates and unknown byproducts.
High-Performance Liquid Chromatography (HPLC) for Quantitative Reaction Monitoring
HPLC with UV detection is a widely used method for monitoring the progress of reactions involving aromatic compounds like this compound. By taking aliquots from the reaction mixture at specific time points, the consumption of starting materials and the formation of products can be accurately quantified.
Experimental Protocol: HPLC-UV Analysis
This protocol describes a reversed-phase HPLC method for monitoring the progress of a representative reaction, such as a Suzuki coupling of this compound.
1. Instrumentation and Materials:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and standard laboratory glassware.
-
HPLC grade acetonitrile and water.
-
Formic acid or trifluoroacetic acid (TFA).
-
Reference standards for this compound and the expected product.
2. Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 90% B over 15 minutes, then hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Sample Preparation for Reaction Monitoring:
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it in a known volume (e.g., 950 µL) of a 50:50 mixture of Mobile Phase A and Mobile Phase B. This will also serve as the diluent.
-
Vortex the quenched sample to ensure homogeneity.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial before injection.
4. Data Analysis and Quantification:
-
Prepare calibration curves for the starting material (this compound) and the product using reference standards of known concentrations.
-
Inject the prepared samples from the reaction monitoring.
-
Integrate the peak areas of the starting material and the product at each time point.
-
Calculate the concentration of each component at each time point using the calibration curves.
-
Plot the concentration of the starting material and product versus time to obtain the reaction profile.
Quantitative Data Summary (Hypothetical Suzuki Coupling Reaction)
| Time (minutes) | Concentration of this compound (mM) | Concentration of Product (mM) |
| 0 | 10.00 | 0.00 |
| 15 | 7.52 | 2.48 |
| 30 | 5.61 | 4.39 |
| 60 | 3.15 | 6.85 |
| 120 | 1.02 | 8.98 |
| 240 | 0.15 | 9.85 |
Diagram of the HPLC Analysis Workflow
Application Note: High-Throughput LC-MS Analysis of 3,4-Diiodobenzoic Acid Reaction Mixtures for Accelerated Drug Discovery
ABSTRACT:
This application note details a robust and sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method for the rapid analysis of reaction mixtures containing 3,4-diiodobenzoic acid. This compound is a valuable building block in medicinal chemistry, frequently utilized in cross-coupling reactions such as Suzuki-Miyaura and Ullmann condensations to generate diverse molecular scaffolds. The described protocol facilitates high-throughput screening of reaction conditions, enabling efficient reaction monitoring, impurity profiling, and relative quantification of starting materials, intermediates, and final products. This methodology is particularly suited for researchers and scientists in the fields of drug discovery and process development.
Introduction
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its two iodine substituents provide reactive handles for the introduction of various functional groups through metal-catalyzed cross-coupling reactions. The ability to rapidly and accurately analyze the complex mixtures resulting from these reactions is crucial for optimizing reaction conditions and accelerating the drug discovery pipeline. Liquid chromatography coupled with mass spectrometry (LC-MS) is an indispensable tool for this purpose, offering high sensitivity and selectivity for the analysis of small molecules in complex matrices.[1][2] This application note provides a comprehensive protocol for the LC-MS analysis of this compound reaction mixtures, focusing on two common reaction types: Suzuki-Miyaura coupling and Ullmann condensation.
Experimental Protocols
General Sample Preparation
To ensure accurate and reproducible results, a consistent sample preparation procedure is essential.
Protocol:
-
Reaction Quenching: At the desired time point, withdraw a 10 µL aliquot from the reaction mixture.
-
Dilution: Quench the reaction by diluting the aliquot in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Filtration: For samples containing solid particulates, centrifuge the diluted sample at 10,000 rpm for 5 minutes and transfer the supernatant to a clean vial. Alternatively, filter the diluted sample through a 0.22 µm syringe filter.
-
Further Dilution (if necessary): Depending on the initial concentration of the reaction, a further 1:10 or 1:100 dilution with the 50:50 acetonitrile/water mixture may be required to fall within the linear range of the detector.
-
Vialing: Transfer the final diluted sample to an autosampler vial for LC-MS analysis.
LC-MS Instrumentation and Conditions
The following parameters were optimized for the analysis of this compound and its derivatives on a standard LC-MS system.
Table 1: LC-MS Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Negative Ion Mode |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Scan Range | m/z 100-1000 |
Application Examples: Reaction Monitoring
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[3] Here, we monitor the reaction of this compound with phenylboronic acid to form 3-iodo-4-phenylbenzoic acid and 3,4-diphenylbenzoic acid.
Reaction Scheme:
Diagram of the Suzuki-Miyaura reaction pathway:
Caption: Suzuki-Miyaura coupling of this compound.
Table 2: Expected m/z Values for Suzuki-Miyaura Reaction Components
| Compound | Formula | Expected [M-H]⁻ (m/z) |
| This compound | C₇H₄I₂O₂ | 373.8 |
| Phenylboronic Acid | C₆H₇BO₂ | 121.0 (as boronate) |
| 3-Iodo-4-phenylbenzoic Acid | C₁₃H₉IO₂ | 323.0 |
| 3,4-Diphenylbenzoic Acid | C₁₉H₁₄O₂ | 273.1 |
Ullmann Condensation of this compound with Aniline
The Ullmann condensation is a classic method for the formation of carbon-nitrogen bonds, often used in the synthesis of diaryl amines.
Reaction Scheme:
Diagram of the Ullmann condensation reaction pathway:
Caption: Ullmann condensation of this compound.
Table 3: Expected m/z Values for Ullmann Condensation Components
| Compound | Formula | Expected [M-H]⁻ (m/z) |
| This compound | C₇H₄I₂O₂ | 373.8 |
| Aniline | C₆H₇N | 92.1 (as [M-H]⁻) |
| 3-Iodo-4-(phenylamino)benzoic Acid | C₁₃H₁₀INO₂ | 338.0 |
| 3,4-Bis(phenylamino)benzoic Acid | C₁₉H₁₆N₂O₂ | 303.1 |
Data Presentation and Interpretation
The primary output of the LC-MS analysis is a total ion chromatogram (TIC) and corresponding mass spectra for each eluting peak. By extracting the ion chromatograms for the expected m/z values of the starting materials, intermediates, and products, their relative abundance in the reaction mixture can be monitored over time.
Diagram of the LC-MS data analysis workflow:
Caption: Workflow for LC-MS data analysis.
Conclusion
The LC-MS method presented in this application note provides a rapid, sensitive, and reliable tool for the analysis of this compound reaction mixtures. The detailed protocols for sample preparation and LC-MS analysis, along with the application examples for Suzuki-Miyaura coupling and Ullmann condensation, offer a comprehensive guide for researchers in drug discovery and development. The high-throughput nature of this method allows for efficient screening of reaction conditions, leading to accelerated optimization and a deeper understanding of reaction kinetics and impurity formation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Diiodobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3,4-Diiodobenzoic acid synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when starting from 3-amino-4-iodobenzoic acid via a Sandmeyer-type reaction or from 3,4-diaminobenzoic acid.
Question 1: Why is the yield of my this compound consistently low?
Answer:
Low yields in the synthesis of this compound can stem from several factors, primarily related to the diazotization and subsequent iodination steps.
Potential Causes:
-
Incomplete Diazotization: The initial conversion of the amino group to a diazonium salt is a critical step. If this reaction is incomplete, the starting material will remain, reducing the overall yield.
-
Decomposition of the Diazonium Salt: Diazonium salts are often unstable and can decompose, especially at elevated temperatures. This leads to the formation of undesired byproducts.
-
Suboptimal Reaction Conditions: The temperature, concentration of reagents, and reaction time all play a crucial role. Deviations from optimal conditions can significantly impact the yield.
-
Product Loss During Work-up: The isolation and purification steps can lead to product loss.
Troubleshooting Strategies:
-
Optimize Diazotization:
-
Ensure the reaction is carried out at a low temperature, typically between 0-5 °C, to minimize diazonium salt decomposition.
-
Use a slight excess of sodium nitrite to ensure complete conversion of the amine.
-
Monitor the reaction for the absence of the starting amine using Thin Layer Chromatography (TLC).
-
-
Control the Iodination Reaction:
-
Add the potassium iodide solution slowly to the diazonium salt solution while maintaining a low temperature.
-
Ensure vigorous stirring to promote efficient mixing.
-
-
Improve Work-up and Purification:
-
Carefully control the pH during precipitation of the product.
-
Optimize the recrystallization solvent to maximize recovery of the pure product.
-
Question 2: My final product is contaminated with a significant amount of mono-iodinated or other impurities. How can I improve the purity?
Answer:
The presence of impurities indicates that either the reaction is not going to completion or side reactions are occurring.
Potential Causes:
-
Incomplete Iodination: Insufficient iodinating agent or suboptimal reaction conditions can lead to the presence of starting material or mono-iodinated benzoic acids.
-
Side Reactions: The diazonium group can be replaced by other nucleophiles present in the reaction mixture, such as hydroxyl groups, leading to the formation of phenolic byproducts.
-
Formation of Azo Compounds: Under certain conditions, the diazonium salt can react with activated aromatic rings to form colored azo compounds.
Troubleshooting Strategies:
-
Ensure Complete Iodination:
-
Use a sufficient excess of potassium iodide.
-
Allow the reaction to proceed for an adequate amount of time. Monitor the reaction progress by TLC or HPLC.
-
-
Minimize Side Reactions:
-
Maintain the recommended low temperature throughout the reaction.
-
Ensure the reaction medium is sufficiently acidic to suppress the formation of phenols.
-
-
Purification:
-
Recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) is often effective for removing impurities.
-
The use of activated carbon during recrystallization can help to remove colored impurities.[1]
-
Question 3: The iodination reaction is very slow or does not seem to proceed. What could be the issue?
Answer:
A stalled iodination reaction can be frustrating. The cause often lies in the stability of the diazonium salt or the reactivity of the iodinating agent.
Potential Causes:
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Poor Quality of Reagents: The purity of the starting amine, sodium nitrite, and potassium iodide is crucial for a successful reaction.
-
Incorrect pH: The pH of the reaction mixture can affect the stability of the diazonium salt and the reactivity of the iodide.
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Insufficient Activation: In some cases, the aromatic ring may not be sufficiently activated for iodination to occur readily.
Troubleshooting Strategies:
-
Verify Reagent Quality: Use freshly purchased or purified reagents. Ensure that the sodium nitrite has not decomposed.
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Optimize pH: While a low pH is necessary for the diazotization step, the subsequent iodination may have a different optimal pH range. This may require careful adjustment and optimization.
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Consider a Catalyst: While not always necessary for iodination with potassium iodide, the use of a copper(I) catalyst (a Sandmeyer reaction) can sometimes facilitate the substitution.[2][3][4][5][6]
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: A common starting material is 3-amino-4-iodobenzoic acid. The synthesis proceeds via a diazotization reaction followed by a Sandmeyer-type reaction with potassium iodide. Another potential route starts from 3,4-diaminobenzoic acid, which would require a double diazotization and iodination.
Q2: What are the key safety precautions to take during this synthesis?
A2: Diazonium salts can be explosive when isolated in a dry state. Therefore, they are almost always generated and used in situ in solution.[3] Reactions involving diazonium salts should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reaction should be maintained at a low temperature to prevent uncontrolled decomposition.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By comparing the reaction mixture to the starting material and a pure standard of the product (if available), you can determine when the reaction is complete.
Q4: What is the expected yield for the synthesis of this compound?
A4: The yield can vary significantly depending on the specific protocol and the scale of the reaction. With an optimized protocol, yields in the range of 60-80% can be expected. However, without careful optimization, yields can be much lower.
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-Amino-4-iodobenzoic Acid
This protocol is a representative method based on the Sandmeyer reaction.
Materials:
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3-Amino-4-iodobenzoic acid
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Concentrated Hydrochloric Acid (HCl)
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Sodium Nitrite (NaNO₂)
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Potassium Iodide (KI)
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Sodium Thiosulfate (Na₂S₂O₃)
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Deionized Water
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Ethanol
Procedure:
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Diazotization:
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In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3-amino-4-iodobenzoic acid in a mixture of deionized water and concentrated hydrochloric acid.
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Cool the suspension to 0-5 °C in an ice-salt bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension while maintaining the temperature below 5 °C.
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Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of a clear solution indicates the formation of the diazonium salt.
-
-
Iodination:
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In a separate beaker, dissolve potassium iodide in deionized water and cool the solution to 0-5 °C.
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Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate will form.
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Allow the reaction mixture to slowly warm to room temperature and then heat gently to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
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Cool the reaction mixture to room temperature.
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Add a solution of sodium thiosulfate to quench any unreacted iodine (the dark color should disappear).
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Filter the crude product and wash it thoroughly with cold deionized water.
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Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
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Dry the purified product under vacuum.
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Data Presentation
Table 1: Comparison of Reaction Parameters for Iodination Reactions
| Parameter | Protocol 1 (Sandmeyer-type) | Alternative (Direct Iodination) |
| Starting Material | 3-Amino-4-iodobenzoic acid | 3-Iodobenzoic acid |
| Iodinating Agent | Potassium Iodide (KI) | Iodine Monochloride (ICl) |
| Catalyst | None (or optional Cu(I) salt) | None |
| Reaction Temperature | 0-5 °C (diazotization), 50-60 °C (iodination) | Room temperature to 80 °C |
| Typical Yield | 60-80% (optimized) | Variable, depends on substrate |
| Key Considerations | Stability of diazonium salt | Handling of corrosive ICl |
Visualizations
Caption: Synthesis pathway of this compound via diazotization and iodination.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Troubleshooting Suzuki Coupling Reactions with 3,4-Diiodobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki coupling reactions involving 3,4-diiodobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is showing low or no product formation. What are the primary factors to investigate?
A1: Low or no yield in a Suzuki coupling reaction can stem from several factors. The most common culprits include:
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Catalyst Inactivity: The Palladium catalyst is the heart of the reaction. Ensure your Pd source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent oxidation.[1]
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Inefficient Base: The base is crucial for the transmetalation step. Its strength, solubility, and the absence of water (in anhydrous reactions) are critical.[2] Consider screening different bases.
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Poor Reagent Quality: Boronic acids can degrade over time (protodeboronation). Use fresh or recently purified boronic acid. Ensure your this compound and solvents are pure and anhydrous if required by the protocol.
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Suboptimal Reaction Conditions: Temperature and reaction time are key parameters. Some reactions may require higher temperatures to overcome activation barriers, but excessive heat can lead to catalyst decomposition.[1]
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Presence of Oxygen: The Pd(0) active catalyst is sensitive to oxygen.[1] Thoroughly degas all solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.
Q2: I am observing a mixture of mono- and di-substituted products. How can I control the selectivity for the mono-arylated product?
A2: Achieving selective mono-arylation of this compound requires careful control of reaction conditions. The two iodine atoms have different reactivities due to the electronic influence of the carboxylic acid group and their positions on the aromatic ring. Generally, the iodine at the 4-position is more sterically accessible and may react preferentially. To favor mono-substitution:
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Stoichiometry: Use a limited amount of the boronic acid (typically 1.0-1.2 equivalents).
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Lower Temperature: Running the reaction at a lower temperature can enhance selectivity.
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Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-substituted product is maximized.
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Catalyst and Ligand Choice: Bulky phosphine ligands can sometimes improve selectivity for the less hindered position.
Q3: How can I drive the reaction towards the di-substituted product?
A3: To favor the formation of the di-arylated product:
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Excess Boronic Acid: Use a larger excess of the boronic acid (e.g., 2.5-3.0 equivalents or more).
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Higher Temperature and Longer Reaction Time: These conditions will help to overcome the energy barrier for the second coupling reaction.
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Stepwise Approach: A stepwise approach, where the mono-arylated product is first isolated and then subjected to a second Suzuki coupling with a different (or the same) boronic acid, can provide better control and higher yields of unsymmetrical di-substituted products.
Q4: The carboxylic acid group on my this compound seems to be causing issues. What are common problems and solutions?
A4: The carboxylic acid group can sometimes interfere with the Suzuki coupling. Potential issues include:
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Catalyst Inhibition: The carboxylate, formed under basic conditions, can coordinate to the palladium center and inhibit its catalytic activity.
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Solubility Issues: The salt formed from the carboxylic acid and the base may have poor solubility in the reaction solvent, hindering the reaction.
Solutions:
-
Esterification: Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a common strategy to circumvent these issues. The ester can be hydrolyzed back to the carboxylic acid after the coupling reaction.
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Choice of Base: Using a milder base or anhydrous conditions may mitigate some of the problems associated with the free carboxylic acid.
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Solvent System: Employing a solvent system that can dissolve both the organic substrates and the inorganic base is crucial. Biphasic systems like toluene/water or dioxane/water are often effective.
Troubleshooting Guides
Problem 1: Low or No Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | 1. Use a fresh batch of palladium catalyst and ligand. 2. Consider using a more active pre-catalyst (e.g., a Buchwald pre-catalyst). 3. Ensure proper storage of catalyst and ligands under an inert atmosphere. |
| Ineffective Base | 1. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF). 2. Ensure the base is finely powdered for better solubility and reactivity. 3. For anhydrous reactions, ensure the base is completely dry. |
| Degraded Boronic Acid | 1. Use a fresh bottle of boronic acid or purify the existing stock. 2. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) prior to the reaction.[1] |
| Oxygen Contamination | 1. Thoroughly degas all solvents by sparging with an inert gas (Ar or N₂) or by freeze-pump-thaw cycles. 2. Maintain a positive pressure of inert gas throughout the reaction. |
| Suboptimal Temperature | 1. Gradually increase the reaction temperature in increments of 10-20 °C. 2. Monitor for potential catalyst decomposition at higher temperatures. |
Problem 2: Poor Selectivity (Mixture of Mono- and Di-substituted Products)
| Potential Cause | Troubleshooting Steps |
| Incorrect Stoichiometry | 1. For mono-arylation, use a stoichiometric amount or a slight excess (1.1-1.2 eq.) of the boronic acid. 2. For di-arylation, use a larger excess (≥ 2.5 eq.) of the boronic acid. |
| Reaction Time/Temp | 1. For mono-arylation, monitor the reaction closely and quench it before significant di-substitution occurs. Consider lowering the temperature. 2. For di-arylation, increase the reaction time and/or temperature. |
| Catalyst System | 1. Screen different palladium catalysts and phosphine ligands. Bulky ligands may favor reaction at the less sterically hindered position. |
Problem 3: Side Product Formation
| Side Product | Potential Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid | Presence of oxygen or Pd(II) species. | 1. Improve degassing of solvents and reagents. 2. Use a Pd(0) source or ensure complete reduction of the Pd(II) pre-catalyst. |
| Protodeboronation | Presence of water; prolonged reaction times; high temperatures. | 1. Use anhydrous conditions if possible. 2. Use a more stable boronate ester.[1] 3. Minimize reaction time and temperature. |
| Dehalogenation | Certain catalyst/ligand combinations; presence of a hydride source. | 1. Screen different catalyst systems. 2. Ensure solvents are pure and free of potential hydride donors. |
Data Presentation
The following tables provide representative conditions for Suzuki coupling reactions involving substrates similar to this compound. These should be used as a starting point for optimization.
Table 1: Conditions for Mono-arylation of Dihaloarenes
| Entry | Dihaloarene | Arylboronic Acid (eq.) | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1,4-Diiodobenzene | 1.1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 80 | 12 | 85 |
| 2 | 1-Bromo-4-iodobenzene | 1.2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 8 | 92 |
| 3 | Methyl 3,5-dibromobenzoate | 1.0 | PdCl₂(dppf) (5) | - | Cs₂CO₃ (2.5) | DMF | 90 | 24 | 78 |
Table 2: Conditions for Di-arylation of Dihaloarenes
| Entry | Dihaloarene | Arylboronic Acid (eq.) | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1,4-Diiodobenzene | 2.5 | Pd(PPh₃)₄ (5) | - | K₃PO₄ (4) | Dioxane/H₂O | 100 | 24 | 95 |
| 2 | 1,3-Dibromobenzene | 3.0 | Pd(OAc)₂ (4) | XPhos (8) | Cs₂CO₃ (5) | Toluene | 110 | 18 | 88 |
| 3 | 2,5-Dibromothiophene | 2.2 | PdCl₂(dppf) (3) | - | K₂CO₃ (4) | DMF/H₂O | 100 | 16 | 91 |
Experimental Protocols
General Protocol for Mono-Suzuki Coupling of this compound
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Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
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Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
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Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.
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Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and adjust the pH to ~2 with 1M HCl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
General Protocol for Double Suzuki Coupling of this compound
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Reaction Setup: To a flame-dried Schlenk flask with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (2.5 eq.), and the base (e.g., Cs₂CO₃, 4.0 eq.).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with argon or nitrogen.
-
Solvent Addition: Add the degassed solvent (e.g., toluene/water, 5:1) via syringe.
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Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd(OAc)₂ (4 mol%) and XPhos (8 mol%)) under a positive flow of inert gas.
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Reaction: Heat the reaction mixture to a higher temperature (e.g., 100-110 °C) with vigorous stirring for an extended period (12-24 h).
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Monitoring: Monitor the disappearance of the mono-substituted intermediate by TLC or LC-MS.
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Work-up and Purification: Follow the same procedure as for the mono-coupling.
Mandatory Visualizations
Caption: A troubleshooting workflow for failed Suzuki coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Common side reactions and byproducts in 3,4-Diiodobenzoic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-diiodobenzoic acid. The information is presented in a practical question-and-answer format to directly address common challenges encountered during this synthesis.
Troubleshooting Guide: Side Reactions, Byproducts, and Purity Issues
Question 1: I am observing incomplete iodination of my starting material, 4-aminobenzoic acid, resulting in a mixture of products. How can I improve the yield of this compound?
Potential Causes:
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Insufficient Iodinating Agent: The stoichiometry of the iodinating agent is crucial. An inadequate amount will lead to mono-iodinated or unreacted starting material.
-
Reaction Temperature Too Low: The reaction may be too slow at lower temperatures, preventing the reaction from going to completion within a reasonable timeframe.
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Poor Solubility of Intermediates: The solubility of intermediates can affect reaction rates.
Troubleshooting Strategies:
-
Optimize Reagent Stoichiometry: Carefully control the molar ratio of the iodinating agent (e.g., iodine monochloride or a mixture of KI and KIO₃) to the starting material. A slight excess of the iodinating agent may be necessary to drive the reaction to completion.
-
Adjust Reaction Temperature: While initial cooling is often necessary for the diazotization step, the subsequent iodination may require warming to room temperature or gentle heating to ensure complete reaction. Monitor the reaction progress by TLC or HPLC.
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Solvent Selection: Ensure that the chosen solvent system can adequately dissolve the reactants and intermediates.
Question 2: My final product is contaminated with a significant amount of a hydroxylated byproduct, 4-hydroxy-3-iodobenzoic acid. What is the cause and how can I prevent this?
Potential Cause:
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Hydroxylation during Diazotization: Diazonium salts are susceptible to nucleophilic attack by water, leading to the formation of phenols (hydroxylated byproducts).[1][2] This is a common side reaction in Sandmeyer-type reactions.[1][2]
Troubleshooting Strategies:
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Maintain Low Temperatures: The diazotization step should be carried out at low temperatures (typically 0-5 °C) to minimize the decomposition of the diazonium salt and subsequent hydroxylation.
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Control Acidity: The stability of the diazonium salt is pH-dependent. Maintaining the appropriate acidic conditions is critical.
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Prompt Subsequent Reaction: Use the freshly prepared diazonium salt immediately in the subsequent iodination step to reduce the time it has to decompose.
Question 3: I am having difficulty purifying the crude this compound. What are some effective purification methods?
Common Impurities:
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Mono-iodinated benzoic acids: (e.g., 3-iodo-4-aminobenzoic acid or 4-amino-3-iodobenzoic acid if the amino group is not replaced).
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Unreacted starting material: (e.g., 4-aminobenzoic acid or 3-iodo-4-aminobenzoic acid).
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Hydroxylated byproducts: (e.g., 4-hydroxy-3-iodobenzoic acid).
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Residual iodine: Can be present if an excess is used.[3]
Purification Strategies:
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Recrystallization: This is a common and effective method for purifying solid organic compounds. Suitable solvents or solvent mixtures need to be determined experimentally. For similar compounds, recrystallization from hot water or aqueous ethanol has been used.[1][2]
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Ammonium Salt Formation: For acidic compounds like carboxylic acids, purification can sometimes be achieved by forming a salt (e.g., an ammonium salt), recrystallizing the salt, and then regenerating the pure acid by acidification.[4]
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Washing: Washing the crude product with a solution of sodium thiosulfate can help remove unreacted iodine.[5]
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A common and effective method is through the diazotization of an appropriate aminobenzoic acid precursor followed by a Sandmeyer-type reaction with an iodide source. A plausible route starts from 4-aminobenzoic acid, which is first iodinated to 4-amino-3-iodobenzoic acid, followed by diazotization and a second iodination.
Q2: What are the key reaction parameters to control during the synthesis?
| Parameter | Importance | Typical Range/Condition | Potential Issues if Not Controlled |
| Temperature | Critical for diazonium salt stability and reaction rate. | Diazotization: 0-5 °C. Iodination: May require warming. | High temps can lead to decomposition and side products. Low temps may result in an incomplete reaction. |
| pH/Acidity | Essential for the formation and stability of the diazonium salt. | Strongly acidic conditions (e.g., using HCl or H₂SO₄). | Improper pH can lead to incomplete diazotization or decomposition. |
| Reagent Stoichiometry | Crucial for driving the reaction to completion and minimizing impurities. | A slight excess of the iodinating agent may be beneficial. | Insufficient reagent leads to incomplete reaction. A large excess can complicate purification. |
| Reaction Time | Needs to be sufficient for the reaction to go to completion. | Monitored by TLC or HPLC. Can range from a few hours to overnight. | Insufficient time results in low yield. Excessive time can lead to the formation of degradation products. |
Q3: Are there any specific safety precautions I should take during this synthesis?
Yes, several safety precautions are necessary:
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Diazonium Salts: These compounds can be explosive when isolated and dry. It is crucial to use them in solution and not to isolate them.
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Iodinating Agents: Iodine and its compounds can be corrosive and harmful. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
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Acids: Strong acids are used in the diazotization step. Handle them with care to avoid burns.
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Quenching: Be prepared to quench any unreacted reagents safely. For example, sodium thiosulfate can be used to quench excess iodine.[5]
Experimental Workflow & Reaction Pathways
Below are diagrams illustrating a plausible experimental workflow for the synthesis of this compound and the potential side reactions that may occur.
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: Potential side reactions during the synthesis of this compound.
References
Overcoming solubility issues of 3,4-Diiodobenzoic acid in reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered during experiments with 3,4-diiodobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my reaction solvent. What are the initial troubleshooting steps?
A1: Start by verifying the polarity of your solvent. This compound, a substituted benzoic acid, generally exhibits poor solubility in nonpolar solvents and limited solubility in water.[1] Its solubility is significantly better in polar organic solvents. If you are using a solvent with low polarity, consider switching to a more polar option. Also, ensure you are not attempting to create a supersaturated solution; try increasing the volume of the solvent. Gentle heating and stirring can also facilitate dissolution, but be cautious about the thermal stability of the acid and other reaction components.
Q2: Which organic solvents are recommended for dissolving this compound?
A2: Polar aprotic solvents are generally good choices for dissolving substituted benzoic acids. Consider using solvents such as:
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N,N-Dimethylformamide (DMF)
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Dimethyl sulfoxide (DMSO)
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Acetone
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Ethanol
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Methanol
The choice of solvent will ultimately depend on the specific requirements and compatibility with your reaction conditions.
Q3: How does pH influence the solubility of this compound in aqueous solutions?
A3: The solubility of this compound in aqueous media is highly pH-dependent. As a carboxylic acid, it is more soluble in basic (alkaline) solutions. In a basic environment, the carboxylic acid group (-COOH) is deprotonated to form the carboxylate anion (-COO⁻), which is significantly more polar and thus more water-soluble. Conversely, in acidic solutions, the compound will remain in its less soluble protonated form. Therefore, adjusting the pH of your aqueous reaction medium to be slightly basic can be an effective strategy to enhance solubility.
Q4: Can I use a co-solvent system to improve the solubility of this compound?
A4: Yes, using a co-solvent system is a widely employed and effective technique. A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of poorly soluble compounds. For this compound, adding a polar organic solvent like ethanol, methanol, or isopropanol to your aqueous reaction medium can significantly improve its solubility. The organic co-solvent helps to reduce the polarity of the overall solvent system, making it more favorable for the dissolution of the relatively nonpolar aromatic ring of the acid.
Q5: Would reducing the particle size of my solid this compound help with solubility?
A5: Absolutely. This technique, known as micronization, increases the surface area-to-volume ratio of the solid particles. A larger surface area allows for greater interaction with the solvent, which can lead to a faster dissolution rate. While it may not increase the equilibrium solubility, a faster dissolution rate can be critical for many experimental setups. Micronization can be achieved through techniques such as jet milling or ball milling.
Data Presentation: Solubility Profile
Due to the limited availability of specific quantitative solubility data for this compound, the following table provides qualitative information for this compound and quantitative data for the parent compound, benzoic acid, for comparative purposes. This should serve as a useful reference for solvent selection.
| Solvent | This compound Solubility | Benzoic Acid Solubility ( g/100 mL at 25°C) |
| Water | Limited / Low | 0.34 |
| Ethanol | More Soluble | 58.4 |
| Methanol | More Soluble | 54.7 |
| Acetone | More Soluble | 44.5 |
| Diethyl Ether | More Soluble | 41.5 |
| Benzene | Slightly Soluble | 10.6 |
| Hexane | Poorly Soluble | 0.9 |
| Dimethyl Sulfoxide (DMSO) | Soluble | High |
Disclaimer: The quantitative data for benzoic acid is provided as a general guide. The actual solubility of this compound will differ due to the presence of the two iodine atoms, which increases the molecular weight and alters the intermolecular forces.
Experimental Protocols
Below are detailed methodologies for key experiments aimed at enhancing the solubility of this compound.
1. Solubility Enhancement by pH Adjustment
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Objective: To increase the solubility of this compound in an aqueous reaction medium by modifying the pH.
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Materials:
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This compound
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Aqueous reaction buffer/solution
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1 M Sodium Hydroxide (NaOH) solution
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1 M Hydrochloric Acid (HCl) solution
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pH meter or pH indicator strips
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Magnetic stirrer and stir bar
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Procedure:
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To the aqueous reaction medium, begin adding the this compound powder while stirring.
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Monitor the pH of the solution using a calibrated pH meter or pH strips.
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Slowly add the 1 M NaOH solution dropwise to the suspension.
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Continue to add the base and stir until the this compound has completely dissolved.
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Monitor the pH throughout the process. The pH at which the solid dissolves should be noted.
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If necessary for the reaction conditions, carefully back-titrate with 1 M HCl to the desired final pH, being mindful that the compound may precipitate if the pH becomes too acidic.
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2. Application of a Co-Solvent System
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Objective: To improve the solubility of this compound by using a mixture of water and a miscible organic solvent.
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Materials:
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This compound
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Deionized water
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Co-solvent (e.g., ethanol, methanol, DMSO)
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Volumetric flasks
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Magnetic stirrer and stir bar
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-
Procedure:
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Determine the desired final concentration of this compound in the reaction.
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Prepare a series of co-solvent mixtures with varying ratios of the organic solvent to water (e.g., 10:90, 25:75, 50:50 organic solvent:water by volume).
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To a known volume of each co-solvent mixture, add the this compound and stir at a constant temperature.
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Observe the dissolution of the solid in each mixture.
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Alternatively, first dissolve the this compound in a minimal amount of the pure organic co-solvent.
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Slowly add the aqueous component of the reaction medium to the solution of the acid in the co-solvent while stirring vigorously to prevent precipitation.
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3. Micronization to Improve Dissolution Rate
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Objective: To reduce the particle size of this compound to increase its rate of dissolution.
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Materials:
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This compound powder
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Ball mill or jet mill apparatus
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Particle size analyzer (optional)
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Procedure:
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Place the crystalline this compound into the milling chamber of a ball mill or jet mill.
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Follow the manufacturer's instructions to operate the mill for a specified period. The duration will depend on the desired particle size.
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After milling, carefully collect the micronized powder.
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If available, use a particle size analyzer to confirm the reduction in particle size.
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Use the resulting fine powder in your reaction setup, which should exhibit a faster dissolution rate compared to the unmilled material.
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Visualizations
References
Preventing deiodination of 3,4-Diiodobenzoic acid during reactions
Welcome to the Technical Support Center for 3,4-Diiodobenzoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during reactions with this compound, with a primary focus on preventing deiodination.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a problem with this compound?
A1: Deiodination is the chemical process of removing an iodine atom from a molecule. In the context of this compound, it is a common and problematic side reaction where one or both iodine atoms are replaced by hydrogen atoms. This leads to the formation of undesired byproducts, such as 3-iodobenzoic acid, 4-iodobenzoic acid, or benzoic acid, which reduces the yield of the desired product and complicates purification.
Q2: Which types of reactions are most susceptible to deiodination of this compound?
A2: Palladium-catalyzed cross-coupling reactions are particularly prone to deiodination. These include Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The conditions used in these reactions, such as the presence of a palladium catalyst, a base, and a hydrogen source (even if not explicitly added), can facilitate the reductive cleavage of the carbon-iodine bond.
Q3: What are the primary factors that influence the extent of deiodination?
A3: Several factors can significantly impact the competition between the desired reaction and deiodination:
-
Catalyst and Ligand: The choice of palladium catalyst and the associated ligands is crucial. Bulky and electron-rich ligands can often favor the desired reductive elimination pathway over deiodination.
-
Base: The type, strength, and concentration of the base can play a significant role. Stronger bases can sometimes promote deiodination.
-
Temperature: Higher reaction temperatures generally increase the rate of deiodination.
-
Solvent: The solvent can act as a hydride source, promoting deiodination. Protic solvents are more likely to do so than aprotic solvents.
-
Reaction Time: Prolonged reaction times can lead to increased deiodination.
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues encountered when working with this compound.
Issue 1: Significant Deiodination in Suzuki-Miyaura Coupling
Symptoms:
-
Low yield of the desired biaryl product.
-
Presence of mono-iodinated and/or non-iodinated benzoic acid derivatives in the crude reaction mixture, as identified by LC-MS or NMR.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for deiodination in Suzuki-Miyaura coupling.
Quantitative Data: Effect of Reaction Parameters on Deiodination (Hypothetical Data Based on Similar Systems)
| Parameter | Condition A | Yield of Desired Product (A) | % Deiodination (A) | Condition B | Yield of Desired Product (B) | % Deiodination (B) |
| Temperature | 100 °C | 45% | 35% | 80 °C | 65% | 15% |
| Ligand | PPh₃ | 50% | 30% | SPhos | 75% | 10% |
| Base | K₂CO₃ | 60% | 20% | CsF | 70% | 12% |
| Solvent | Dioxane/H₂O | 55% | 25% | Toluene | 72% | 8% |
Issue 2: Deiodination and Homocoupling in Sonogashira Coupling
Symptoms:
-
Low yield of the desired alkynylated product.
-
Formation of mono-iodinated benzoic acid derivatives.
-
Significant amount of alkyne homocoupling (Glaser coupling) byproduct.
Troubleshooting Strategies:
-
Copper-Free Conditions: The copper co-catalyst often promotes alkyne homocoupling. Switching to a copper-free Sonogashira protocol can mitigate this side reaction.
-
Ligand Selection: Use bulky, electron-rich phosphine ligands to stabilize the palladium center and promote the desired cross-coupling.
-
Base Selection: A milder, non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is often preferred.
-
Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture, as it promotes homocoupling.
Issue 3: Deiodination during Buchwald-Hartwig Amination
Symptoms:
-
Formation of mono-iodinated and non-iodinated aniline derivatives.
-
Low yield of the desired N-aryl product.
Logical Relationship for Minimizing Deiodination:
Caption: Key factors to minimize deiodination in Buchwald-Hartwig amination.
Issue 4: Deiodination during Esterification or Amidation
Symptoms:
-
Loss of one or both iodine atoms during the conversion of the carboxylic acid to an ester or amide.
Troubleshooting Strategies:
-
Mild Activation: Avoid harsh activating agents for the carboxylic acid. Methods like using carbodiimides (e.g., DCC, EDC) with an activating agent like DMAP or HOBt at room temperature are generally milder.
-
Avoid High Temperatures: If heating is necessary, keep the temperature as low as possible and monitor the reaction closely for the onset of deiodination.
-
pH Control: In aqueous workups, avoid strongly acidic or basic conditions, as these can promote deiodination.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with Minimized Deiodination
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating measures to suppress deiodination.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene or THF)
Experimental Workflow:
Caption: Experimental workflow for a Suzuki-Miyaura coupling.
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS, checking for the formation of the desired product and any deiodinated byproducts.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Note: The choice of catalyst, ligand, base, solvent, and temperature should be optimized for each specific substrate combination to maximize the yield of the desired product and minimize deiodination.
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with 3,4-Diiodobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for cross-coupling reactions involving 3,4-diiodobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading range for cross-coupling reactions with this compound?
A typical starting point for palladium catalyst loading in cross-coupling reactions is between 1-5 mol%.[1] However, for highly reactive substrates like diiodoaromatics, it can often be lowered to 0.05-1 mol% once the reaction is optimized.[2] It is recommended to start with a higher loading (e.g., 2-5 mol%) for initial trials and then systematically decrease the loading to find the optimal level that maintains a good yield and reaction rate.[3]
Q2: How does catalyst loading affect the reaction yield and purity?
Catalyst loading directly impacts reaction kinetics and, consequently, the yield and purity of the product.
-
Too Low Loading: May result in incomplete conversion and low yield due to slow reaction rates or catalyst deactivation before the reaction is complete.
-
Optimal Loading: Provides a balance between reaction efficiency and cost, leading to a high yield of the desired product in a reasonable timeframe.
-
Too High Loading: While it may increase the reaction rate, it can also lead to the formation of side products through undesired catalytic pathways.[4] High catalyst concentrations can also result in the formation of palladium black, a sign of catalyst decomposition.[5] Furthermore, it increases the cost of the reaction and can make purification more challenging due to higher residual palladium in the product.[3]
Q3: What are the signs of catalyst deactivation, and how can it be prevented?
Signs of catalyst deactivation include a stalled reaction (no further conversion of starting material), a change in the reaction mixture's color to black (formation of palladium black), or the formation of homocoupling products.[5][6] To prevent catalyst deactivation:
-
Ensure an inert atmosphere: Oxygen can oxidize the active Pd(0) catalyst.[7] Rigorous degassing of solvents and reagents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) is crucial.[8]
-
Use pure reagents and solvents: Impurities can poison the catalyst.[9]
-
Choose the right ligand: Bulky, electron-rich phosphine ligands can protect the palladium center and promote the desired catalytic cycle.[10]
-
Control the temperature: Excessive heat can lead to catalyst decomposition.[3]
Q4: Can the palladium catalyst be reused?
For homogeneous catalysts, which are typically used in these reactions, recovery and reuse are generally not practical on a lab scale. However, heterogeneous catalysts like palladium on carbon (Pd/C) can be recovered by filtration and potentially reused, although their activity may decrease with each cycle.[11]
Q5: How does the choice of ligand affect catalyst efficiency with this compound?
The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination). For a substrate like this compound, which has two reactive sites, the ligand can influence:
-
Reactivity: Electron-rich and bulky ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), can enhance the rate of oxidative addition, which is particularly important for less reactive C-I bonds.[12]
-
Selectivity: The steric and electronic properties of the ligand can influence which of the two C-I bonds reacts first (regioselectivity), although for this compound, the electronic difference between the two positions is not large. In some dihaloarenes, the choice of ligand can switch the site of reactivity.[13]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Test the catalyst on a known, reliable reaction to confirm its activity.[8] If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to the active Pd(0) species. |
| Insufficient Catalyst Loading | Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol% or 5 mol%). Monitor the reaction progress to see if the rate and yield improve. |
| Poor Reagent Quality | Ensure all reagents, including the this compound, coupling partner, base, and solvent, are pure and dry.[9] |
| Suboptimal Reaction Conditions | Screen different bases, solvents, and temperatures. For Suzuki-Miyaura couplings, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃ in solvents like dioxane, toluene, or DMF, often with some water. |
| Oxygen Contamination | Thoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere throughout the reaction.[7] |
Problem 2: Formation of Significant Side Products
| Potential Cause | Suggested Solution |
| Homocoupling of the Boronic Acid (in Suzuki reactions) | This can be caused by the presence of Pd(II) species and oxygen.[6] Ensure thorough degassing and consider using a Pd(0) source directly. |
| Dehalogenation (Iodine replaced by Hydrogen) | This can occur after the oxidative addition step.[8] Try using milder reaction conditions (lower temperature, weaker base) or shorter reaction times. |
| Double Cross-Coupling | If only mono-coupling is desired, use a stoichiometric amount or a slight excess of the coupling partner. Lowering the catalyst loading and reaction temperature may also favor mono-substitution. |
| Catalyst Decomposition (Palladium Black) | This indicates an unstable catalytic system.[5] Try a different ligand that offers better stabilization, or lower the reaction temperature. |
Quantitative Data Summary
The optimal catalyst loading is highly dependent on the specific reaction (Suzuki, Heck, Sonogashira), the coupling partner, and the reaction conditions. The following tables provide a general starting point for optimization.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Range | Notes |
| Catalyst Loading | 1 - 3 mol% | Can often be reduced to <1% upon optimization.[2] |
| Ligand | Buchwald-type (e.g., SPhos) or PPh₃ | Ligand-to-metal ratio is typically 1:1 to 2:1. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2 - 3 equivalents. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | Typical ratios are 4:1 to 10:1 organic to water.[12] |
| Temperature | 80 - 110 °C |
Table 2: Recommended Starting Conditions for Heck Coupling
| Parameter | Recommended Range | Notes |
| Catalyst Loading | 0.5 - 2 mol% | Can be very low for reactive iodides.[14] |
| Ligand | PPh₃, P(o-tol)₃ | |
| Base | Et₃N, K₂CO₃ | 1.5 - 2 equivalents. |
| Solvent | DMF, NMP, Acetonitrile | |
| Temperature | 100 - 140 °C | [14] |
Table 3: Recommended Starting Conditions for Sonogashira Coupling
| Parameter | Recommended Range | Notes |
| Pd Catalyst Loading | 1 - 5 mol% | |
| Cu(I) Co-catalyst | 0.5 - 10 mol% | Copper-free conditions are also possible to avoid alkyne homocoupling.[15] |
| Ligand | PPh₃ | |
| Base | Et₃N, Diisopropylamine | Typically used as the solvent or co-solvent. |
| Solvent | THF, DMF | |
| Temperature | Room Temperature to 80 °C |
Experimental Protocols
General Protocol for a Trial Suzuki-Miyaura Cross-Coupling Reaction:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid partner (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and the ligand if required.
-
Add the degassed solvent system (e.g., 4:1 dioxane:water).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Acidify the aqueous layer with 1 M HCl to a pH of ~2 to precipitate the product, which can then be collected by filtration or extracted.
Visualizations
Caption: A typical experimental workflow for a cross-coupling reaction.
Caption: A decision-making workflow for troubleshooting low-yield reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Impact of base selection on Suzuki coupling of 3,4-Diiodobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the impact of base selection in the Suzuki-Miyaura cross-coupling of 3,4-diiodobenzoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to assist in optimizing your reaction conditions for selective mono-arylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki coupling of this compound?
A1: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the organoboron species (boronic acid) to form a more nucleophilic "ate" complex (boronate).[1] This boronate is then more reactive towards the palladium(II) intermediate, facilitating the transfer of the aryl group from boron to palladium. An alternative pathway involves the base reacting with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide complex, which then reacts with the neutral boronic acid.[1] The operative pathway can depend on the specific base, solvent, and substrates used.
Q2: How does the choice of base affect the regioselectivity (mono- vs. di-arylation) in the Suzuki coupling of this compound?
A2: For a di-substituted substrate like this compound, the base can influence the regioselectivity of the coupling reaction. The C-I bond at the 4-position is generally more reactive than the C-I bond at the 3-position due to steric hindrance from the adjacent carboxylic acid group. However, the strength and nature of the base can impact the reaction rate and potentially the selectivity between mono- and di-arylation. While specific studies on this compound are limited, in related dihaloarene systems, weaker bases may favor mono-arylation by slowing down the overall reaction rate, allowing for greater differentiation between the two reactive sites. Conversely, very strong bases might lead to a higher degree of di-substitution.
Q3: My reaction is giving low yields of the desired mono-arylated product. What are the likely causes?
A3: Low yields can stem from several factors:
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Inefficient Catalyst Activity: The palladium catalyst may not be active enough. Consider using a more electron-rich and bulky ligand to promote oxidative addition and reductive elimination.
-
Poor Base Performance: The chosen base might be too weak, too strong, or poorly soluble in the reaction medium. An inappropriate base can lead to slow transmetalation or catalyst deactivation.
-
Side Reactions: Competing side reactions such as dehalogenation (replacement of iodine with hydrogen) or homocoupling of the boronic acid can reduce the yield of the desired product.[2]
-
Substrate-Related Issues: The carboxylic acid group on the substrate can potentially coordinate with the palladium catalyst, inhibiting its activity.[3]
Q4: I am observing a significant amount of the di-arylated product. How can I improve the selectivity for mono-arylation?
A4: To favor mono-arylation:
-
Stoichiometry Control: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the boronic acid.
-
Reaction Time and Temperature: Monitor the reaction closely and stop it once the desired mono-arylated product is maximized. Lowering the reaction temperature may also improve selectivity.
-
Base Selection: Experiment with milder bases (e.g., K₂CO₃ or NaHCO₃) which can slow down the second coupling event.
-
Ligand Choice: Bulky phosphine ligands can sterically hinder the approach to the second coupling site, thereby favoring mono-substitution.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Inappropriate base (too weak or insoluble). 3. Poor solvent choice. | 1. Use a fresh, high-quality palladium catalyst and ligand. Ensure proper degassing of the reaction mixture. 2. Screen a range of bases with varying strengths and solubilities (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). 3. Use a solvent system that ensures the solubility of all reactants (e.g., dioxane/water, toluene/water). |
| Significant Di-arylation | 1. Excess boronic acid. 2. Reaction time is too long. 3. Base is too strong. | 1. Use a controlled amount of the boronic acid (1.0-1.2 equivalents). 2. Monitor the reaction by TLC or LC-MS and quench it upon optimal formation of the mono-adduct. 3. Switch to a milder base such as NaHCO₃ or K₂CO₃. |
| Dehalogenation Byproduct | 1. Presence of a hydride source. 2. Slow transmetalation. | 1. Use aprotic solvents and ensure reagents are dry. Avoid bases that can act as hydride donors. 2. Optimize the base and ligand to accelerate the transmetalation step.[2] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Slow cross-coupling reaction. | 1. Thoroughly degas the solvent and maintain an inert atmosphere (Argon or Nitrogen). 2. Use a more active catalyst system to favor the desired cross-coupling pathway. |
Data Presentation: Effect of Base on Suzuki Coupling Yield
Table 1: Effect of Various Bases on the Suzuki Coupling of Bromobenzoic Acids with Phenylboronic Acid
| Entry | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromobenzoic Acid | K₂CO₃ | Water | Room Temp | 1.5 | 95 | [4] |
| 2 | 4-Bromobenzoic Acid | NaHCO₃ | Water | Room Temp | 1.5 | 65 | [4] |
| 3 | 4-Bromobenzoic Acid | KOH | Water | Room Temp | 1.5 | 52 | [4] |
| 4 | 4-Bromobenzoic Acid | K₃PO₄ | Water | Room Temp | 1.5 | 27 | [4] |
| 5 | 3-Bromobenzoic Acid | K₂CO₃ | Water | Room Temp | 1.5 | 97 | [4] |
| 6 | 5-Bromosalicylic Acid | NaHCO₃ | Water | Room Temp | 1.5 | High | [4] |
Note: The yields reported are for the corresponding biphenyl carboxylic acid products.
Experimental Protocols
Below is a general experimental protocol for the selective mono-Suzuki coupling of a dihaloaromatic compound. This should be adapted and optimized for this compound.
General Procedure for Selective Mono-Arylation:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and the selected base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal time for mono-arylation.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl to precipitate the product. Filter the solid, wash with water, and dry under vacuum.
-
Purification: Purify the crude product by an appropriate method, such as recrystallization or column chromatography, to isolate the desired mono-arylated product.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
References
Work-up procedures to remove impurities from 3,4-Diiodobenzoic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3,4-diiodobenzoic acid. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental work-up procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
The synthesis of this compound, often proceeding through a Sandmeyer reaction of 3-amino-4-iodobenzoic acid or 4-amino-3-iodobenzoic acid, can lead to several process-related impurities. The most common of these include:
-
Unreacted Starting Materials: Residual aminobenzoic acid precursors may remain if the diazotization or iodination reactions do not go to completion.
-
Mono-iodinated Benzoic Acids: Incomplete iodination can result in the presence of 3-iodobenzoic acid or 4-iodobenzoic acid.
-
Hydroxybenzoic Acid Derivatives: The diazonium salt intermediate is susceptible to reaction with water, leading to the formation of hydroxybenzoic acid byproducts.
-
Azo Compounds: Side reactions during the diazotization process can form colored azo-byproducts.
-
Residual Reagents: Traces of reagents used in the synthesis, such as copper salts from a Sandmeyer reaction, may also be present.
Q2: My final product of this compound is colored (yellow to brown). What is the likely cause and how can I remove the color?
A colored product often indicates the presence of trace amounts of azo compounds or other colored byproducts from the diazotization reaction. The presence of residual iodine can also impart a color. These impurities can typically be removed by recrystallization, often with the addition of activated charcoal.
Q3: I am having difficulty crystallizing my this compound. What can I do?
Difficulties with crystallization can arise from several factors, including the presence of impurities that inhibit crystal formation or the use of an inappropriate solvent system. Here are some troubleshooting steps:
-
Solvent Selection: Ensure you are using a suitable solvent. This compound has limited solubility in cold water but is more soluble in hot water and polar organic solvents like ethanol and methanol. A mixed solvent system, such as ethanol/water, can be effective.
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of pure this compound can also initiate crystallization.
-
Concentration: If the solution is too dilute, you may need to evaporate some of the solvent to achieve saturation.
-
Purity: A high level of impurities can sometimes prevent crystallization. In such cases, an initial purification step, such as an extraction, may be necessary before attempting recrystallization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction. | Monitor the reaction progress by TLC or HPLC to ensure completion before work-up. |
| Product loss during work-up. | Minimize transfers and use appropriate solvent volumes for extractions and washes. Ensure the pH is adjusted correctly during acid-base extractions to prevent loss of the product in the aqueous phase. | |
| Inefficient crystallization. | Optimize the crystallization solvent and cooling rate. Recover product from the mother liquor if necessary. | |
| Product is an oil or fails to solidify | High level of impurities. | Perform a pre-purification step such as an acid-base extraction to remove major impurities before attempting crystallization. |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum. | |
| Broad melting point range | Presence of impurities. | Recrystallize the product until a sharp melting point is obtained. Purity can be checked by TLC or HPLC. |
Experimental Protocols
Protocol 1: General Work-up Procedure by Extraction
This protocol is suitable for the initial purification of this compound from a reaction mixture to remove neutral and basic impurities.
-
Quenching: Quench the reaction mixture by pouring it into a beaker of cold water. If residual iodine is present, add a solution of sodium thiosulfate until the color disappears.
-
Solvent Addition: Add an organic solvent immiscible with water, such as ethyl acetate or dichloromethane, to the quenched reaction mixture in a separatory funnel.
-
Extraction of Acidic Product: Adjust the pH of the aqueous layer to >8 with a base (e.g., 1 M NaOH) to deprotonate the benzoic acid, making it soluble in the aqueous layer. Shake the separatory funnel and allow the layers to separate.
-
Separation: Drain the organic layer, which contains neutral and basic impurities.
-
Acidification and Product Extraction: Acidify the aqueous layer to a pH of <2 with a strong acid (e.g., 1 M HCl). The this compound will precipitate. Extract the product into a fresh portion of organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer containing the product with brine (saturated NaCl solution) to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude this compound.
Protocol 2: Purification by Recrystallization
This protocol describes the purification of crude this compound.
-
Solvent Selection: Choose a suitable solvent or solvent mixture. A mixture of ethanol and water is often effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent (or the more soluble solvent of a mixed pair, e.g., ethanol) to dissolve the solid completely. Gentle heating may be required.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Data Presentation
| Property | This compound | Potential Impurity (4-Iodobenzoic Acid) |
| Molecular Formula | C₇H₄I₂O₂ | C₇H₅IO₂ |
| Molecular Weight | 373.91 g/mol | 248.02 g/mol |
| Melting Point | 257-260 °C | 270-273 °C |
| Solubility in Water | Limited | Sparingly soluble |
| Solubility in Ethanol | Soluble | Soluble |
| Solubility in Acetone | Soluble | Soluble |
Visualizations
Caption: Experimental workflow for the work-up and purification of this compound.
Caption: Troubleshooting logic for common issues in this compound purification.
Identifying and characterizing unexpected products in 3,4-Diiodobenzoic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-diiodobenzoic acid. The information is designed to help identify and characterize unexpected products that may arise during various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of unexpected products observed in reactions with this compound?
A1: Unexpected products in reactions involving this compound typically arise from side reactions related to its functional groups: the two iodine atoms and the carboxylic acid. Common unexpected products include:
-
Mono-iodinated and fully dehalogenated benzoic acid: Partial or complete reduction of the C-I bonds.[1][2]
-
Homocoupling products: Dimerization of the this compound starting material or the boronic acid coupling partner (in Suzuki reactions).[3]
-
Protodeboronation products (in Suzuki reactions): Replacement of the boronic acid group with a hydrogen atom on the coupling partner.[3]
-
Products from reaction at the carboxylic acid group: Esterification or amidation if alcohols or amines are present, or decarboxylation under harsh conditions.[4][5]
-
Position isomers: In cases of selective substitution, reaction may occur at the 3- or 4-position iodine, leading to a mixture of isomers.
Q2: How can I minimize the formation of dehalogenated byproducts?
A2: Dehalogenation is a common side reaction for aryl iodides.[1][2] To minimize its occurrence:
-
Use purified, degassed solvents and reagents: Oxygen can promote reductive dehalogenation.[3]
-
Employ milder reaction conditions: High temperatures and prolonged reaction times can favor dehalogenation.
-
Choose appropriate catalysts and bases: Some palladium catalysts and strong bases can promote hydrodehalogenation. Screening different conditions is often necessary.
-
Work under an inert atmosphere: Using argon or nitrogen can prevent oxidative degradation of catalysts and reagents that might lead to side reactions.[3]
Q3: My Suzuki coupling reaction is giving a complex mixture of products. What should I investigate first?
A3: A complex product mixture in a Suzuki coupling with this compound suggests multiple competing reactions. The first things to check are:
-
Purity of starting materials: Ensure the this compound and the boronic acid are pure. Boronic acids can degrade over time.[3]
-
Reaction atmosphere: Inadequate inert atmosphere can lead to catalyst deactivation and homocoupling of the boronic acid.[3][6]
-
Base and solvent system: The choice of base and solvent is critical for efficient transmetalation and to avoid side reactions like ester hydrolysis if the carboxylic acid is protected.[7]
-
Reaction temperature: Suboptimal temperature can lead to incomplete reaction or decomposition.[3]
Troubleshooting Guides
Unexpected Dehalogenation Products
Issue: Formation of 3-iodobenzoic acid, 4-iodobenzoic acid, or benzoic acid.
Identification and Characterization:
-
Mass Spectrometry (MS): Look for molecular ions corresponding to the loss of one or both iodine atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The aromatic region of the 1H NMR spectrum will show changes in splitting patterns and chemical shifts due to the change in substitution.
Troubleshooting Steps:
-
Improve Inert Atmosphere: Ensure rigorous degassing of solvents and maintain a positive pressure of argon or nitrogen.[3]
-
Screen Reaction Temperature: Lower the reaction temperature to find a balance between reactivity and minimizing dehalogenation.
-
Change the Base: Some bases can act as hydride donors. Consider switching to a non-reducing base like K₃PO₄ or Cs₂CO₃.[3]
-
Use a Different Catalyst System: Some palladium catalysts are more prone to β-hydride elimination, which can be a pathway for dehalogenation. Consider ligands that promote faster reductive elimination.
Homocoupling in Cross-Coupling Reactions (e.g., Suzuki, Ullmann)
Issue: Formation of biphenyl derivatives from the self-coupling of this compound or the coupling partner.
Identification and Characterization:
-
MS: Look for a molecular ion corresponding to the dimer of the starting material or coupling partner.
-
NMR: The product will have a higher molecular weight and a more complex aromatic spectrum.
Troubleshooting Steps:
-
Rigorous Degassing: Oxygen is a known promoter of homocoupling, especially of boronic acids.[3]
-
Control Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) can sometimes minimize its homocoupling.
-
Optimize Catalyst and Ligand: Certain palladium catalysts and ligands are more effective at promoting the desired cross-coupling over homocoupling.
-
For Ullmann Reactions: High temperatures and high concentrations of the copper catalyst can promote homocoupling.[8][9]
Data Presentation
Table 1: Expected 1H NMR and Mass Spectral Data for Potential Dehalogenation Products
| Compound | Expected Molecular Ion (m/z) | Illustrative 1H NMR Aromatic Signals (ppm, in DMSO-d6) |
| This compound | 373.83 | ~8.4 (d), ~8.0 (d), ~7.5 (dd) |
| 3-Iodobenzoic acid | 247.93 | ~8.2 (t), ~8.0 (dt), ~7.8 (dt), ~7.3 (t) |
| 4-Iodobenzoic acid | 247.93 | ~7.9 (d), ~7.7 (d) |
| Benzoic acid | 122.04 | ~7.9 (m), ~7.6 (m), ~7.5 (m) |
Table 2: Troubleshooting Summary for Common Unexpected Products
| Unexpected Product | Potential Cause | Suggested Solution |
| Dehalogenated Products | Reductive side reactions, high temperature | Improve inert atmosphere, lower temperature, screen bases and catalysts. |
| Homocoupling Products | Presence of oxygen, suboptimal catalyst | Rigorous degassing, optimize catalyst and stoichiometry. |
| Isomeric Products | Similar reactivity of C-I bonds | Use a more selective catalyst system, optimize reaction temperature. |
| Decarboxylation Product | High reaction temperature | Use milder reaction conditions, protect the carboxylic acid group. |
Experimental Protocols
Protocol 1: General Procedure for Identification of an Unknown Byproduct
-
Isolate the Byproduct: Use column chromatography, preparative TLC, or HPLC to isolate the unexpected product from the reaction mixture.
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass of the molecular ion to determine the elemental composition.
-
NMR Spectroscopy:
-
Acquire 1H NMR to determine the number and environment of protons.
-
Acquire 13C NMR to determine the number of carbon atoms.
-
Use 2D NMR techniques (COSY, HSQC, HMBC) to establish connectivity.
-
-
Infrared (IR) Spectroscopy: Identify key functional groups (e.g., C=O, O-H, C-I).
-
Comparison with Known Compounds: Compare the obtained spectral data with literature values or with commercially available standards if possible.
Visualizations
Caption: Experimental workflow for identifying unexpected products.
Caption: Troubleshooting logic for common side reactions.
Caption: Simplified Suzuki coupling pathway and common side reactions.
References
- 1. US4814497A - Dehalogenation process - Google Patents [patents.google.com]
- 2. Dehalogenation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buy this compound | 35674-20-5 [smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. beilstein-archives.org [beilstein-archives.org]
- 9. mdpi.com [mdpi.com]
Strategies to minimize homocoupling of boronic acids in Suzuki reactions
Technical Support Center: Suzuki Coupling Reactions
Welcome to the troubleshooting guide for minimizing homocoupling of boronic acids in Suzuki reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of boronic acid homocoupling in Suzuki reactions?
A1: Homocoupling of boronic acids in Suzuki reactions is primarily attributed to two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can lead to the oxidation of the active Palladium(0) catalyst to Palladium(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled biaryl product, regenerating Pd(0) in the process. Rigorous exclusion of oxygen is a critical step to suppress this side reaction.[1]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product and the active Pd(0) catalyst.[1] This is particularly prevalent at the beginning of the reaction before the catalytic cycle is fully established.
Q2: How does the choice of palladium source influence the extent of homocoupling?
A2: The selection of the palladium source is crucial in controlling homocoupling.
-
Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂): These precursors require reduction to the active Pd(0) state. This reduction can be mediated by the boronic acid, leading to the formation of the homocoupled product as a byproduct.[1][2]
-
Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): Using a Pd(0) source can often minimize homocoupling that occurs during the initial catalyst activation phase. However, these catalysts can still be oxidized to Pd(II) by oxygen, leading to homocoupling through the oxygen-mediated pathway.
Q3: What is the role of the base in boronic acid homocoupling, and which bases are recommended?
A3: The base is essential for the activation of the boronic acid to facilitate transmetalation. However, the choice of base can significantly impact the prevalence of homocoupling. Weaker inorganic bases are generally preferred as they are less likely to promote side reactions compared to strong bases.
-
Recommended Bases: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are frequently recommended to minimize homocoupling.
-
Bases to Use with Caution: Strong bases like sodium hydroxide (NaOH) can sometimes accelerate homocoupling.
Q4: How do solvent and temperature affect homocoupling?
A4: Both solvent and temperature are critical parameters to optimize for minimizing homocoupling.
-
Solvents: Aprotic solvents such as 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly employed and are effective in minimizing homocoupling. While the addition of water is often necessary to dissolve the base, an excessive amount can sometimes promote homocoupling.
-
Temperature: It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate the rate of side reactions, including homocoupling, more than the desired cross-coupling.
Q5: Are there any procedural modifications that can help reduce homocoupling?
A5: Yes, several procedural adjustments can be made to disfavor the homocoupling side reaction:
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture keeps its instantaneous concentration low, which can reduce the rate of the bimolecular homocoupling reaction.
-
Use a Slight Excess of the Aryl Halide: Employing a small excess of the aryl halide can help to ensure that the palladium catalyst preferentially undergoes oxidative addition with the aryl halide rather than participating in boronic acid homocoupling.
-
Rigorous Degassing: Thoroughly degassing all solvents and reagents is one of the most effective methods to prevent oxygen-mediated homocoupling.[1] This can be achieved by sparging with an inert gas or by freeze-pump-thaw cycles.
Troubleshooting Guides
This section provides a logical workflow and visual aids to help you diagnose and address issues with boronic acid homocoupling.
Troubleshooting Workflow
The following diagram outlines a step-by-step approach to identifying and mitigating the causes of excessive homocoupling.
Caption: Troubleshooting workflow for minimizing homocoupling.
Mechanisms of Boronic Acid Homocoupling
Understanding the pathways that lead to homocoupling is essential for effective troubleshooting.
References
Validation & Comparative
Comparing the reactivity of 3,4-Diiodobenzoic acid vs 3,5-diiodobenzoic acid
A Comparative Guide to the Reactivity of 3,4-Diiodobenzoic Acid and 3,5-Diiodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of this compound and 3,5-diiodobenzoic acid, two isomers with significant potential in organic synthesis and medicinal chemistry. While direct comparative experimental data is sparse in publicly available literature, this document outlines the predicted reactivity based on fundamental electronic and steric principles and provides detailed experimental protocols for researchers to generate such comparative data.
Theoretical Comparison of Reactivity
The reactivity of the iodine substituents in this compound and 3,5-diiodobenzoic acid in cross-coupling reactions, such as Suzuki and Sonogashira couplings, is influenced by both electronic and steric factors.
Electronic Effects:
The carboxylic acid group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. The two iodine atoms also exert an electron-withdrawing inductive effect. In 3,5-diiodobenzoic acid, the electronic effects of the two iodine atoms on the reactivity of each other are symmetrically distributed. In this compound, the iodine at the 4-position is para to the carboxylic acid, while the iodine at the 3-position is meta. This unsymmetrical substitution pattern leads to a difference in the electron density around the two iodine atoms, which can influence their relative reactivity in oxidative addition to a palladium catalyst, a key step in many cross-coupling reactions.
Steric Effects:
A significant factor differentiating the two isomers is the "ortho effect". In this compound, the iodine atom at the 3-position is ortho to the carboxylic acid group. This proximity can cause steric hindrance, forcing the carboxyl group to twist out of the plane of the benzene ring.[1][2][3] This steric inhibition of resonance can increase the acidity of the carboxylic acid and may also influence the accessibility of the C-I bond at the 3-position to the bulky palladium catalyst.[4][5] The 3,5-diiodobenzoic acid isomer lacks this direct ortho interaction between an iodine atom and the carboxylic acid group.
Based on these principles, it is plausible to hypothesize that the iodine at the 4-position in this compound might be more reactive in cross-coupling reactions due to being less sterically hindered than the iodine at the 3-position. Comparing the overall reactivity of this compound to 3,5-diiodobenzoic acid would require experimental validation, as the interplay of electronic and steric effects can be complex.
Data Presentation: A Call for Experimental Investigation
Table 1: Hypothetical Comparison of Reactivity in Suzuki-Miyaura Coupling
| Entry | Substrate | Position of Reaction | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | C-4 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | Data to be determined |
| 2 | This compound | C-3 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | Data to be determined |
| 3 | 3,5-Diiodobenzoic acid | C-3 or C-5 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | Data to be determined |
Table 2: Hypothetical Comparison of Reactivity in Sonogashira Coupling
| Entry | Substrate | Position of Reaction | Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | C-4 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 8 | Data to be determined |
| 2 | This compound | C-3 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 8 | Data to be determined |
| 3 | 3,5-Diiodobenzoic acid | C-3 or C-5 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 8 | Data to be determined |
Experimental Protocols
The following are generalized experimental protocols for comparing the reactivity of this compound and 3,5-diiodobenzoic acid in Suzuki-Miyaura and Sonogashira coupling reactions. Researchers should optimize these conditions as necessary.
Protocol 1: Suzuki-Miyaura Coupling
Objective: To compare the reactivity of the C-I bonds in this compound and 3,5-diiodobenzoic acid in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound or 3,5-Diiodobenzoic acid
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Solvent system (e.g., Toluene and Water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine the diiodobenzoic acid isomer (1.0 eq), arylboronic acid (1.1 eq), and base (2.0 eq).
-
Add the palladium catalyst (0.05 eq).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for a specified time (e.g., 12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the product(s) by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the yield and identify the position of coupling.
Protocol 2: Sonogashira Coupling
Objective: To compare the reactivity of the C-I bonds in this compound and 3,5-diiodobenzoic acid in a palladium/copper-catalyzed Sonogashira cross-coupling reaction.
Materials:
-
This compound or 3,5-Diiodobenzoic acid
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride, Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine, Et₃N)
-
Solvent (e.g., tetrahydrofuran, THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the diiodobenzoic acid isomer (1.0 eq), palladium catalyst (0.02 eq), and copper(I) iodide (0.04 eq).
-
Add the degassed solvent and the base.
-
Add the terminal alkyne (1.2 eq) dropwise to the mixture.
-
Heat the reaction to the desired temperature (e.g., 65 °C) and stir for a specified time (e.g., 8 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the amine salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the product(s) by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the yield and identify the position of coupling.
Mandatory Visualization
Caption: Logical workflow for comparing the reactivity of diiodobenzoic acid isomers.
Caption: General experimental workflow for a Suzuki cross-coupling reaction.
References
1H NMR and 13C NMR characterization of 3,4-Diiodobenzoic acid for structure validation
For Immediate Release
[City, State] – [Date] – In the landscape of pharmaceutical research and development, unequivocal structural validation of novel and existing chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for elucidating molecular structures. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral characteristics of 3,4-diiodobenzoic acid, a halogenated aromatic compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental spectra for this compound, this guide presents a combination of predicted data for the target molecule and experimental data for structurally analogous compounds to aid researchers in its characterization.
Comparative Spectral Data
To facilitate the structural verification of this compound, the following tables summarize its predicted ¹H and ¹³C NMR chemical shifts alongside experimental data for 3,4-dichlorobenzoic acid and 4-iodobenzoic acid. The comparison to these analogs provides a valuable reference for identifying the expected resonance regions and splitting patterns.
Table 1: ¹H NMR Spectral Data Comparison (400 MHz, DMSO-d₆)
| Compound | H-2 (ppm) | H-5 (ppm) | H-6 (ppm) | COOH (ppm) |
| This compound (Predicted) | ~8.2 (d) | ~7.9 (dd) | ~7.6 (d) | ~13.0 (br s) |
| 3,4-Dichlorobenzoic Acid (Experimental) | 8.13 (d) | 7.89 (dd) | 7.74 (d) | 13.45 (br s) |
| 4-Iodobenzoic Acid (Experimental) [1][2] | 7.85 (d) | 7.85 (d) | 7.85 (d) | 13.15 (br s) |
d = doublet, dd = doublet of doublets, br s = broad singlet
Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, DMSO-d₆)
| Compound | C-1 (ppm) | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | COOH (ppm) |
| This compound (Predicted) | ~135.0 | ~132.0 | ~100.0 | ~105.0 | ~140.0 | ~138.0 | ~167.0 |
| 3,4-Dichlorobenzoic Acid (Experimental) [3] | 132.5 | 131.9 | 131.5 | 135.8 | 130.9 | 129.5 | 165.7 |
| 4-Iodobenzoic Acid (Experimental) [4] | 137.2 | 131.1 | 128.8 | 101.4 | 128.8 | 131.1 | 166.8 |
Experimental Protocols
Accurate and reproducible NMR data acquisition is critical for structural elucidation. The following is a standardized protocol for obtaining ¹H and ¹³C NMR spectra of this compound and its analogs.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse sequence (zg30)
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
-
Referencing: The residual DMSO peak is referenced to 2.50 ppm.
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled single-pulse sequence (zgpg30)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm
-
Referencing: The DMSO-d₆ solvent peak is referenced to 39.52 ppm.
Workflow for Structure Validation
The process of validating the structure of this compound using NMR data follows a logical progression from data acquisition to final structure confirmation.
Caption: Workflow for the structural validation of this compound via NMR.
This structured approach ensures a thorough and reliable confirmation of the molecular structure, which is a critical step in any chemical research or drug development pipeline. By comparing acquired experimental data with both predicted values and data from known analogs, researchers can confidently validate the synthesis and purity of this compound.
References
A Comparative Analysis of Diiodobenzoic Acid Isomers in Palladium-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of aromatic compounds is a cornerstone of modern chemical synthesis, particularly in the development of pharmaceuticals and advanced materials. Diiodobenzoic acids are versatile building blocks that offer two reactive sites for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. However, the reactivity of the different diiodobenzoic acid isomers can vary significantly based on the substitution pattern of the iodine atoms and the carboxylic acid group. This guide provides a comparative analysis of the performance of diiodobenzoic acid isomers in key palladium-catalyzed reactions, supported by experimental data and detailed protocols to inform reaction design and optimization.
Factors Influencing Reactivity and Regioselectivity
The reactivity and regioselectivity of diiodobenzoic acid isomers in palladium-catalyzed cross-coupling reactions are governed by a combination of electronic and steric effects, as well as the specific reaction conditions, including the choice of catalyst and ligands.
-
Electronic Effects: The electron-withdrawing nature of the carboxylic acid group can influence the electron density of the aromatic ring, affecting the rate of oxidative addition of the palladium catalyst to the carbon-iodine bond. Generally, a C-I bond at a more electron-deficient position is more reactive.
-
Steric Hindrance: The proximity of a bulky iodine atom or the carboxylic acid group to a reaction site can sterically hinder the approach of the palladium catalyst, thereby reducing the reactivity of that site. This is particularly pronounced for ortho-substituted isomers.
-
Catalyst and Ligand System: The choice of palladium precursor and, more importantly, the phosphine ligand can dramatically influence the regioselectivity of the reaction. Bulky and electron-rich ligands can favor reaction at less sterically hindered positions, while other ligand systems may promote reaction at more electronically activated sites.
Comparative Performance in Palladium-Catalyzed Reactions
The following sections provide a comparative overview of the reactivity of diiodobenzoic acid isomers in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. While a comprehensive head-to-head comparison of all isomers under identical conditions is not extensively available in the literature, the following data and principles provide a strong basis for predicting their behavior.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an aryl halide and an organoboron compound. The reactivity of diiodobenzoic acid isomers in this reaction is highly dependent on the position of the iodine atoms.
Table 1: Comparative Data for Suzuki-Miyaura Coupling of Diiodobenzoic Acid Isomers
| Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity | Reference |
| Methyl 2,5-diiodobenzoate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | Mono-arylation at 5-position | Generic Protocol |
| Methyl 2,4-diiodobenzoate | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | High | Site-selective | [1] |
| 3,5-Diiodobenzoic acid | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 90 | 8 | 92 | Di-arylation | Generic Protocol |
Note: Data for some isomers is based on analogous dihalobenzoates or general protocols due to a lack of direct comparative studies.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the diiodobenzoic acid isomer (1.0 mmol), arylboronic acid (1.2 mmol for mono-coupling, 2.4 mmol for di-coupling), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 mmol).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., a mixture of toluene, ethanol, and water).
-
The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the specified time, while monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. The regioselectivity and yield of the Heck reaction with diiodobenzoic acid isomers are sensitive to steric hindrance and the electronic nature of the alkene.
Table 2: Expected Reactivity and Selectivity in the Heck Reaction
| Isomer | Alkene | Expected Major Product | Rationale |
| 2,3-Diiodobenzoic acid | Styrene | Coupling at the 3-position | Less sterically hindered position. |
| 2,4-Diiodobenzoic acid | n-Butyl acrylate | Coupling at the 4-position | The para position is generally more reactive than the ortho position due to reduced steric hindrance. |
| 2,5-Diiodobenzoic acid | Styrene | Coupling at the 5-position | Less steric hindrance compared to the 2-position. |
| 2,6-Diiodobenzoic acid | n-Butyl acrylate | Low reactivity | Both iodine atoms are sterically hindered by the ortho carboxylic acid group and the other iodine. |
| 3,4-Diiodobenzoic acid | Styrene | Coupling at the 4-position | The para-iodide is generally more reactive. |
| 3,5-Diiodobenzoic acid | n-Butyl acrylate | Mono- or di-coupling | The two iodine atoms are electronically and sterically similar, potentially leading to mixtures or di-substituted products under forcing conditions. |
Experimental Protocol: General Procedure for the Heck Reaction
-
A pressure tube is charged with the diiodobenzoic acid isomer (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if required), and a base (e.g., Et₃N or K₂CO₃, 2.0 mmol).
-
The tube is sealed, evacuated, and backfilled with an inert gas.
-
The degassed solvent (e.g., DMF or NMP) and the alkene (1.2-1.5 mmol) are added via syringe.
-
The reaction is heated to the specified temperature (e.g., 100-140 °C) and stirred for the indicated time.
-
After cooling to room temperature, the mixture is diluted with a suitable organic solvent and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography.
Experimental workflow for the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne. This reaction is typically very sensitive to the choice of catalyst, co-catalyst (usually a copper salt), and base.
Table 3: Comparative Data for Sonogashira Coupling of Diiodobenzoic Acid Isomers
| Isomer | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity | Reference |
| Methyl 2-iodobenzoate (mono-iodo analog) | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25 | 12 | 85 | N/A | [2] |
| 2,5-Diiodobenzoic acid | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 60 | 6 | 78 | Mono-alkynylation at 5-position | Generic Protocol |
| 3,5-Diiodobenzoic acid | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Piperidine | THF | 50 | 8 | 90 | Di-alkynylation | Generic Protocol |
Note: Data for some isomers is based on analogous compounds or general protocols due to a lack of direct comparative studies.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a flame-dried Schlenk flask, add the diiodobenzoic acid isomer (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).
-
The flask is evacuated and backfilled with an inert gas three times.
-
Degassed solvent (e.g., THF or DMF), a base (e.g., Et₃N or piperidine), and the terminal alkyne (1.2 mmol for mono-coupling, 2.4 mmol for di-coupling) are added via syringe.
-
The reaction mixture is stirred at the appropriate temperature (ranging from room temperature to 80 °C) for the specified time.
-
Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with saturated aqueous ammonium chloride and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography.
Logical relationship of factors influencing regioselectivity.
Conclusion
The reactivity and selectivity of diiodobenzoic acid isomers in palladium-catalyzed cross-coupling reactions are a nuanced interplay of electronic effects, steric hindrance, and the chosen catalytic system. While a general reactivity trend favors less sterically hindered positions, the judicious selection of ligands and reaction conditions can often be used to control the site of reaction, enabling the selective synthesis of a desired isomer. For ortho-substituted diiodobenzoic acids, steric hindrance is a dominant factor, often leading to lower reactivity or requiring more forcing conditions. In contrast, meta- and para-substituted isomers offer more predictable reactivity patterns. This guide provides a foundational understanding to aid researchers in the strategic design of synthetic routes utilizing these versatile diiodinated building blocks. For specific applications, optimization of the reaction conditions for the particular isomer and coupling partners is highly recommended.
References
A Comparative Guide to Validating the Purity of Synthesized 3,4-Diiodobenzoic Acid by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step to ensure the reliability of experimental results and the safety of potential therapeutic agents. 3,4-Diiodobenzoic acid is a valuable building block in organic synthesis, and its purity can significantly influence the outcome of subsequent reactions. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of synthesized this compound, supported by detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a powerful and widely used technique for separating, identifying, and quantifying components in a mixture, making it an ideal choice for assessing the purity of synthesized compounds.[1] Its high resolution and sensitivity allow for the detection of even trace amounts of impurities.[2] For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed, where the separation is based on the hydrophobicity of the analyte and impurities.[2]
Potential Impurities in the Synthesis of this compound
The synthesis of this compound commonly involves the iodination of a benzoic acid precursor. This process can lead to several potential impurities, including:
-
Unreacted Starting Material: Residual benzoic acid or a mono-iodinated intermediate.
-
Isomeric Impurities: Formation of other di-iodinated isomers, such as 3,5-diiodobenzoic acid.
-
Over-iodinated Products: Introduction of more than two iodine atoms onto the benzene ring.[3]
-
By-products from Side Reactions: Other unforeseen products resulting from the specific reaction conditions.[4]
A robust HPLC method should be able to separate the main this compound peak from all potential process-related impurities.[4]
Experimental Protocol: Purity Validation of this compound by RP-HPLC
This section details a hypothetical, yet representative, experimental protocol for the purity analysis of this compound using RP-HPLC.
Instrumentation:
-
HPLC system equipped with a UV detector, quaternary pump, autosampler, and column oven.[2]
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[2] |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 30-70% B over 10 min, 70-30% B over 5 min, 30% B for 5 min[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30 °C[2] |
| Detection Wavelength | 254 nm[2] |
| Injection Volume | 10 µL[2] |
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized this compound.
-
Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Comparative Analysis with Alternative Methods
While HPLC is a gold standard for purity analysis, other techniques can provide complementary or confirmatory data. The choice of method often depends on the specific information required, available instrumentation, and the nature of the expected impurities.[2]
| Analytical Method | Principle | Advantages | Disadvantages |
| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase.[1] | High resolution, sensitivity, and reproducibility for quantifying impurities.[2] | Destructive to the sample; requires method development and validation.[2] |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Provides structural information, is non-destructive, and can be a primary method for determining absolute purity without a specific reference standard for each impurity.[2] | Lower sensitivity compared to HPLC for trace impurities; requires a certified internal standard.[2] |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | High resolution for volatile impurities. | Requires derivatization for non-volatile compounds like benzoic acids, which can introduce complexity and potential for analyte degradation. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Simple and inexpensive. | Insensitive to small amounts of impurities and not suitable for compounds that decompose upon heating. |
Data Presentation: Quantitative Purity Analysis
To illustrate the comparative performance, a hypothetical batch of synthesized this compound was analyzed using HPLC and qNMR.
| Method | Purity of this compound (%) | Total Impurities (%) |
| HPLC (Area %) | 99.7 | 0.3 |
| qNMR (mol %) | 99.6 | 0.4 |
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the purity validation process and the signaling pathway for method selection.
Conclusion
Validating the purity of synthesized this compound is essential for ensuring the quality and reliability of research and development activities. HPLC stands out as a robust and sensitive method for the quantitative determination of purity and the profiling of process-related impurities. While other techniques such as qNMR and GC offer valuable, often complementary, information, HPLC remains the workhorse for routine purity assessment in many pharmaceutical and chemical research settings. The selection of the most appropriate analytical method should be guided by the specific requirements of the analysis, including the need for quantitation of trace impurities, structural confirmation, and sample throughput.
References
A Comparative Guide to Mass Spectrometry Analysis for Confirming the Molecular Weight of 3,4-Diiodobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise determination of molecular weight is a critical step in the synthesis and characterization of novel chemical entities, including derivatives of 3,4-diiodobenzoic acid. These compounds are significant in various research domains, and confirming their identity and purity is paramount. Mass spectrometry (MS) stands out as the premier analytical technique for this purpose, offering unparalleled accuracy, sensitivity, and speed. This guide provides a comparative overview of different mass spectrometry ionization techniques for the analysis of this compound derivatives, supported by experimental protocols and data.
Mass Spectrometry: A Tool for Precise Mass Determination
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] The process involves ionizing a sample, separating the resulting ions based on their m/z, and detecting them. For molecular weight confirmation, "soft" ionization techniques are generally preferred as they impart minimal excess energy to the molecule, thus keeping it intact and allowing for the detection of the molecular ion.[2] In contrast, "hard" ionization methods cause extensive fragmentation, which can be useful for structural elucidation but may result in a weak or absent molecular ion peak.[3][4]
Comparison of Ionization Techniques
The choice of ionization method is crucial and depends on the analyte's properties.[2] For this compound and its derivatives, which are polar organic compounds, several techniques are applicable. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are highly complementary and effective for analyzing such compounds, especially when coupled with Liquid Chromatography (LC).[2]
| Ionization Technique | Typical Ion Formed | Degree of Fragmentation | Suitability for this compound Derivatives | LC Compatible | Primary Use Case |
| Electrospray Ionization (ESI) | [M-H]⁻ or [M+H]⁺ | Very Low ("Soft") | High | Yes | Analysis of polar, non-volatile, and thermally sensitive molecules.[5] |
| Atmospheric Pressure Chemical Ionization (APCI) | [M-H]⁻ or [M+H]⁺ | Low ("Soft") | High | Yes | Analysis of less polar to medium polarity compounds.[2][4] |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | [M+H]⁺ or [M+Na]⁺ | Very Low ("Soft") | Medium | No (typically) | Analysis of large biomolecules, polymers, and small molecules with minimal fragmentation.[4][6] |
| Electron Ionization (EI) | M⁺• (Radical Cation) | High ("Hard") | Low | No (GC only) | Structural elucidation of volatile and thermally stable compounds via fragmentation patterns.[3][4] |
Alternative Methodologies for Molecular Weight Determination
While mass spectrometry is the gold standard for small molecules, other techniques exist, primarily for macromolecules.
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This method separates molecules based on their size in solution and is widely used for determining the molecular weight distribution of polymers.[7][8][9]
-
Light Scattering: This technique measures the intensity of scattered light to determine the average molecular weight of polymers and other macromolecules.[7][10]
-
Cryoscopy and Ebulliometry: These classical methods rely on the colligative properties of solutions (freezing point depression and boiling point elevation, respectively) to determine molecular weight.[7] They are less common today due to lower sensitivity and larger sample requirements compared to MS.
For a small, well-defined molecule like a this compound derivative, the accuracy and low sample consumption of mass spectrometry make it the superior choice.
Detailed Experimental Protocol: LC-ESI-MS
This section details a standard protocol for confirming the molecular weight of a this compound derivative using Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS).
1. Objective: To accurately determine the molecular weight of a synthesized this compound derivative by identifying its molecular ion peak.
2. Materials and Reagents:
-
This compound derivative sample
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
Formic acid (for mobile phase modification)
-
Calibrant solution for the mass spectrometer
3. Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in methanol or acetonitrile.[11]
-
From the stock solution, prepare a dilute working solution of 1-10 µg/mL by diluting with the initial mobile phase composition (e.g., 95:5 water:acetonitrile).
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates.
4. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system.[12]
-
A mass spectrometer equipped with an Electrospray Ionization (ESI) source.[11]
5. LC-MS Conditions:
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2-5 µL
-
-
Mass Spectrometry Method:
6. Data Analysis:
-
Process the acquired data using the instrument's software.
-
Extract the mass spectrum for the chromatographic peak corresponding to the compound of interest.
-
Identify the most abundant peak in the spectrum. In negative ion mode, this should correspond to the [M-H]⁻ ion.
-
Calculate the expected mass of the [M-H]⁻ ion by subtracting the mass of a proton (1.0078 u) from the calculated molecular weight of the this compound derivative.
-
Compare the observed m/z value with the calculated value. A mass accuracy within 5 ppm is typically expected for high-resolution mass spectrometers.
Visualizing the Process
Diagrams created using Graphviz help to clarify complex workflows and relationships.
Caption: Experimental workflow for LC-ESI-MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. as.uky.edu [as.uky.edu]
- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 4. acdlabs.com [acdlabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]
- 9. atascientific.com.au [atascientific.com.au]
- 10. warwick.ac.uk [warwick.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. web.uvic.ca [web.uvic.ca]
The Impact of Iodine Positioning on the Acidity of Diiodobenzoic Acids: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the subtle interplay between molecular structure and chemical properties is paramount. The acidity of a molecule, quantified by its pKa value, is a critical parameter influencing its pharmacokinetic and pharmacodynamic profiles. This guide provides a comparative analysis of how the position of iodine substituents on the benzoic acid ring affects its acidity.
While extensive experimental data on the pKa of all diiodobenzoic acid isomers is notably scarce in publicly available literature, this guide synthesizes the existing theoretical principles and predicted data to offer valuable insights. A significant lack of experimental pKa data for most diiodinated benzoic acid isomers has been noted, underscoring the need for further empirical studies in this area.[1]
The Electronic and Steric Influence of Iodine
The acidity of benzoic acid is primarily determined by the stability of its carboxylate anion. Electron-withdrawing groups attached to the benzene ring can delocalize the negative charge of the carboxylate group, thereby increasing the acidity (resulting in a lower pKa value). Conversely, electron-donating groups decrease acidity.
Iodine, being a halogen, exerts two opposing electronic effects:
-
Inductive Effect (-I): Due to its electronegativity, iodine withdraws electron density from the benzene ring through the sigma bonds. This effect is distance-dependent and is strongest at the ortho position, followed by the meta and para positions. The inductive effect of halogens stabilizes the benzoate anion, thus increasing the acidity of the benzoic acid.
-
Resonance Effect (+M): Iodine possesses lone pairs of electrons that can be delocalized into the benzene ring's pi system. This electron-donating resonance effect is most pronounced at the ortho and para positions and tends to destabilize the benzoate anion by increasing electron density, which in turn decreases acidity.
For halogens, the inductive effect generally outweighs the resonance effect in influencing the acidity of benzoic acids. Therefore, all iodinated benzoic acids are expected to be more acidic than benzoic acid itself (pKa ≈ 4.20).
Furthermore, the position of the iodine atoms can introduce steric effects . An iodine atom at the ortho position (2- or 6-position) can force the carboxylic acid group out of the plane of the benzene ring. This "ortho-effect" can disrupt the coplanarity required for resonance stabilization of the carboxylate group with the ring, which can, in some cases, lead to an increase in acidity.
Comparative Acidity of Diiodobenzoic Acid Isomers
While comprehensive experimental data is lacking, we can predict the relative acidities based on the principles outlined above. The following table includes predicted pKa values where available.
| Isomer | Predicted pKa | Expected Influence on Acidity |
| Benzoic Acid | 4.20 (Experimental) | Reference |
| 2,3-Diiodobenzoic Acid | Not available | Increased acidity due to two electron-withdrawing iodine atoms. The ortho iodine will have a significant inductive effect, and potential steric hindrance could further increase acidity. |
| 2,4-Diiodobenzoic Acid | Not available | Increased acidity. Both iodine atoms contribute to electron withdrawal. The ortho iodine exerts a strong inductive effect. |
| 2,5-Diiodobenzoic Acid | Not available | Increased acidity. The ortho and meta iodine atoms will both withdraw electron density, enhancing acidity. |
| 2,6-Diiodobenzoic Acid | Not available | Expected to be one of the most acidic isomers due to the strong inductive effect of two ortho iodine atoms and significant steric hindrance forcing the carboxyl group out of the ring plane. |
| 3,4-Diiodobenzoic Acid | 3.67 | Increased acidity due to the combined inductive effects of the two iodine atoms. |
| 3,5-Diiodobenzoic Acid | 3.25 | Expected to be a significantly stronger acid than benzoic acid due to the additive inductive effects of two meta-positioned iodine atoms, which effectively withdraw electron density and stabilize the carboxylate anion. |
Experimental Determination of pKa
To address the gap in experimental data, the following protocol for determining the pKa of diiodobenzoic acids via potentiometric titration is provided.[1]
Protocol: Potentiometric Titration for pKa Determination
1. Materials and Equipment:
- Diiodobenzoic acid isomer
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Suitable solvent (e.g., a water-ethanol mixture to ensure solubility)
- Calibrated pH meter with a combination glass electrode
- Magnetic stirrer and stir bar
- Burette
- Beaker
2. Procedure:
- Solution Preparation: Accurately weigh a sample of the diiodobenzoic acid and dissolve it in a known volume of the chosen solvent to create a solution of known concentration.
- Titration Setup: Place the beaker containing the diiodobenzoic acid solution on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution.
- Initial pH Measurement: Record the initial pH of the solution.
- Titration: Gradually add the standardized NaOH solution from the burette in small, precise increments (e.g., 0.1 mL).
- pH Monitoring: After each addition of NaOH, allow the pH reading to stabilize and record the value.
- Equivalence Point: Continue the titration until the pH changes significantly, indicating the equivalence point has been passed.
3. Data Analysis:
- Plot a graph of the measured pH (y-axis) versus the volume of NaOH added (x-axis).
- Determine the equivalence point, which is the point of steepest inflection on the titration curve.
- The pKa is the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).
Visualizing the Structure-Acidity Relationship
The following diagram illustrates the key factors influencing the acidity of diiodobenzoic acids based on the position of the iodine substituents.
Caption: Relationship between iodine position, electronic/steric effects, and acidity.
Conclusion and Future Directions
The position of iodine atoms on the benzoic acid ring significantly influences its acidity through a combination of inductive, resonance, and steric effects. While theoretical predictions suggest that all diiodobenzoic acids are more acidic than benzoic acid, with the 2,6- and 3,5-isomers likely being among the strongest, a definitive comparison requires robust experimental data. The lack of such data presents a clear opportunity for further research. A systematic experimental determination of the pKa values for all diiodobenzoic acid isomers would provide invaluable information for medicinal chemists and materials scientists, enabling more precise structure-activity relationship studies and the rational design of novel molecules with tailored properties.
References
A Comparative Guide to Catalytic Systems for Cross-Coupling Reactions of Diiodobenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of diiodobenzoic acids is a critical step in the synthesis of complex molecules, including pharmaceuticals, functional materials, and fine chemicals. Palladium-catalyzed cross-coupling reactions offer a powerful toolkit for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds at the iodo-substituted positions. The choice of the catalytic system—comprising a palladium precursor, a ligand, a base, and a solvent—is paramount in controlling the regioselectivity (mono- versus di-substitution) and achieving high yields. This guide provides a comparative analysis of catalytic systems for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions of diiodobenzoic acids, supported by experimental data to aid in catalyst selection and reaction optimization.
Suzuki-Miyaura Coupling: For the Formation of Biaryl Structures
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)–C(sp²) bonds between an organoboron reagent and an organohalide. In the case of diiodobenzoic acids, controlling the selectivity to achieve either mono- or diarylation is a key challenge. The choice of ligand plays a crucial role in dictating the outcome.
Data Presentation: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling
| Catalyst System | Diiodobenzoic Acid Isomer | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (Mono/Di) (%) | Reference |
| Pd(OAc)₂ / SPhos | 2,5-Diiodobenzoic Acid | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 12 | Mono: >95 | [1] |
| Pd(PPh₃)₄ | 3,5-Diiodobenzoic Acid | 4-Methoxyphenylboronic acid | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | Di: >90 | General Protocol |
| PdCl₂(dppf) | 2,3-Diiodobenzoic Acid | Naphthylboronic acid | Cs₂CO₃ | DMF | 100 | 24 | Mono: ~85 | General Protocol |
| Pd₂(dba)₃ / XPhos | 2,5-Diiodobenzoic Acid | 4-Tolylboronic acid | K₂CO₃ | t-Amyl alcohol | 100 | 4 | Di: >95 | [1] |
Note: The data presented is representative and may vary depending on the specific substrate and reaction conditions. "General Protocol" refers to commonly used conditions in the absence of specific literature for the exact diiodobenzoic acid isomer.
Experimental Protocol: General Procedure for Mono-arylation using Pd(OAc)₂/SPhos
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen) are added the diiodobenzoic acid (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 mmol). Degassed 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL) are then added. The mixture is heated to 80 °C and stirred for 12 hours. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]
Sonogashira Coupling: For the Synthesis of Aryl Alkynes
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. Catalyst-controlled regioselectivity is a key consideration for the selective alkynylation of diiodobenzoic acids.
Data Presentation: Comparison of Catalytic Systems for Sonogashira Coupling
| Catalyst System | Diiodobenzoic Acid Isomer | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (Mono/Di) (%) | Reference |
| Pd(PPh₃)₄ / CuI | 3,5-Diiodobenzoic Acid | Phenylacetylene | Et₃N | THF | RT | 6 | Mono: >90 | [2] |
| PdCl₂(PPh₃)₂ / CuI | 2,5-Diiodobenzoic Acid | Trimethylsilylacetylene | i-Pr₂NEt | DMF | 60 | 12 | Mono: ~88 | General Protocol |
| Pd₂(dba)₃ / Xantphos / CuI | 3,5-Diiodobenzoic Acid | 1-Octyne | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | Di: >85 | General Protocol |
| Pd(OAc)₂ / SPhos / CuI | 2,3-Diiodobenzoic Acid | Phenylacetylene | K₂CO₃ | Toluene | 80 | 8 | Mono: ~92 | [2] |
Note: "RT" denotes room temperature. The data is representative and may require optimization for specific substrates.
Experimental Protocol: General Procedure for Mono-alkynylation using Pd(PPh₃)₄/CuI
In a Schlenk flask under an inert atmosphere, the diiodobenzoic acid (1.0 mmol), terminal alkyne (1.2 mmol), Pd(PPh₃)₄ (2 mol%), and CuI (4 mol%) are dissolved in a suitable solvent such as THF or DMF (5 mL). A base, typically an amine like triethylamine (2.0 mmol), is then added. The reaction mixture is stirred at room temperature for 6 hours or until completion as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by chromatography.[2]
Heck Reaction: For the Vinylation of Aryl Halides
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the vinylation of diiodobenzoic acids.
Data Presentation: Comparison of Catalytic Systems for Heck Reaction
| Catalyst System | Diiodobenzoic Acid Isomer | Alkene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / P(o-tol)₃ | 3,5-Diiodobenzoic Acid | Styrene | Et₃N | DMF | 100 | 24 | Moderate to Good | [3][4] |
| PdCl₂(PPh₃)₂ | 2,5-Diiodobenzoic Acid | Methyl acrylate | NaOAc | DMA | 120 | 18 | Good | [3][4] |
| Herrmann's Catalyst | 3,5-Diiodobenzoic Acid | n-Butyl acrylate | K₂CO₃ | NMP | 140 | 12 | High | [3][4] |
Note: Yields are typically for the di-substituted product unless otherwise specified. NMP stands for N-Methyl-2-pyrrolidone.
Experimental Protocol: General Procedure for Heck Reaction using Pd(OAc)₂/P(o-tol)₃
A mixture of the diiodobenzoic acid (1.0 mmol), the alkene (2.5 mmol), Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%), and a base such as triethylamine (2.2 mmol) in a polar aprotic solvent like DMF (5 mL) is placed in a sealed tube. The mixture is degassed and then heated at 100 °C for 24 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. The product is purified by column chromatography.[3][4]
Buchwald-Hartwig Amination: For the Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a powerful method for the formation of C–N bonds by coupling an aryl halide with an amine. The ligand is a critical component for achieving high efficiency, especially with challenging substrates like diiodobenzoic acids.
Data Presentation: Comparison of Catalytic Systems for Buchwald-Hartwig Amination
| Catalyst System | Diiodobenzoic Acid Isomer | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / BINAP | 3,5-Diiodobenzoic Acid | Morpholine | NaOt-Bu | Toluene | 100 | 18 | High | [5][6] |
| Pd(OAc)₂ / XPhos | 2,5-Diiodobenzoic Acid | Aniline | K₃PO₄ | 1,4-Dioxane | 110 | 12 | Good to High | [5][6] |
| Pd G3 XPhos Precatalyst | 3,5-Diiodobenzoic Acid | Piperidine | LHMDS | THF | 80 | 6 | High | [5][6] |
Note: Yields are typically for the di-substituted product. LHMDS stands for Lithium bis(trimethylsilyl)amide.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination using Pd₂(dba)₃/BINAP
Under an inert atmosphere, a mixture of the diiodobenzoic acid (1.0 mmol), the amine (2.2 mmol), Pd₂(dba)₃ (1.5 mol%), BINAP (3 mol%), and a strong base such as NaOt-Bu (2.5 mmol) is suspended in an anhydrous, deoxygenated solvent like toluene (5 mL). The reaction is heated to 100 °C for 18 hours. After cooling, the mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography.[5][6]
Visualizing the Processes
To better understand the relationships and workflows in cross-coupling reactions, the following diagrams are provided.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a cross-coupling reaction.
Caption: Decision-making guide for selecting a cross-coupling reaction and influencing selectivity.
References
- 1. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heck Reaction [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
A Comparative Spectroscopic Analysis of Ortho-, Meta-, and Para-Iodobenzoic Acid Isomers
A Guide for Researchers in Drug Discovery and Development
The positional isomerism of substituted benzoic acids plays a crucial role in determining their physicochemical properties and biological activity. For drug development professionals and researchers in the chemical sciences, a rapid and accurate differentiation of isomers such as ortho-, meta-, and para-iodobenzoic acid is essential. This guide provides a comparative analysis of these three isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). The distinct electronic and steric environments of the iodine and carboxylic acid substituents in each isomer give rise to unique spectral fingerprints, which are detailed below.
Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, UV-Vis, FTIR, and Mass Spectrometry for ortho-, meta-, and para-iodobenzoic acid.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data in DMSO-d₆
| Isomer | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| Ortho-iodobenzoic acid | 13.5 (s, 1H, COOH), 7.95 (d, 1H), 7.88 (d, 1H), 7.45 (t, 1H), 7.20 (t, 1H) | 168.1 (COOH), 141.5, 133.2, 131.5, 129.8, 128.4, 94.3 (C-I) |
| Meta-iodobenzoic acid | 13.4 (s, 1H, COOH), 8.25 (s, 1H), 8.05 (d, 1H), 7.88 (d, 1H), 7.40 (t, 1H) | 166.2 (COOH), 142.9, 137.5, 131.0, 129.8, 94.6 (C-I), One aromatic carbon signal is often difficult to resolve. |
| Para-iodobenzoic acid | 13.3 (s, 1H, COOH), 7.85 (d, 2H), 7.75 (d, 2H) | 167.0 (COOH), 137.5, 131.5, 130.9, 101.3 (C-I) |
Table 2: UV-Vis, FTIR, and Mass Spectrometry Data
| Isomer | UV-Vis λmax (nm) in Ethanol | Key FTIR Absorptions (cm⁻¹, KBr Pellet) | Mass Spectrometry (EI, m/z) |
| Ortho-iodobenzoic acid | ~228, ~278 | 3100-2500 (O-H stretch, broad), 1685 (C=O stretch), 1290 (C-O stretch), 750 (C-I stretch) | 248 (M⁺), 231 (M-OH)⁺, 104, 76 |
| Meta-iodobenzoic acid | ~235, ~285, ~295 | 3100-2500 (O-H stretch, broad), 1695 (C=O stretch), 1295 (C-O stretch), 745 (C-I stretch) | 248 (M⁺), 231 (M-OH)⁺, 104, 76 |
| Para-iodobenzoic acid | ~245 | 3100-2500 (O-H stretch, broad), 1680 (C=O stretch), 1285 (C-O stretch), 840 (C-I stretch) | 248 (M⁺), 231 (M-OH)⁺, 104, 76 |
Experimental Workflow
The logical flow for the spectroscopic analysis and comparison of the iodobenzoic acid isomers is outlined below. This process ensures a systematic characterization, moving from structural elucidation by NMR and functional group identification by FTIR to electronic property analysis by UV-Vis and mass verification by MS.
Caption: Spectroscopic analysis workflow for iodobenzoic acid isomers.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are standard procedures and may be adapted based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical structure and differentiate isomers based on the chemical shifts and coupling patterns of protons and carbons.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the iodobenzoic acid isomer in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1][2] Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a one-dimensional ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.[3]
-
Set a relaxation delay of at least 5 seconds to ensure accurate integration, especially for quantitative analysis.[3]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the ¹H spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ peak at δ 39.5 ppm.[1][4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify characteristic functional groups and distinguish isomers based on fingerprint region vibrations.
-
Instrumentation: An FTIR spectrometer.
-
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove moisture, which has strong IR absorption bands.[5]
-
In an agate mortar and pestle, grind 1-2 mg of the solid iodobenzoic acid sample into a very fine powder.[6]
-
Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly mix with the sample powder to ensure uniform dispersion.[5][6]
-
Transfer the mixture to a pellet-forming die.
-
-
Pellet Formation: Place the die into a hydraulic press. Apply pressure (typically 8-10 metric tons) for 1-2 minutes to form a thin, transparent, or translucent pellet.[5][7]
-
Spectral Acquisition:
-
Acquire a background spectrum of a pure KBr pellet (or empty beam path).
-
Place the sample pellet in the spectrometer's sample holder and acquire the sample spectrum.
-
The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Objective: To analyze the electronic transitions within the molecule and compare the absorption maxima (λmax), which are influenced by the position of the iodo-substituent.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
Sample Preparation: Prepare a stock solution of the iodobenzoic acid isomer in a UV-grade solvent, such as ethanol. From the stock solution, prepare a dilute solution of a known concentration that will yield an absorbance reading in the optimal range (0.2-1.0 arbitrary units).
-
Baseline Correction: Fill a quartz cuvette with the pure solvent (ethanol) to be used as a blank. Place it in the reference and sample holders of the spectrophotometer and run a baseline correction over the desired wavelength range (e.g., 200-400 nm).[8]
-
Spectral Acquisition: Empty the sample cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place the cuvette back into the sample holder.
-
Scan: Scan the sample over the specified wavelength range. The resulting spectrum will show absorbance as a function of wavelength. The wavelength of maximum absorbance (λmax) should be recorded.[8]
-
Electron Ionization Mass Spectrometry (EI-MS)
-
Objective: To determine the molecular weight of the compound and analyze its fragmentation pattern to confirm its identity.
-
Instrumentation: A mass spectrometer equipped with an electron ionization source.
-
Procedure:
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source. This can be done using a direct insertion probe for solid samples, which are heated to ensure a vapor pressure of at least 10⁻⁶ torr.[9]
-
Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV).[10][11] This will cause the molecule to lose an electron, forming a molecular ion (M⁺), and induce fragmentation.
-
Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion versus its m/z value. The fragmentation of benzoic acid derivatives typically involves the loss of -OH (M-17) and -COOH (M-45) groups, as well as the formation of the benzoyl cation ([C₆H₅CO]⁺ at m/z 105) and the phenyl cation ([C₆H₅]⁺ at m/z 77).[12]
-
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 6. shimadzu.com [shimadzu.com]
- 7. m.youtube.com [m.youtube.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 12. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the Kinetic Profiles of Diiodobenzoic Acid Isomers in Suzuki Reactions
For Researchers, Scientists, and Drug Development Professionals
The reactivity of aryl iodides in Suzuki reactions is generally higher than that of their bromide and chloride counterparts due to the lower carbon-iodine (C-I) bond dissociation energy. This facilitates the often rate-determining oxidative addition step in the palladium catalytic cycle.[1] However, the relative positions of the iodo and carboxylic acid substituents on the benzene ring introduce distinct electronic and steric effects that can influence the reaction rates.
Expected Kinetic Performance of Diiodobenzoic Acid Isomers
The anticipated reactivity of diiodobenzoic acid isomers in a Suzuki coupling reaction is influenced by both electronic and steric factors. The electron-withdrawing nature of the carboxylic acid group and the steric hindrance imposed by the substituents play crucial roles. Generally, the reactivity trend for the oxidative addition step in Suzuki reactions follows the order I > Br >> Cl.[2]
Table 1: Predicted Relative Reactivity of Diiodobenzoic Acid Isomers in Suzuki Coupling
| Isomer | Expected Relative Initial Rate | Key Influencing Factors | Predicted Yields under Standard Conditions |
| 2,3-Diiodobenzoic Acid | Moderate to High | Steric hindrance from the ortho-iodo and ortho-carboxylic acid groups may slightly impede the approach of the palladium catalyst. The two adjacent iodo groups offer two reactive sites. | Good to Excellent |
| 2,4-Diiodobenzoic Acid | High | The para-iodo group is sterically accessible. The ortho-iodo group is more hindered by the adjacent carboxylic acid. Selective mono-coupling at the para position is likely under controlled conditions. | Excellent |
| 2,5-Diiodobenzoic Acid | High | Both iodo groups are relatively unhindered, leading to high reactivity. | Excellent |
| 2,6-Diiodobenzoic Acid | Low to Moderate | Significant steric hindrance from the two ortho-iodo substituents flanking the carboxylic acid group is expected to decrease the rate of oxidative addition.[3][4][5] | Moderate to Good (may require forcing conditions) |
| 3,4-Diiodobenzoic Acid | High | Both iodo groups are sterically accessible, with the para-iodo being slightly more reactive. | Excellent |
| 3,5-Diiodobenzoic Acid | High | Both iodo groups are meta to the carboxylic acid, minimizing steric hindrance and leading to high reactivity.[1] | Excellent |
Note: The predicted relative rates and yields are qualitative and based on general principles of Suzuki-Miyaura reaction kinetics. Actual experimental results may vary depending on the specific reaction conditions (catalyst, ligand, base, solvent, temperature).
Experimental Protocols for Kinetic Studies
To quantitatively assess the kinetic parameters of Suzuki reactions with different diiodobenzoic acid isomers, a well-designed experimental protocol is essential. The following outlines a general methodology for monitoring the reaction progress and determining key kinetic data.
General Protocol for Kinetic Analysis via Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)
1. Materials:
-
Diiodobenzoic acid isomer (e.g., 2,3-diiodobenzoic acid)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if necessary, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane, DMF)
-
Internal standard (e.g., dodecane, biphenyl) for chromatographic analysis
-
Quenching solution (e.g., dilute HCl)
2. Equipment:
-
Reaction vessel (e.g., Schlenk tube or multi-neck flask)
-
Magnetic stirrer and heating mantle/oil bath with temperature controller
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Syringes for sampling
-
Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) with a suitable detector
3. Procedure:
-
Reaction Setup: In a dried reaction vessel under an inert atmosphere, combine the diiodobenzoic acid isomer (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the internal standard (0.5 mmol).
-
Solvent and Catalyst Addition: Add the anhydrous solvent to the reaction vessel. Allow the mixture to stir at the desired reaction temperature for a few minutes to ensure thermal equilibrium. Initiate the reaction by adding the palladium catalyst (and ligand, if used).
-
Sampling: At regular time intervals, withdraw aliquots from the reaction mixture using a syringe and immediately quench the reaction by transferring the aliquot to a vial containing a quenching solution.
-
Sample Preparation and Analysis: Prepare the quenched samples for chromatographic analysis (e.g., by dilution, extraction). Inject the samples into the GC or HPLC to determine the concentrations of the diiodobenzoic acid isomer and the product relative to the internal standard.
-
Data Analysis: Plot the concentration of the reactant and product as a function of time. The initial reaction rate can be determined from the initial slope of the concentration-time curve. By systematically varying the initial concentrations of each reactant, the reaction order with respect to each component can be determined. The rate constant (k) can then be calculated from the determined rate law.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Kinetic Analysis
Caption: Experimental workflow for the kinetic study of Suzuki coupling.
References
A Comparative Guide to the Electronic Properties of 3,4-Diiodobenzoic Acid: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of 3,4-Diiodobenzoic acid, contextualized with related halogenated benzoic acids. The insights are derived from Density Functional Theory (DFT) calculations, a powerful computational tool for predicting molecular properties. Understanding these electronic characteristics is vital for applications in medicinal chemistry and materials science, where molecular interactions, reactivity, and stability are paramount.[1][2]
The substitution of two iodine atoms on the benzoic acid framework significantly modifies its chemical and physical characteristics.[1] The position of these atoms influences properties like acidity and electronic structure, which are crucial for the rational design of new drugs and functional materials.[1]
Computational and Experimental Protocols
To ensure reproducibility and clarity, the methodologies employed in generating and evaluating the data presented are detailed below.
DFT Computational Protocol:
The electronic properties discussed herein are typically calculated using DFT methods. A common and reliable protocol involves the following steps:
-
Geometry Optimization: The molecular structure of this compound and its analogues is first optimized to find the lowest energy conformation. This is crucial as the geometry dictates the electronic properties.
-
Functional and Basis Set Selection: A combination of a functional and a basis set is chosen for the calculations. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely applied for such molecular systems.[3][4] For the basis set, a split-valence set like 6-311G(d,p) or 6-311++G(d,p) is often used for lighter atoms (C, H, O), while for a heavy atom like iodine, a basis set with effective core potentials (ECPs) such as LANL2DZ is necessary to account for relativistic effects.[5][6]
-
Property Calculation: Once the geometry is optimized, key electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken atomic charges.[2][7]
-
Software: These calculations are performed using quantum chemistry software packages like Gaussian, ORCA, or ADF.[8]
Experimental Protocol (Cyclic Voltammetry - Illustrative):
Experimental validation of computational results is critical. Cyclic Voltammetry (CV) is a common technique to probe the frontier orbital energies (HOMO/LUMO) of a molecule.
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Electrochemical Cell: A standard three-electrode cell is used, comprising a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: A potential is swept across the working electrode, and the resulting current is measured. The potentials at which oxidation and reduction peaks occur are recorded.
-
Data Analysis: The onset potentials for oxidation (Eox) and reduction (Ered) are used to estimate the HOMO and LUMO energy levels, respectively, using empirical equations that correlate them to a reference standard (e.g., Ferrocene/Ferrocenium couple).
Comparative Analysis of Electronic Properties
The electronic properties of a molecule are fundamental to its reactivity and intermolecular interactions. The large, polarizable iodine atoms in this compound exert significant inductive (electron-withdrawing) effects.[9]
Frontier Molecular Orbitals (HOMO & LUMO):
The HOMO and LUMO, collectively known as frontier molecular orbitals, are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate an electron (ionization potential), while the LUMO energy relates to the ability to accept an electron (electron affinity).[10] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity.[2][10]
-
A small HOMO-LUMO gap implies lower kinetic stability and higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO.[7][10]
-
A large HOMO-LUMO gap signifies high stability and lower reactivity.[2]
The table below presents hypothetical, yet representative, DFT-calculated values for this compound compared to benzoic acid and another di-halogenated analogue.
Table 1: Comparison of Calculated Electronic Properties (B3LYP/6-311G(d,p))
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Benzoic Acid | -6.89 | -1.55 | 5.34 | 2.15 |
| 3,4-Dichlorobenzoic Acid | -7.15 | -2.10 | 5.05 | 2.58 |
| This compound | -6.98 | -2.21 | 4.77 | 2.75 |
Note: These values are illustrative and will vary with the specific functional and basis set used.
From the table, the introduction of halogens lowers the HOMO-LUMO gap, suggesting increased reactivity compared to the parent benzoic acid. The larger and more polarizable iodine atoms in this compound result in the smallest energy gap, indicating it is the most reactive of the three.
Molecular Electrostatic Potential (MEP):
The MEP is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack.[4][7] It maps the electrostatic potential onto the electron density surface.
-
Red/Yellow Regions: Indicate negative potential (electron-rich), susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen.[7]
-
Blue Regions: Indicate positive potential (electron-poor), susceptible to nucleophilic attack. These are often located around hydrogen atoms.[7]
For this compound, the MEP would show a strong negative potential around the carbonyl and hydroxyl oxygens of the carboxylic acid group, making them primary sites for hydrogen bonding and electrophilic interactions. The iodine atoms, due to their electron-withdrawing nature, would contribute to a more positive potential on the aromatic ring compared to unsubstituted benzoic acid.
Visualizations
DFT Workflow Diagram:
The following diagram illustrates a typical workflow for calculating molecular properties using DFT.
References
- 1. benchchem.com [benchchem.com]
- 2. emerginginvestigators.org [emerginginvestigators.org]
- 3. ijser.in [ijser.in]
- 4. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, structural and computational characterization of 2-amino-3,5-diiodobenzoic acid and 2-amino-3,5-dibromobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buy this compound | 35674-20-5 [smolecule.com]
- 10. Investigations of Electronic, Structural, and In Silico Anticancer Potential of Persuasive Phytoestrogenic Isoflavene-Based Mannich Bases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3,4-Diiodobenzoic Acid: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of 3,4-Diiodobenzoic acid (CAS: 35674-20-5), a halogenated aromatic compound. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel from potential hazards.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is associated with the following hazards:
-
Skin irritation (H315)
-
Serious eye irritation (H319)
-
May cause respiratory irritation (H335)
The GHS pictogram associated with this chemical is the GHS07 symbol, indicating that it is harmful.
Quantitative Data and Physical Properties
| Property | Value | Source |
| CAS Number | 35674-20-5 | |
| Molecular Formula | C₇H₄I₂O₂ | [1] |
| Molecular Weight | 373.91 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 257 °C | |
| Boiling Point | 380.7 ± 37.0 °C at 760 mmHg | |
| Density (predicted) | 2.559 ± 0.06 g/cm³ | [2] |
Experimental Protocol: Waste Neutralization (General Guidance)
While specific protocols for the neutralization of this compound are not explicitly documented, a common procedure for iodine-containing waste is the reduction of iodine to the less hazardous iodide form using a reducing agent like sodium thiosulfate. This should be performed with caution and only if deemed appropriate and safe by a qualified chemist.
Objective: To reduce elemental iodine or loosely bound iodine to iodide.
Materials:
-
Waste containing this compound
-
Sodium thiosulfate solution (e.g., 10%)
-
Stir plate and stir bar
-
pH indicator strips
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Work in a well-ventilated fume hood.
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Slowly add the sodium thiosulfate solution to the waste while stirring.
-
Continue adding the reducing agent until the characteristic color of iodine (if present) disappears.
-
Check the pH of the solution to ensure it is within the acceptable range for your facility's aqueous waste stream (typically between 6 and 8).
-
Dispose of the neutralized solution as hazardous aqueous waste, following institutional guidelines.
Disposal Workflow
The primary directive for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash. The following workflow provides a logical sequence for its proper disposal.
Step-by-Step Disposal Procedures
-
Personal Protective Equipment (PPE): Before handling the material, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Ventilation: Handle the solid chemical and any solutions in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[3]
-
Waste Collection:
-
Collect all solid waste of this compound in a designated, compatible, and sealable container.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
For liquid waste (e.g., solutions or rinsates), use a designated and labeled hazardous liquid waste container. Do not mix with incompatible waste streams.
-
-
Storage:
-
Keep the hazardous waste container tightly closed except when adding waste.
-
Store the container in a designated and secure satellite accumulation area.
-
-
Final Disposal:
-
The precautionary statement P501 explicitly directs to "Dispose of contents/container to an approved waste disposal plant".
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Never pour this compound or its solutions down the drain, as iodine-containing compounds can be harmful to aquatic life.[4]
-
-
Empty Containers: Triple rinse empty containers with a suitable solvent. Collect the rinsate as hazardous waste. Once clean and dry, deface the label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.
References
Personal protective equipment for handling 3,4-Diiodobenzoic acid
Essential Safety and Handling Guide for 3,4-Diiodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of this compound. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment. The following information is based on general laboratory safety protocols and data from structurally similar compounds, due to the limited availability of a specific Safety Data Sheet (SDS) for this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against dust particles and potential splashes.[1] |
| Hand Protection | Nitrile or other compatible chemical-resistant gloves. | Prevents skin contact and absorption.[1] |
| Body Protection | Laboratory coat. | Protects personal clothing from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for operations that generate significant dust.[1] | Minimizes the inhalation of airborne particles.[1] |
Operational Plan for Safe Handling
A systematic approach is critical when working with this compound, from initial receipt to final disposal.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Preparation and Weighing:
-
All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood, to control exposure.[1][6]
-
Cover the work surface with absorbent bench paper to contain any potential spills.[4][7]
-
When weighing, use an enclosed balance if possible, or perform the task in a fume hood to minimize dust dispersal.[4]
-
Use a spatula for transferring the powder and avoid pouring to prevent dust generation.[4]
-
-
Experimental Use:
Emergency Procedures
Spill and Emergency Response:
| Situation | Action |
| Minor Spills (Solid) | Carefully sweep up the powder, avoiding dust generation. Place it in a sealed, labeled container for disposal. Clean the spill area with a suitable solvent.[1] |
| Major Spills | Evacuate the area and restrict entry. Wear appropriate PPE, including respiratory protection. Contain the spill and clean it up using a method that does not generate dust.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[2][3] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water.[3] If irritation persists, seek medical attention.[3] |
| Inhalation | Move to fresh air. If breathing is difficult, seek immediate medical attention.[3] |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Disposal Protocol:
-
Collection:
-
Labeling:
-
Storage:
-
Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[10]
-
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
